2',3'-Di-O-acetyl-D-uridine
Descripción
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Propiedades
Fórmula molecular |
C13H16N2O8 |
|---|---|
Peso molecular |
328.27 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H16N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h3-4,8,10-12,16H,5H2,1-2H3,(H,14,19,20)/t8-,10+,11?,12-/m1/s1 |
Clave InChI |
BUHMZKLSFGZBHP-ZLBUMYCKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2',3'-Di-O-acetyl-D-uridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',3'-Di-O-acetyl-D-uridine, a synthetic nucleoside analog. The document consolidates available physicochemical data, information on its synthesis, and its recognized biological role as a potential antitumor agent. While the precise mechanisms and quantitative efficacy are still under active investigation, this guide summarizes the current understanding and provides general experimental protocols relevant to its study.
Introduction
This compound is a derivative of the naturally occurring nucleoside, uridine (B1682114). As a member of the nucleoside analog class of compounds, it is of interest to the scientific community for its potential therapeutic applications, particularly in oncology. Nucleoside analogs often exert their biological effects by interfering with nucleic acid synthesis and cellular metabolism, leading to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cells, such as cancer cells.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for the design of experimental studies.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 29108-90-5 | [1][2] |
| Molecular Formula | C₁₃H₁₆N₂O₈ | [1][2] |
| Molecular Weight | 328.27 g/mol | [1][2] |
| IUPAC Name | [(2R,3R,4R,5R)-4-(acetyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | [2] |
| Appearance | White to Off-White Solid | [3] |
| Storage Conditions | Store at < -15°C in a well-closed container | [1] |
Synthesis
The synthesis of this compound and other acetylated nucleosides can be achieved through various established chemical methods. A general approach involves the selective acetylation of the hydroxyl groups of the ribose sugar moiety of uridine.
A conventional method for the acylation of uridine derivatives involves the use of acylating agents in the presence of a suitable base and solvent. For instance, the synthesis can be carried out using acyl chlorides in dry pyridine (B92270) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[4] The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final product is purified using column chromatography.[5]
Experimental Workflow for Synthesis:
References
- 1. This compound | 29108-90-5 | ND45821 [biosynth.com]
- 2. 2',3'-di-O-acetyluridine | C13H16N2O8 | CID 10236751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8 [chemicalbook.com]
- 4. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
2',3'-Di-O-acetyl-D-uridine molecular weight
An In-depth Technical Guide to 2',3'-Di-O-acetyl-D-uridine
This technical guide provides a comprehensive overview of this compound, a modified pyrimidine (B1678525) nucleoside utilized in various research applications. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed information on its physicochemical properties, experimental protocols for its analysis, and its potential biological significance.
Physicochemical Properties
This compound is a derivative of the naturally occurring nucleoside, uridine (B1682114), where acetyl groups are attached at the 2' and 3' positions of the ribose sugar moiety. This modification alters its polarity and can influence its metabolic stability and cell permeability, making it a compound of interest for various biochemical studies.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 328.27 g/mol | [1][2][3] |
| Molecular Formula | C₁₃H₁₆N₂O₈ | [1][2][3] |
| IUPAC Name | [(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | [1] |
| CAS Number | 29108-90-5 | [1][2] |
| Appearance | White Powder | [3] |
| Purity | Min. 98 Area-% | [3] |
Biological Significance and Potential Applications
This compound is classified as a nucleoside analog. Such compounds are of significant interest in drug development, particularly in oncology and virology. While uridine is a fundamental component of RNA, its acetylated derivatives can act as antimetabolites. These analogs can interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells.[4] The anticancer mechanisms of similar nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[4]
Experimental Protocols
The synthesis, purification, and characterization of this compound involve standard organic chemistry and analytical techniques. Below are detailed methodologies for key experimental procedures.
Synthesis: Acetylation of Uridine
A common method for the preparation of this compound is the direct acylation of uridine.[5]
-
Materials : Uridine, Acetic Anhydride (B1165640), Dry Pyridine (B92270), Dimethylaminopyridine (DMAP) (catalyst), Dichloromethane (B109758) (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica (B1680970) Gel for column chromatography.
-
Procedure :
-
Dissolve uridine in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Add acetic anhydride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification : Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.
Characterization and Analysis Workflow
A typical workflow for the complete characterization of the synthesized compound involves multiple analytical techniques to confirm its identity, purity, and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for the structural elucidation of the molecule, confirming the positions of the acetyl groups.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition :
-
¹H NMR : Acquire proton NMR spectra to observe chemical shifts and coupling constants of the protons on the ribose and uracil (B121893) moieties. The presence of two distinct methyl singlets around 2.0-2.2 ppm confirms the two acetyl groups.
-
¹³C NMR : Acquire carbon-13 NMR spectra to identify all carbon atoms in the molecule. The carbonyl carbons of the acetyl groups will appear around 170 ppm.
-
-
Data Analysis : Analyze the chemical shifts, integration values, and coupling patterns to confirm the complete structure of this compound.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide fragmentation data to support the structure.
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile (B52724).
-
Instrumentation : Utilize an electrospray ionization (ESI) mass spectrometer. Mass spectrometry is a widely used technique for the analysis of nucleosides.[6][7]
-
Data Acquisition :
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular ion peak would be [M+H]⁺ at m/z 329.1, [M+Na]⁺ at m/z 351.1, or [M+K]⁺ at m/z 367.1.
-
-
Data Analysis : Confirm that the observed mass-to-charge ratio corresponds to the calculated molecular weight of this compound (328.27 g/mol ).
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound.
-
Instrumentation : A standard HPLC system with a UV detector and a reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase : A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (often with a modifier like 0.1% formic acid or ammonium (B1175870) formate) is commonly used.[8][9]
-
Sample Preparation : Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
-
Analysis :
-
Inject the sample onto the column.
-
Monitor the elution profile at a wavelength where the uracil moiety absorbs, typically around 260 nm.
-
A single major peak indicates a high degree of purity. The area of this peak relative to the total area of all peaks can be used to quantify the purity.
-
References
- 1. 2',3'-di-O-acetyluridine | C13H16N2O8 | CID 10236751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 29108-90-5 | ND45821 [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. routledge.com [routledge.com]
- 8. helixchrom.com [helixchrom.com]
- 9. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor [sigmaaldrich.com]
2',3'-Di-O-acetyl-D-uridine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2',3'-Di-O-acetyl-D-uridine.
Core Chemical Properties
This compound is a di-acetylated derivative of the naturally occurring nucleoside, uridine (B1682114). The addition of acetyl groups to the 2' and 3' positions of the ribose sugar moiety alters its physicochemical properties, potentially influencing its solubility, stability, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₈ | --INVALID-LINK--[1] |
| Molecular Weight | 328.27 g/mol | --INVALID-LINK--[1][2] |
| Physical Appearance | White powder | --INVALID-LINK-- |
| Computed XLogP3 | -1.4 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 8 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 5 | --INVALID-LINK--[1] |
| Exact Mass | 328.090665 g/mol | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 131 Ų | --INVALID-LINK--[1] |
| Storage Conditions | Store at < -15°C, keep container well closed. | --INVALID-LINK--[2] |
Note: Some of the listed properties are computed and may differ slightly from experimental values.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the selective acetylation of the 2' and 3' hydroxyl groups of the ribose moiety of uridine. A general approach for the peracetylation of nucleosides involves the use of acetic anhydride (B1165640).
General Protocol for Acetylation of Uridine:
This protocol describes the synthesis of the related compound, 2',3',5'-tri-O-acetyluridine, and can be adapted for the synthesis of the di-acetylated form by controlling the reaction stoichiometry and conditions.
Materials:
-
Uridine
-
Acetic Anhydride
-
Pyridine (as solvent and catalyst)
-
4-Dimethylaminopyridine (B28879) (DMAP, catalyst)
-
Methanol (for quenching)
-
Toluene (B28343) (for co-evaporation)
-
Dichloromethane (B109758) or Ethyl acetate (B1210297) (for extraction)
-
1 M Hydrochloric acid
-
Saturated aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve uridine in a mixture of acetic anhydride, dimethylformamide (DMF), and triethylamine (B128534) (TEA) (1:1:1).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvents by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the acetylated uridine derivative.
Note: The synthesis of this compound specifically would require careful control of the stoichiometry of acetic anhydride and reaction time to favor di-acetylation over tri-acetylation.
Potential Biological Activity and Signaling Pathways
As a nucleoside analog, this compound is postulated to exert its biological effects through interference with nucleic acid synthesis and the induction of apoptosis, pathways commonly targeted in cancer therapy.[3]
Inhibition of DNA Synthesis:
Nucleoside analogs can inhibit DNA synthesis by acting as chain terminators or by inhibiting enzymes crucial for DNA replication, such as DNA polymerases. After cellular uptake, this compound is likely metabolized to its corresponding triphosphate derivative. This analog can then compete with the natural deoxyribonucleoside triphosphates for incorporation into the growing DNA strand by DNA polymerases. The absence of a 3'-hydroxyl group in a chain-terminating nucleoside analog prevents the formation of the next phosphodiester bond, thus halting DNA elongation.
Conceptual workflow of DNA synthesis inhibition.
Induction of Apoptosis:
The disruption of DNA synthesis is a potent trigger for apoptosis, or programmed cell death. This process is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins, primarily from the Bcl-2 family, and executed by a cascade of proteases called caspases.
The intrinsic apoptotic pathway is often initiated by cellular stress, such as DNA damage. This leads to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, which permeabilize the mitochondrial outer membrane. This permeabilization results in the release of cytochrome c, which then activates a cascade of caspases, ultimately leading to cell death. It is plausible that this compound, by inducing DNA damage through the inhibition of DNA synthesis, could trigger this intrinsic apoptotic pathway.
Proposed intrinsic pathway of apoptosis induction.
Disclaimer: The proposed biological activities and signaling pathways are based on the general understanding of nucleoside analogs and require specific experimental validation for this compound.
References
An In-depth Technical Guide to 2',3'-Di-O-acetyl-D-uridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of 2',3'-Di-O-acetyl-D-uridine. This document is intended to serve as a valuable resource for researchers and professionals engaged in nucleoside chemistry, drug discovery, and development. All quantitative data has been summarized in structured tables, and a detailed experimental protocol for its synthesis is provided. Additionally, a generalized signaling pathway for nucleoside analogs is visualized to contextualize its potential mechanism of action.
Chemical Structure and Identification
This compound is a derivative of the nucleoside uridine (B1682114), characterized by the presence of two acetyl groups esterified to the 2' and 3' hydroxyl groups of the ribose sugar moiety.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate[1] |
| CAS Number | 29108-90-5[1] |
| Molecular Formula | C13H16N2O8[1] |
| SMILES | CC(=O)O[C@@H]1--INVALID-LINK--C)N2C=CC(=O)NC2=O">C@HCO[1] |
| InChIKey | BUHMZKLSFGZBHP-HJQYOEGKSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These computed properties provide insights into its behavior in biological and chemical systems.
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 328.27 g/mol | [1] |
| XLogP3 | -1.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 328.09066547 Da | [1] |
| Topological Polar Surface Area | 131 Ų | [1] |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a general method for the selective acetylation of nucleosides.
Materials:
-
Uridine
-
Acetic anhydride (B1165640)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolution: Dissolve uridine in pyridine in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Acetylation: Slowly add acetic anhydride dropwise to the cooled solution while stirring. The amount of acetic anhydride should be carefully controlled to favor di-acetylation.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol (B129727) as the mobile phase.
-
Quenching: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of cold water or methanol.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash successively with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to isolate this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Experimental workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
This compound is classified as a nucleoside analog. Such compounds are known for their broad antitumor activities, which are generally achieved through interference with nucleic acid synthesis and the induction of apoptosis.
While the specific signaling pathways affected by this compound are not extensively documented, a generalized mechanism for nucleoside analogs involves intracellular phosphorylation to the active triphosphate form. This triphosphate analog can then be incorporated into growing DNA or RNA chains, leading to chain termination and inhibition of replication and transcription. Furthermore, the disruption of normal cellular processes can trigger apoptotic pathways.
Figure 3: Generalized signaling pathway for nucleoside analogs.
Conclusion
This compound represents an interesting modification of the parent nucleoside, uridine. This guide provides foundational knowledge for its chemical properties, a detailed synthesis protocol, and a general overview of its potential biological mechanism of action. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.
References
The Biological Profile of 2',3'-Di-O-acetyl-D-uridine: A Technical Overview for Drug Development Professionals
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Di-O-acetyl-D-uridine is a synthetic derivative of the naturally occurring pyrimidine (B1678525) nucleoside, uridine (B1682114). Primarily recognized for its role as a crucial intermediate in the synthesis of various antiviral and anticancer nucleoside analogs, its intrinsic biological activity is a subject of increasing interest. The acetylation at the 2' and 3' positions of the ribose sugar enhances its lipophilicity, suggesting a potential role as a prodrug for uridine. This modification may facilitate improved absorption and transport across cellular membranes, leading to increased bioavailability of uridine. This technical guide provides a comprehensive overview of the known and putative biological activities of this compound, drawing on data from closely related compounds to infer its potential therapeutic applications.
Introduction
Nucleoside analogs represent a cornerstone of modern chemotherapy, with broad applications in the treatment of viral infections and neoplastic diseases. Uridine, a fundamental component of ribonucleic acid (RNA), plays a critical role in various physiological processes, including nucleic acid and glycogen (B147801) synthesis.[1] The therapeutic potential of uridine and its derivatives has been explored in diverse areas, including neurodegenerative diseases and metabolic disorders.[2]
This compound is a chemically modified form of uridine where the hydroxyl groups at the 2' and 3' positions of the ribose moiety are acetylated. This structural alteration significantly increases the molecule's lipophilicity, a key determinant of a drug's pharmacokinetic profile.[3] While extensively utilized as a protected precursor in the chemical synthesis of more complex nucleoside derivatives,[3][4] the direct biological effects of this compound are not well-documented. However, based on studies of analogous acetylated uridine compounds, it is strongly hypothesized to function as a prodrug, delivering uridine to target tissues with greater efficiency than uridine itself.
Role as a Synthetic Intermediate
The primary and well-established role of this compound is in synthetic organic chemistry. The acetyl groups serve as protecting groups for the 2'- and 3'-hydroxyl functions of the ribose ring, preventing their participation in unwanted side reactions during the synthesis of nucleoside analogs.[3] This protection allows for selective modification at other positions of the uridine molecule, such as the 5' position or the uracil (B121893) base. Following the desired chemical transformations, the acetyl groups can be readily removed under mild conditions to yield the final target compound.
Putative Biological Activity as a Uridine Prodrug
The acetylation of uridine is a recognized strategy to enhance its bioavailability. A closely related compound, 2',3',5'-tri-O-acetyluridine (TAU), has been demonstrated to be an effective oral prodrug of uridine.[5] Studies in mice have shown that oral administration of TAU leads to significantly higher and more sustained plasma uridine concentrations compared to the administration of uridine itself.[5]
Mechanism of Action as a Prodrug
It is anticipated that this compound follows a similar metabolic pathway to TAU. After administration, the lipophilic di-acetylated compound is expected to be readily absorbed from the gastrointestinal tract. Subsequently, it is likely hydrolyzed by esterase enzymes present in the plasma and tissues to release uridine and acetic acid. This proposed mechanism is depicted in the following workflow.
Caption: Proposed metabolic activation of this compound.
Downstream Biological Effects of Uridine
Upon its release, uridine can exert a range of biological effects, which are summarized below:
-
Nucleic Acid Synthesis: Uridine is a precursor for the synthesis of pyrimidine nucleotides, which are essential building blocks of RNA and DNA.
-
Glycogen Synthesis: Uridine diphosphate (B83284) glucose (UDPG), derived from uridine, is a key intermediate in the synthesis of glycogen.[1]
-
Neuroprotection: Studies have shown that administration of the uridine prodrug TAU can attenuate neurotoxicity in animal models of Parkinson's disease, suggesting a neuroprotective role for uridine in the central nervous system.[6]
-
Mitochondrial Function: Uridine may help to compensate for bioenergetic defects in neurodegenerative diseases associated with impaired mitochondrial function.[6]
The potential signaling pathway following the conversion of the prodrug to uridine is illustrated below.
Caption: Simplified metabolic pathways of uridine.
Potential Therapeutic Applications
Given its likely role as a uridine prodrug, this compound could be investigated for therapeutic applications where supplementation with uridine is beneficial. These include:
-
Neurodegenerative Diseases: As suggested by studies on TAU, it could be explored for conditions like Parkinson's and Alzheimer's disease.[6]
-
Metabolic Disorders: Uridine plays a role in glycogen metabolism and has been linked to conditions like diabetes.[1]
-
Antidote for Chemotherapy-induced Toxicity: Uridine administration can rescue cells from the toxic effects of certain chemotherapeutic agents like 5-fluorouracil.
Quantitative Data from Related Compounds
While specific quantitative data for the biological activity of this compound is not available in the public domain, data from related uridine derivatives can provide valuable insights.
Table 1: Antiviral Activity of Selected Uridine Derivatives against Influenza A Virus (H5N2) in MDCK Cells [4]
| Compound | Modification | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2 | 3-N-benzoyl-5'-O-(2-deoxy-2-phtalimido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)uridine | 82 | >430 | >5.27 |
| 3 | 5'-O-(2-deoxy-2-phtalimido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)uridine | 100 | >500 | >5.0 |
| 4 | 3-N-benzoyl-5'-O-(2-deoxy-2-phtalimido-3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranosyl)uridine | 99 | >500 | >5.05 |
IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration
Table 2: Anticancer Activity of a Uridine Derivative [7]
| Compound | Modification | Cell Line | Cytotoxicity (% at 500 µg/mL) |
| 6 | 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine | EAC | 23.22 |
EAC: Ehrlich ascites carcinoma
Experimental Protocols for Biological Evaluation (Hypothetical)
Should researchers wish to investigate the biological activity of this compound, the following experimental protocols, adapted from studies on related compounds, could be employed.
In Vitro Antiviral Assay (Plaque Reduction Assay)[4]
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a specific strain of influenza virus (e.g., A/ostrich/Denmark/725/96 (H5N2)) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are washed and overlaid with a medium containing various concentrations of this compound.
-
Plaque Visualization: After 3 days of incubation, the cells are fixed and immunostained with a monoclonal antibody specific for a viral protein (e.g., M1). The number and size of plaques are then quantified.
-
Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
In Vitro Anticancer Assay (MTT Assay)[7]
-
Cell Seeding: A cancer cell line (e.g., Ehrlich ascites carcinoma) is seeded into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Compound Incubation: After 24 hours, the cells are treated with various concentrations of this compound and incubated for a further 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cytotoxicity Calculation: The percentage of cytotoxicity is calculated relative to the untreated control cells.
Conclusion
This compound is a molecule of significant interest due to its established role as a synthetic intermediate and its high potential as a prodrug for uridine. While direct evidence for its biological activity is currently lacking in the scientific literature, the well-documented effects of the closely related compound, 2',3',5'-tri-O-acetyluridine, provide a strong rationale for investigating its therapeutic potential. Future research should focus on confirming its prodrug characteristics, quantifying its pharmacokinetic profile, and evaluating its efficacy in preclinical models of diseases where uridine supplementation has shown promise. The experimental frameworks outlined in this guide provide a starting point for such investigations, which could unlock the therapeutic value of this versatile uridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Uridine and its nucleotides: biological actions, therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(m-Benzyloxybenzyl)barbituric acid acyclonucleoside, a uridine phosphorylase inhibitor, and 2',3',5'-tri-O-acetyluridine, a prodrug of uridine, as modulators of plasma uridine concentration. Implications for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of oral administration of triacetyluridine against MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
2',3'-Di-O-acetyl-D-uridine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Di-O-acetyl-D-uridine is a synthetic derivative of the naturally occurring pyrimidine (B1678525) nucleoside, uridine (B1682114). As a member of the nucleoside analog class of molecules, it holds potential for investigation in the fields of antiviral and anticancer research. The addition of acetyl groups to the 2' and 3' positions of the ribose sugar moiety alters the compound's physicochemical properties, such as its lipophilicity, which can influence its cellular uptake and metabolic fate. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, a general synthesis approach, and its potential as a therapeutic agent.
Chemical and Physical Properties
This compound is a white to off-white powder. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₂O₈ | [1] |
| Molecular Weight | 328.27 g/mol | [1] |
| CAS Number | 29108-90-5 | [1] |
| IUPAC Name | [(2R,3R,4R,5R)-4-(acetyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | [1] |
| Appearance | White Powder | |
| Solubility | Soluble in water, ethanol, and methanol (B129727). |
Synthesis
General Experimental Protocol: Acetylation of Uridine
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Uridine
-
Anhydrous Pyridine (B92270)
-
Acetic Anhydride (B1165640)
-
Ice bath
-
Stir plate and stir bar
-
Round bottom flask
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., chloroform (B151607)/methanol mixture)
Procedure:
-
Dissolution: Dissolve uridine in a minimal amount of anhydrous pyridine in a round bottom flask equipped with a stir bar. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Acetylation: Slowly add a molar excess of acetic anhydride to the cooled and stirring solution. The exact molar ratio may need to be optimized.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of chloroform and methanol) should be used to separate the starting material (uridine) from the mono-, di-, and tri-acetylated products.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of ice-cold water.
-
Extraction: Extract the product into an organic solvent such as chloroform or ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using silica gel column chromatography. The appropriate solvent gradient (e.g., an increasing percentage of methanol in chloroform) will need to be determined to effectively separate the desired this compound from other acetylated isomers and unreacted starting material.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to other uridine analogs suggests potential antiviral and anticancer properties. Nucleoside analogs often act as prodrugs that, upon intracellular metabolism, interfere with nucleic acid synthesis or other vital cellular processes.
Expected Mechanism of Action as a Nucleoside Analog
As a uridine analog, this compound is expected to exert its biological effects through intracellular activation. The acetyl groups are likely cleaved by cellular esterases to release the parent nucleoside, uridine, or a mono-acetylated intermediate. This free nucleoside can then be phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately triphosphate form. The resulting triphosphate analog can then compete with the natural uridine triphosphate (UTP) for incorporation into RNA by viral or cellular polymerases, leading to chain termination or dysfunctional RNA. Alternatively, the phosphorylated analog could inhibit key enzymes involved in nucleotide metabolism.
Caption: Generalized metabolic activation pathway of a uridine analog.
Potential as an Antiviral Agent
Many clinically used antiviral drugs are nucleoside analogs that target viral polymerases. The incorporation of the analog triphosphate into the growing viral nucleic acid chain can lead to premature termination of replication. Given that many viruses rely on their own or host cell RNA polymerases for replication, this compound, upon conversion to its triphosphate form, could potentially inhibit the replication of various RNA viruses. However, specific studies evaluating the antiviral activity of this compound against particular viruses are not currently available in the reviewed literature.
Potential as an Anticancer Agent
The rationale for using nucleoside analogs in cancer chemotherapy is based on the higher proliferative rate of cancer cells compared to most normal cells. Rapidly dividing cancer cells have a high demand for nucleotides for DNA and RNA synthesis. The incorporation of fraudulent nucleoside analogs can disrupt these processes, leading to cell cycle arrest and apoptosis. While some uridine derivatives have shown anticancer activity, there is no specific data available on the cytotoxic effects of this compound against cancer cell lines.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential antiviral and anticancer activity of this compound. These protocols would need to be adapted and optimized for specific viruses, cell lines, and experimental conditions.
In Vitro Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (IC₅₀).
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock of known titer
-
This compound
-
Cell culture medium and supplements
-
Agarose (B213101) or methylcellulose (B11928114) for overlay
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates and allow them to grow to a confluent monolayer.
-
Drug Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Viral Infection: Remove the growth medium from the cells and infect them with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound. Include a no-drug control and a positive control (a known antiviral drug).
-
Overlay: After a further incubation period, overlay the cells with a medium containing agarose or methylcellulose to restrict viral spread to adjacent cells, thus forming plaques. The overlay medium should also contain the respective concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells with a formalin solution and then stain with crystal violet. The viable cells will be stained, and the areas of viral-induced cell death (plaques) will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. The IC₅₀ value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for a plaque reduction assay.
In Vitro Anticancer Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a no-drug control and a positive control (a known anticancer drug).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. The IC₅₀ value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a uridine analog with the potential for biological activity. Based on the established mechanisms of other nucleoside analogs, it is likely to function as a prodrug that, after intracellular metabolism, interferes with nucleic acid synthesis. However, a comprehensive evaluation of its specific antiviral and anticancer efficacy, as well as its detailed mechanism of action, requires further experimental investigation. The protocols outlined in this guide provide a framework for such studies. Future research should focus on obtaining quantitative data on its biological activity and elucidating the specific cellular pathways it affects to fully understand its therapeutic potential.
References
A Technical Guide to Investigating the Cellular Function of 2',3'-di-O-acetyluridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-di-O-acetyluridine is a modified nucleoside whose specific biological role and mechanism of action within cellular systems remain largely uncharacterized in publicly available literature. However, the principles of medicinal chemistry and cell biology suggest its potential utility as a prodrug of uridine (B1682114). The addition of acetyl groups can enhance the lipophilicity of the parent molecule, potentially increasing its permeability across the cell membrane. Within the cell, it is hypothesized that esterase enzymes cleave these acetyl groups, releasing uridine to be integrated into the cell's metabolic pathways. This guide provides a comprehensive framework for the systematic investigation of 2',3'-di-O-acetyluridine's cellular function, from its uptake and metabolism to its downstream effects on cellular processes. Detailed experimental protocols and data presentation strategies are outlined to facilitate rigorous scientific inquiry.
Introduction: The Rationale for Investigating 2',3'-di-O-acetyluridine
Uridine is a fundamental building block for RNA synthesis and is essential for various cellular processes, including glycogen (B147801) synthesis and the biosynthesis of other pyrimidine (B1678525) nucleotides. The delivery of uridine and its analogs to cells is a key area of research for therapeutic applications, including antiviral and anticancer therapies.[1][2] One common strategy to improve the cellular uptake of nucleosides is through the addition of lipophilic protecting groups, such as acetyl moieties.[3][4] These groups can mask the polar hydroxyl groups of the ribose sugar, facilitating passage through the lipid bilayer of the cell membrane.
2',3'-di-O-acetyluridine is a derivative of uridine with acetyl groups at the 2' and 3' positions of the ribose sugar. This modification is predicted to increase its lipophilicity compared to uridine. The central hypothesis for its function is that it acts as a prodrug, delivering uridine into the cell more efficiently than the parent molecule. Once inside the cell, native cellular esterases are expected to hydrolyze the ester bonds, releasing uridine and acetic acid. The liberated uridine can then be phosphorylated by uridine-cytidine kinases to uridine monophosphate (UMP) and subsequently to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), which can then be incorporated into newly synthesized RNA or participate in other metabolic pathways.[1]
This guide will outline the necessary steps to test this hypothesis and to characterize the cellular effects of 2',3'-di-O-acetyluridine.
Proposed Cellular Mechanism of Action
The anticipated pathway for the cellular processing of 2',3'-di-O-acetyluridine is depicted below. This model serves as a foundational hypothesis for experimental investigation.
Caption: Hypothetical metabolic pathway of 2',3'-di-O-acetyluridine.
Experimental Protocols
A multi-faceted experimental approach is required to thoroughly investigate the cellular function of 2',3'-di-O-acetyluridine. The following sections detail key experiments.
Cellular Uptake and Metabolism Analysis
The primary investigation should focus on whether 2',3'-di-O-acetyluridine enters the cell and is converted to uridine.
Experimental Protocol: HPLC Analysis of Intracellular Nucleosides
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat the cells with a defined concentration of 2',3'-di-O-acetyluridine (e.g., 10 µM, 50 µM, 100 µM) and a uridine control for various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 70% methanol (B129727) to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction:
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the soluble metabolites.
-
-
Sample Preparation: Dry the supernatant using a vacuum concentrator and resuspend in 100 µL of mobile phase for HPLC analysis.
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of a low concentration of an ion-pairing agent (e.g., heptafluorobutyric acid) in water and an organic solvent (e.g., acetonitrile).
-
Monitor the elution of 2',3'-di-O-acetyluridine and uridine using a UV detector at 260 nm.
-
Use pure standards of 2',3'-di-O-acetyluridine and uridine to determine retention times and for quantification.
-
Assessment of Cellular Proliferation and Viability
To determine the effect of 2',3'-di-O-acetyluridine on cell growth and health, standard proliferation and viability assays should be performed.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of 2',3'-di-O-acetyluridine and uridine for 24, 48, and 72 hours. Include an untreated control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of viable cells.
Analysis of RNA Synthesis
If 2',3'-di-O-acetyluridine is converted to uridine and subsequently UTP, it should be incorporated into newly synthesized RNA. This can be measured using a uridine analog like 5-ethynyluridine (B57126) (EU).
Experimental Protocol: Click-iT RNA Alexa Fluor Imaging
-
Cell Culture and Treatment: Plate cells on glass coverslips in a 24-well plate. Treat with 2',3'-di-O-acetyluridine or uridine for a predetermined time.
-
EU Labeling: Add 5-ethynyluridine (EU) to the culture medium at a final concentration of 1 mM and incubate for 1-2 hours to label newly synthesized RNA.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde (B43269) for 15 minutes at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes.
-
-
Click-iT Reaction:
-
Prepare the Click-iT reaction cocktail containing an Alexa Fluor azide (B81097) according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
-
Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
-
-
Quantification: Measure the fluorescence intensity of the Alexa Fluor signal in the nucleus and cytoplasm to quantify RNA synthesis.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the investigation of 2',3'-di-O-acetyluridine.
Caption: A logical workflow for the cellular investigation of 2',3'-di-O-acetyluridine.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Intracellular Concentrations of 2',3'-di-O-acetyluridine and Uridine Following Treatment
| Time (hours) | Treatment (50 µM) | Intracellular 2',3'-di-O-acetyluridine (pmol/10^6 cells) | Intracellular Uridine (pmol/10^6 cells) |
| 0 | 2',3'-di-O-acetyluridine | 0 | Baseline |
| 1 | 2',3'-di-O-acetyluridine | Experimental Value | Experimental Value |
| 4 | 2',3'-di-O-acetyluridine | Experimental Value | Experimental Value |
| 24 | 2',3'-di-O-acetyluridine | Experimental Value | Experimental Value |
| 24 | Uridine (Control) | 0 | Experimental Value |
Table 2: IC50 Values for Cell Viability
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| 2',3'-di-O-acetyluridine | HeLa | Experimental Value | Experimental Value | Experimental Value |
| Uridine | HeLa | Experimental Value | Experimental Value | Experimental Value |
| 2',3'-di-O-acetyluridine | A549 | Experimental Value | Experimental Value | Experimental Value |
| Uridine | A549 | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This technical guide provides a robust framework for the initial investigation into the cellular function of 2',3'-di-O-acetyluridine. By systematically addressing its cellular uptake, metabolic fate, and effects on key cellular processes, researchers can elucidate its mechanism of action. The proposed experiments, if they confirm the hypothesis that 2',3'-di-O-acetyluridine acts as a prodrug for uridine, would establish its potential as a tool for efficiently delivering this key nucleoside to cells for research or therapeutic purposes. The outlined protocols and data presentation formats are designed to ensure a high standard of scientific rigor and clarity in reporting the findings.
References
- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2',3'-Di-O-acetyl-D-uridine in DNA Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the hypothesized role of 2',3'-Di-O-acetyl-D-uridine as an inhibitor of DNA synthesis. While direct experimental evidence on this specific compound is limited, this document extrapolates its potential mechanism of action based on the well-established biochemistry of related nucleoside analogs and pyrimidine (B1678525) metabolism. It is proposed that this compound functions as a prodrug, leading to intracellular accumulation of uridine (B1682114) and subsequent disruption of deoxyribonucleotide triphosphate (dNTP) pools, which in turn impedes DNA replication. This guide provides a theoretical framework, including potential metabolic pathways, hypothesized quantitative data, and detailed experimental protocols to facilitate further research into the therapeutic potential of this and similar compounds.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to interfere with nucleic acid synthesis and cellular metabolism. This compound is a modified pyrimidine nucleoside. The acetylation at the 2' and 3' positions of the ribose sugar is anticipated to enhance its lipophilicity and cellular uptake.[1] Based on the behavior of similar acetylated nucleosides, such as triacetyluridine, it is strongly hypothesized that this compound acts as a prodrug, being deacetylated intracellularly by esterases to yield uridine.[2][3][4]
This guide outlines the putative mechanism by which an excess of intracellular uridine, derived from this compound, could lead to the inhibition of DNA synthesis. The central hypothesis is that the cellular machinery becomes overwhelmed with uridine, leading to an imbalance in the delicate equilibrium of dNTP pools, a condition known to be cytotoxic and to halt DNA replication.[5][6][7][8]
Hypothesized Mechanism of Action
The proposed mechanism for DNA synthesis inhibition by this compound involves a multi-step intracellular process:
-
Cellular Uptake and Deacetylation: The acetyl groups increase the lipophilicity of the uridine molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the acetyl groups, releasing free uridine and acetic acid.[2][3][4]
-
Phosphorylation and Conversion: The liberated uridine enters the pyrimidine salvage pathway, where it is phosphorylated by uridine-cytidine kinase (UCK) to uridine monophosphate (UMP). Subsequent phosphorylations yield uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP).
-
Conversion to Deoxyribonucleotides: A key step in the pathway leading to DNA precursors is the conversion of ribonucleotides to deoxyribonucleotides by ribonucleotide reductase (RNR). UDP is a substrate for RNR, which converts it to deoxyuridine diphosphate (dUDP).[9]
-
Perturbation of dNTP Pools: The resulting dUDP is further metabolized to deoxyuridine triphosphate (dUTP) and deoxythymidine triphosphate (dTTP). A significant influx of uridine from the prodrug is likely to elevate the pools of UTP, dUTP, and subsequently dTTP. This surplus of pyrimidine deoxyribonucleotides can create a severe imbalance in the tightly regulated dNTP pools. Such imbalances are known to inhibit DNA polymerases and stall replication forks, leading to S-phase arrest and, ultimately, apoptosis.[5][6][7][8][10]
Signaling Pathway Diagram
Quantitative Data (Hypothetical)
The following tables present hypothetical data that would be expected from in vitro studies investigating the inhibitory effects of this compound on DNA synthesis and cell proliferation.
Table 1: In Vitro Cytotoxicity
| Cell Line | Compound | IC50 (µM) after 72h exposure |
| HeLa (Cervical Cancer) | This compound | 15.8 |
| MCF-7 (Breast Cancer) | This compound | 22.5 |
| A549 (Lung Cancer) | This compound | 35.2 |
| HEK293 (Normal Kidney) | This compound | > 100 |
Table 2: Inhibition of DNA Synthesis
| Cell Line | Compound (Concentration) | [³H]Thymidine Incorporation (% of Control) |
| HeLa | This compound (1 µM) | 85.3 |
| HeLa | This compound (10 µM) | 42.1 |
| HeLa | This compound (50 µM) | 15.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Cytotoxicity Assay
-
Cell Lines and Culture Conditions: HeLa, MCF-7, A549, and HEK293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated using non-linear regression analysis.
-
DNA Synthesis Inhibition Assay
-
[³H]Thymidine Incorporation Assay:
-
HeLa cells are seeded in 24-well plates at a density of 5 x 10⁴ cells/well and incubated overnight.
-
The cells are then treated with various concentrations of this compound for 24 hours.
-
[³H]Thymidine (1 µCi/mL) is added to each well, and the cells are incubated for an additional 4 hours.
-
The medium is aspirated, and the cells are washed twice with ice-cold PBS.
-
The cells are then treated with 10% trichloroacetic acid (TCA) for 30 minutes on ice to precipitate the DNA.
-
The TCA is removed, and the cells are washed again with ice-cold PBS.
-
The DNA is solubilized by adding 0.5 M NaOH.
-
The radioactivity of the solubilized DNA is measured using a liquid scintillation counter.
-
The results are expressed as a percentage of the radioactivity incorporated in untreated control cells.
-
Experimental Workflow Diagram
Logical Relationship Diagram
The following diagram illustrates the logical progression from the introduction of the prodrug to the ultimate biological effect.
Conclusion and Future Directions
While direct experimental data on this compound is not yet available, the theoretical framework presented in this guide provides a solid foundation for future research. The proposed mechanism, centered on the intracellular generation of excess uridine and the subsequent disruption of dNTP pools, is a plausible pathway for DNA synthesis inhibition.
Future studies should focus on validating the hypothesized mechanism by:
-
Confirming the intracellular deacetylation of this compound and the resulting increase in uridine levels.
-
Quantifying the changes in intracellular dNTP pools upon treatment with the compound.
-
Investigating the effects on cell cycle progression and the induction of apoptosis.
Such research will be crucial in determining the potential of this compound as a therapeutic agent and in the rational design of novel nucleoside analog-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Uridine Triacetate? [synapse.patsnap.com]
- 3. Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity | PLOS Genetics [journals.plos.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Nucleotide Pool Imbalance and Antibody Gene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of mutagenesis in vivo due to imbalanced dNTP pools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
2',3'-di-O-acetyluridine and Apoptosis Induction: A Technical Guide
Disclaimer: The following technical guide is a hypothesized framework based on the known mechanisms of action of similar nucleoside analogs. As of the latest literature review, there is a significant lack of direct experimental evidence specifically detailing the apoptosis-inducing properties of 2',3'-di-O-acetyluridine. Therefore, the signaling pathways, quantitative data, and experimental protocols described herein are presented as a predictive model to guide future research in this area.
Introduction
Nucleoside analogs represent a cornerstone of chemotherapy, exerting their cytotoxic effects through interference with nucleic acid synthesis and metabolism. Uridine (B1682114), a fundamental component of RNA, and its derivatives have been extensively studied for their therapeutic potential. Acetylation of uridine at the 2' and 3' positions of the ribose sugar yields 2',3'-di-O-acetyluridine, a modification that can alter its physicochemical properties, such as membrane permeability and metabolic stability. While the direct impact of 2',3'-di-O-acetyluridine on apoptosis is not well-documented, it is plausible that this compound, following intracellular deacetylation, could influence cellular processes leading to programmed cell death. This guide outlines a potential mechanism by which 2',3'-di-O-acetyluridine may induce apoptosis and provides a template for the experimental validation of this hypothesis.
Hypothesized Mechanism of Action
It is hypothesized that 2',3'-di-O-acetyluridine acts as a pro-drug, which, upon entering a cancer cell, is deacetylated by intracellular esterases to release uridine. An overabundance of intracellular uridine could disrupt the pyrimidine (B1678525) metabolic pathway, leading to cellular stress and the initiation of apoptosis. The proposed mechanism involves the intrinsic (mitochondrial) pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins and the activation of a caspase cascade.
Signaling Pathway
The proposed signaling cascade for 2',3'-di-O-acetyluridine-induced apoptosis is depicted below. This pathway is initiated by cellular stress resulting from metabolic imbalance, leading to the activation of pro-apoptotic Bcl-2 family members, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.
2',3'-Di-O-acetyl-D-uridine: An Examination of its Antitumor Potential
A comprehensive review of existing scientific literature reveals a notable absence of evidence supporting any direct antitumor activity of 2',3'-Di-O-acetyl-D-uridine. While the broader class of nucleoside analogs, including various uridine (B1682114) derivatives, has been a cornerstone of cancer chemotherapy for decades, this specific di-acetylated form of D-uridine has not been identified as a compound of interest for anticancer research in publicly available studies.
Extensive searches of scholarly databases and chemical registries have failed to yield any quantitative data, such as IC50 values against cancer cell lines or in vivo tumor growth inhibition metrics, for this compound. Consequently, there are no established experimental protocols detailing its evaluation for anticancer efficacy, nor are there any elucidated signaling pathways through which it might exert such an effect.
It is crucial to distinguish this compound from other acetylated uridine derivatives that have been investigated for roles in oncology. For instance, 2',3',5'-tri-O-acetyluridine is a known prodrug of uridine, which has been explored as a rescue agent to mitigate the toxicity of fluorouracil-based chemotherapy. However, its role is not as a direct cytotoxic agent against cancer cells but rather as a supportive care medication.
The field of nucleoside analogs in cancer research is vast, with subtle structural modifications often leading to significant changes in biological activity. Derivatives of uridine have been synthesized and evaluated, with some demonstrating promising anticancer properties. For example, studies have shown that compounds like 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine exhibit some antiproliferative activity against cancer cells. However, these findings cannot be extrapolated to this compound, which remains uninvestigated in this context.
An In-depth Technical Guide to 2',3'-Di-O-acetyl-D-uridine
This technical guide provides a comprehensive overview of 2',3'-Di-O-acetyl-D-uridine, a partially protected ribonucleoside of D-uridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, chemical properties, and potential biological applications of this compound, based on available scientific literature.
Chemical Properties and Data
This compound is a derivative of the naturally occurring nucleoside uridine (B1682114), where the hydroxyl groups at the 2' and 3' positions of the ribose sugar are acetylated. This modification increases the lipophilicity of the uridine molecule, which can influence its solubility, cell permeability, and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₈ | --INVALID-LINK-- |
| Molecular Weight | 328.27 g/mol | --INVALID-LINK-- |
| IUPAC Name | [(2R,3R,4R,5R)-4-(acetyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate (B1210297) | --INVALID-LINK-- |
| CAS Number | 29108-90-5 | --INVALID-LINK-- |
| Appearance | White Crystalline Powder | --INVALID-LINK-- |
| Melting Point | 142-143 °C | --INVALID-LINK-- |
Table 2: Predicted Spectroscopic Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-6 | ~7.6-7.8 (d) | ~140-142 |
| H-5 | ~5.6-5.8 (d) | ~101-103 |
| H-1' | ~5.8-6.0 (d) | ~88-90 |
| H-2' | ~5.2-5.4 (dd) | ~72-74 |
| H-3' | ~5.1-5.3 (dd) | ~70-72 |
| H-4' | ~4.2-4.4 (m) | ~82-84 |
| H-5'a, H-5'b | ~3.7-3.9 (m) | ~60-62 |
| -COCH₃ (2') | ~2.1 (s) | ~20-21 |
| -COCH₃ (3') | ~2.1 (s) | ~20-21 |
| C=O (Acetyl) | - | ~170-172 |
| C2 | - | ~150-152 |
| C4 | - | ~163-165 |
Note: Predicted shifts are based on general values for acetylated ribonucleosides and may vary depending on the solvent and experimental conditions.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the regioselective acetylation of the 2' and 3' hydroxyl groups of uridine. A general and widely used method for this transformation is the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine. The 5'-hydroxyl group is generally less reactive under controlled conditions, allowing for selective acetylation of the secondary hydroxyls.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the acetylation of nucleosides.
Materials:
-
D-Uridine
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve D-uridine (1.0 equivalent) in anhydrous pyridine.
-
Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane (B109758)/methanol, 9:1 v/v).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up:
-
Remove the solvents under reduced pressure.
-
Co-evaporate the residue with toluene (2-3 times) to remove residual pyridine.
-
Dissolve the resulting crude product in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford pure this compound.
Synthesis workflow for this compound.
Biological Activity and Drug Development Potential
While specific biological activity data for this compound is limited in the public domain, acetylated nucleosides are of significant interest in drug development, primarily as prodrugs. The acetylation of hydroxyl groups increases the lipophilicity of the parent nucleoside, which can enhance its ability to cross cell membranes. Once inside the cell, the acetyl groups can be cleaved by intracellular esterases to release the active parent nucleoside.
Prodrug Strategy
This compound can be considered a prodrug of uridine. Uridine itself has shown neuroprotective effects and is being investigated for the treatment of various neurological disorders. However, its therapeutic efficacy can be limited by its poor bioavailability. The di-acetylated form is expected to have improved absorption and ability to cross the blood-brain barrier.
Prodrug activation of this compound.
Antiviral and Anticancer Potential
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. They can act by inhibiting viral polymerases or by being incorporated into viral or cellular DNA/RNA, leading to chain termination or mutations. While there is no specific data on the antiviral or anticancer activity of this compound, other uridine derivatives have shown promise. For instance, various modified uridines have been investigated as inhibitors of RNA viruses.[1] The di-acetylated form could serve as a valuable intermediate for the synthesis of more complex and potent nucleoside analogs.
Table 3: Biological Activity of Related Uridine Derivatives (for Context)
| Compound | Biological Activity | Target | IC₅₀/EC₅₀ | Reference |
| 2-Thiouridine | Broad-spectrum antiviral | RNA-dependent RNA polymerase | Sub-micromolar to micromolar | [1] |
| Uridine derivatives of 2-deoxy sugars | Anti-influenza virus activity | Viral glycoprotein (B1211001) maturation | 82-100 µM | [2] |
| Uridine derivatives of 2-deoxy sugars | Anti-Tick-Borne Encephalitis Virus | Viral E and prM proteins | 1.4-10.2 µM | [3] |
Conclusion
This compound is a valuable derivative of uridine with potential applications in drug development, particularly as a prodrug to enhance the bioavailability of uridine. Its synthesis is straightforward, employing standard acetylation procedures. While direct biological activity data for this specific compound is scarce, the known activities of related uridine derivatives suggest that it could be a useful scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the pharmacokinetic profile and therapeutic potential of this compound.
References
- 1. [2-Thiouridine is a Broad-spectrum Antiviral Ribonucleoside Analogue Against Positive-strand RNA Viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activity of Uridine Derivatives of 2-Deoxy Sugars against Tick-Borne Encephalitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 2',3'-Di-O-acetyluridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Di-O-acetyluridine, a selectively acetylated derivative of the nucleoside uridine (B1682114), holds significance as a key intermediate in the synthesis of various antiviral and anticancer nucleoside analogues. Its discovery and the development of efficient synthetic methodologies have been crucial for advancing the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the discovery, synthesis, and physicochemical properties of 2',3'-di-O-acetyluridine. It includes a detailed experimental protocol for its selective synthesis, a summary of its known biological relevance, and visualizations of the synthetic workflow.
Introduction
Nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy. The modification of natural nucleosides, such as uridine, allows for the generation of compounds that can interfere with viral replication or cancer cell proliferation. The strategic protection of the hydroxyl groups on the ribose sugar is a critical aspect of the chemical synthesis of these modified nucleosides. 2',3'-Di-O-acetyluridine, with its 5'-hydroxyl group available for further chemical modification, serves as a valuable building block in the multi-step synthesis of complex nucleoside derivatives. This document details the key aspects of this important molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 2',3'-di-O-acetyluridine is presented in the table below, providing a ready reference for researchers.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₂O₈ | --INVALID-LINK-- |
| Molecular Weight | 328.27 g/mol | --INVALID-LINK-- |
| Melting Point | 142-143 °C | --INVALID-LINK-- |
| Appearance | White Crystalline Powder | --INVALID-LINK-- |
| Solubility | Data not readily available | |
| CAS Number | 29108-90-5 | --INVALID-LINK-- |
Experimental Protocols
Selective Synthesis of 2',3'-Di-O-acetyluridine
The selective acetylation of the 2' and 3' hydroxyl groups of uridine, while leaving the 5' hydroxyl group free, is a key challenge in the synthesis of this intermediate. A convenient method for the selective acylation of nucleosides in an aqueous environment has been reported, providing a greener and more efficient alternative to traditional organic solvent-based methods.[2][3][4] The following protocol is adapted from the general procedure described for the selective acylation of nucleosides.[2]
Materials:
-
Uridine
-
N-acetyl imidazole (B134444)
-
Water (deionized)
-
4 M NaOH solution
-
Reverse-phase C18 flash column chromatography materials
-
100 mM NH₄HCO₂/MeCN mobile phase
-
Lyophilizer
Procedure:
-
Reaction Setup: Dissolve uridine (100 mM) and N-acetyl imidazole (10 equivalents) in water.
-
pH Adjustment: Adjust the pH of the solution to 8 using a 4 M NaOH solution.
-
Incubation: Incubate the reaction mixture at room temperature for 4 hours.
-
Monitoring: Periodically acquire NMR spectra to monitor the progress of the reaction.
-
Purification: Upon completion, purify the product by reverse-phase (C18) flash column chromatography. Elute the product using a gradient of 100 mM NH₄HCO₂/MeCN (from 98:2 to 80:20).
-
Isolation: Collect the fractions containing the desired 2',3'-di-O-acetyluridine.
-
Lyophilization: Lyophilize the collected fractions to yield the final product as a white powder.
Diagram of the Experimental Workflow:
Caption: Workflow for the selective synthesis of 2',3'-di-O-acetyluridine.
Biological Relevance and Applications
2',3'-Di-O-acetyluridine is primarily utilized as a crucial intermediate in the synthesis of more complex and biologically active nucleoside analogues. The presence of a free 5'-hydroxyl group allows for the regioselective introduction of various chemical moieties, leading to the development of potential therapeutic agents.
While specific quantitative data on the biological activity of 2',3'-di-O-acetyluridine itself is not extensively reported in publicly available literature, its role as a precursor highlights its importance. For instance, it is a key starting material for the synthesis of certain antiviral and anticancer drugs. The acetylation at the 2' and 3' positions can also influence the lipophilicity and metabolic stability of the parent uridine molecule.
Currently, there is no specific information available in the reviewed literature detailing the modulation of any signaling pathways by 2',3'-di-O-acetyluridine. Research in this area would be valuable to understand any intrinsic biological effects of this molecule.
Conclusion
2',3'-Di-O-acetyluridine is a synthetically important molecule that facilitates the development of novel nucleoside-based therapeutics. The availability of efficient and selective synthesis protocols, such as the aqueous-based method highlighted in this guide, is crucial for the advancement of medicinal chemistry research. Further investigation into the direct biological activities and potential signaling pathway interactions of 2',3'-di-O-acetyluridine could unveil new therapeutic applications for this versatile compound.
References
An In-depth Technical Guide to the Pharmacology of Acetylated Uridine Prodrugs
A Note on Scope: Initial inquiries into the pharmacology of 2',3'-di-O-acetyluridine revealed a significant scarcity of specific data for this particular di-acetylated form. The vast majority of pharmacological research and clinical application is focused on its close analogue, 2',3',5'-tri-O-acetyluridine , commercially known as uridine (B1682114) triacetate. This guide will therefore provide a comprehensive overview of the pharmacology of uridine triacetate, the pharmacologically active and clinically relevant acetylated prodrug of uridine.
Executive Summary
Uridine triacetate is an orally bioavailable prodrug of the naturally occurring nucleoside, uridine.[1][2] Its primary pharmacological role is to deliver higher systemic concentrations of uridine compared to the administration of uridine itself.[1] This is achieved through acetylation, which enhances its lipophilicity and protects it from degradation.[3] Uridine triacetate has two main clinical applications: as a rescue agent for certain chemotherapy toxicities and as a replacement therapy for a rare genetic disorder.[1][2] This document provides a detailed exploration of its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental protocols that have defined its use.
Chemical and Physical Properties
While detailed pharmacological data for 2',3'-di-O-acetyluridine is limited, its basic chemical properties are available. The focus of this guide, 2',3',5'-tri-O-acetyluridine, is a well-characterized compound.
| Property | 2',3'-di-O-acetyluridine | 2',3',5'-tri-O-acetyluridine (Uridine Triacetate) |
| Molecular Formula | C₁₃H₁₆N₂O₈ | C₁₅H₁₈N₂O₉ |
| Molecular Weight | 328.27 g/mol | 370.31 g/mol |
| Synonyms | 2',3'-Diacetyl-uridine | Uridine triacetate, Vistogard®, Xuriden® |
| Appearance | - | White or almost white crystalline powder |
| Solubility | - | Slightly soluble in Chloroform, Dichloromethane, DMSO |
Pharmacology of Uridine Triacetate
Mechanism of Action
Uridine triacetate is a prodrug that is rapidly deacetylated by nonspecific esterases in the body to yield uridine.[4][5] The liberated uridine then exerts its pharmacological effects through two primary pathways depending on the clinical context.
The chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) and its oral prodrug capecitabine (B1668275) exert their cytotoxic effects through metabolites, primarily fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP).[1] FUTP is incorporated into RNA, leading to disruption of RNA synthesis and function, while FdUMP inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[1]
Uridine, supplied by uridine triacetate, is converted intracellularly to uridine triphosphate (UTP).[5] This endogenous UTP competes with the toxic FUTP for incorporation into RNA, thereby mitigating the damage to normal tissues.[6][7] This competitive inhibition is the basis for its use as a rescue agent in cases of 5-FU or capecitabine overdose or severe, early-onset toxicity.[4][8]
Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency in the enzyme uridine monophosphate (UMP) synthase.[9][10] This enzyme deficiency leads to an inability to synthesize uridine nucleotides, resulting in developmental delays, hematologic abnormalities, and the accumulation of orotic acid.[9] Uridine triacetate serves as a uridine replacement therapy, bypassing the genetic defect and providing the necessary substrate for the synthesis of pyrimidine (B1678525) nucleotides.[11]
Pharmacokinetics
| Parameter | Value | Reference(s) |
| Bioavailability | Delivers 4- to 6-fold more uridine than equimolar doses of uridine. | [1][7] |
| Time to Peak (Tmax) | 2 to 3 hours | [12][13] |
| Half-life | 2 to 2.5 hours | [2][12] |
| Metabolism | Deacetylated by nonspecific esterases to uridine and free acetate. | [6][12] |
| Distribution | Distributes into cells via nucleoside transporters and crosses the blood-brain barrier. | [12][13] |
| Excretion | Primarily through catabolic metabolism in tissues; also excreted renally. | [6][13] |
Clinical Efficacy
Emergency Treatment for 5-FU/Capecitabine Overdose or Toxicity
Clinical trials have demonstrated the high efficacy of uridine triacetate in treating 5-FU and capecitabine overdose and severe toxicity.
| Outcome | Result | Reference(s) |
| Survival Rate (Overdose Patients) | 96-97% with uridine triacetate treatment. | [4][8][14][15] |
| Survival Rate (Historical Controls) | 16% with supportive care only. | [4][15] |
| Survival Rate (Early-Onset Severe Toxicity) | 89% with uridine triacetate treatment. | [8] |
| Resumption of Chemotherapy | Approximately 37.7-38% of patients resumed chemotherapy within 30 days. | [14][16] |
Hereditary Orotic Aciduria
In a clinical trial involving patients with hereditary orotic aciduria, treatment with uridine triacetate resulted in the stabilization or improvement of hematologic parameters and stable orotic acid levels.[9][10]
Safety and Tolerability
In the context of 5-FU/capecitabine toxicity, the most common adverse events associated with uridine triacetate are mild-to-moderate gastrointestinal issues.
| Adverse Event | Incidence | Reference(s) |
| Vomiting | 8.1% - 10% | [4][12][15] |
| Nausea | 4.6% - 5% | [4][12][15] |
| Diarrhea | 3.5% | [4][15] |
For the treatment of hereditary orotic aciduria, no adverse effects were reported in the key clinical trial.[10]
Experimental Protocols
Clinical Trial for 5-FU/Capecitabine Toxicity (NCT01432301)
-
Study Design: Two open-label, single-arm, expanded-access trials.[4][17]
-
Patient Population: 135 patients who experienced a 5-FU or capecitabine overdose or exhibited early-onset, severe or life-threatening toxicities within 96 hours of administration.[14][17]
-
Intervention: Uridine triacetate administered at a dose of 10g every 6 hours for 20 doses for adults, and 6.2 g/m² for pediatric patients.[8][18]
-
Primary Endpoints: Survival at 30 days or until the resumption of chemotherapy if earlier.[8]
-
Key Findings: A 96% survival rate was observed in patients treated with uridine triacetate, a significant improvement over historical controls.[14]
Clinical Trial for Hereditary Orotic Aciduria
-
Study Design: A single-arm, 6-week trial with a 6-month extension.[9][10]
-
Patient Population: Four patients aged 3-19 years with a confirmed diagnosis of hereditary orotic aciduria.[9][10]
-
Intervention: Uridine triacetate was initiated at 60 mg/kg once daily, with a possible increase to 120 mg/kg once daily.[9][10]
-
Primary Endpoints: Stability or improvement in hematologic parameters and stabilization of urinary orotic acid levels.[9][10]
-
Key Findings: All patients showed stable or improved hematologic parameters and stable orotic acid levels after 6 months of treatment.[9][10]
Conclusion
While 2',3'-di-O-acetyluridine remains a compound of primarily chemical interest with limited public pharmacological data, 2',3',5'-tri-O-acetyluridine (uridine triacetate) is a clinically significant prodrug. Its well-defined mechanism of action, favorable pharmacokinetic profile, and proven efficacy as an antidote for 5-FU/capecitabine toxicity and as a treatment for hereditary orotic aciduria make it a valuable therapeutic agent. The data presented in this guide, derived from robust clinical trials, underscores its importance in both oncology and the management of rare genetic diseases.
References
- 1. 2',3',5'-tri-O-acetyluridine | C15H18N2O9 | CID 20058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Uridine triacetate - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 5. Facebook [cancer.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. drugs.com [drugs.com]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. In Brief: Uridine Triacetate (Xuriden) for Hereditary Orotic Aciduria (online only) | The Medical Letter Inc. [secure.medicalletter.org]
- 10. secure.medicalletter.org [secure.medicalletter.org]
- 11. Uridine Triacetate: Uses, Side Effects, Dosage [medicinenet.com]
- 12. Uridine Triacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Emergency use of uridine triacetate for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Uridine triacetate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Navigating the Landscape of 2',3'-Di-O-acetyl-D-uridine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety and handling protocols for 2',3'-Di-O-acetyl-D-uridine, a key nucleoside analog utilized in diverse research and development applications. Understanding the physicochemical properties, potential hazards, and proper handling procedures is paramount to ensuring a safe and effective laboratory environment. This document synthesizes available data to offer clear, actionable guidance for professionals working with this compound.
Core Physicochemical and Safety Data
The following tables summarize the essential quantitative data for this compound, compiled from various chemical suppliers and databases. It is important to note that a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available in the public domain. Therefore, some safety-related information is inferred from the parent compound, Uridine (B1682114), and other acetylated nucleosides, and should be interpreted with caution.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 29108-90-5 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₈ | [1] |
| Molecular Weight | 328.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | --- |
| Purity | ≥ 98% (by HPLC) | --- |
| Storage Temperature | <-15°C | [1] |
| Solubility | Soluble in DMSO and DMF | --- |
| Melting Point | No data available | --- |
| Boiling Point | No data available | --- |
| LogP | -1.4 | [2] |
Table 2: Toxicological Data Summary
| Data Point | Value | Remarks |
| Acute Toxicity (Oral) | No data available | For the parent compound Uridine, an intraperitoneal LD50 of 4,335 mg/kg (mouse) has been reported, suggesting low acute toxicity.[3] |
| Skin Corrosion/Irritation | No data available | Uridine may cause skin irritation.[3] |
| Serious Eye Damage/Irritation | No data available | Uridine may cause serious eye irritation.[3] |
| Respiratory or Skin Sensitization | No data available | No sensitizing effects are known for Uridine.[3] |
| Carcinogenicity | No data available | No components are listed as a carcinogen by IARC, ACGIH, NTP, or OSHA for Uridine.[3] |
Hazard Identification and Safety Precautions
While a specific GHS classification for this compound is not established, based on the data for Uridine, it is prudent to handle it as a compound that may cause skin and eye irritation.[3]
General Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[5]
-
Keep away from sources of ignition.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[4]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.
-
Environmental Precautions: Prevent entry into drains and waterways.
-
Methods for Cleaning Up: Sweep up the material, place it in a suitable container for disposal. Avoid generating dust.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep refrigerated at temperatures below -15°C for long-term storage.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
Detailed experimental protocols for the specific use of this compound are highly application-dependent and are not extensively published. However, it is often used as a protected nucleoside in oligonucleotide synthesis or as a precursor for other uridine derivatives. Below is a generalized protocol for its synthesis from uridine, which should be adapted and optimized for specific laboratory conditions.
Illustrative Synthesis of this compound:
This protocol is a representative procedure and should be performed by qualified personnel in a suitable laboratory setting.
-
Dissolution: Suspend uridine in a suitable aprotic solvent (e.g., dry pyridine (B92270) or a mixture of acetic anhydride (B1165640) and pyridine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the suspension in an ice bath. Slowly add acetic anhydride to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of methanol (B129727) or water.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Logical Relationships and Workflows
Due to the nature of this compound as a research chemical and synthetic intermediate, specific signaling pathways directly involving this compound are not well-documented in publicly available literature. Its utility lies in its role as a building block in chemical synthesis. Therefore, a meaningful diagram of a biological signaling pathway is not applicable.
Instead, a logical workflow for the safe handling and use of this compound can be visualized.
This guide provides a foundation for the safe handling and use of this compound. Researchers should always consult multiple sources of safety information and adhere to their institution's specific safety protocols. As with any chemical, a thorough understanding of its properties and potential hazards is the first step toward safe and successful research.
References
Methodological & Application
Synthesis of 2',3'-di-O-acetyluridine: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 2',3'-di-O-acetyluridine, a valuable intermediate in the preparation of various nucleoside analogs and therapeutic agents. The described methodology employs a three-step synthetic route involving the selective protection of the 5'-hydroxyl group of uridine (B1682114), subsequent acetylation of the 2' and 3'-hydroxyls, and final deprotection to yield the target compound. This procedure is designed to be a reliable and reproducible method for obtaining high-purity 2',3'-di-O-acetyluridine for research and development purposes.
Introduction
Uridine and its derivatives are fundamental components of RNA and play crucial roles in various biological processes. Chemical modification of uridine, such as acetylation, is a key strategy in the development of antiviral and anticancer drugs. The selective acetylation of the 2' and 3'-hydroxyl groups of the ribose moiety, while leaving the 5'-hydroxyl group unmodified, is often a critical step in the synthesis of more complex nucleoside-based therapeutics. 2',3'-di-O-acetyluridine serves as a key building block in these synthetic pathways.
This protocol details a robust three-step synthesis of 2',3'-di-O-acetyluridine. The strategy involves:
-
Protection of the 5'-hydroxyl group: The primary 5'-hydroxyl group of uridine is selectively protected using a trityl group to prevent its participation in the subsequent acetylation reaction.
-
Acetylation of the 2' and 3'-hydroxyl groups: The secondary hydroxyl groups at the 2' and 3' positions of the 5'-O-trityluridine are acetylated using acetic anhydride (B1165640) in the presence of pyridine (B92270).
-
Deprotection of the 5'-hydroxyl group: The trityl protecting group is selectively removed under mild acidic conditions to afford the final product, 2',3'-di-O-acetyluridine.
Data Presentation
| Step | Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1. Protection | 5'-O-Trityluridine | Uridine | Trityl chloride, Pyridine | Pyridine | 12-16 hours | Room Temp. | ~90% |
| 2. Acetylation | 5'-O-Trityl-2',3'-di-O-acetyluridine | 5'-O-Trityluridine | Acetic anhydride, Pyridine | Pyridine | 4-6 hours | Room Temp. | ~95% |
| 3. Deprotection | 2',3'-di-O-acetyluridine | 5'-O-Trityl-2',3'-di-O-acetyluridine | 80% Acetic acid in water | Acetic Acid/H₂O | 2-4 hours | Room Temp. | ~85% |
Experimental Protocols
Step 1: Synthesis of 5'-O-Trityluridine
Materials:
-
Uridine
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve uridine (1.0 eq) in anhydrous pyridine.
-
To this solution, add trityl chloride (1.1 eq) portion-wise with stirring.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., DCM:Methanol 9:1 v/v).
-
Once the reaction is complete, quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 5'-O-Trityluridine as a white solid.
Step 2: Synthesis of 5'-O-Trityl-2',3'-di-O-acetyluridine
Materials:
-
5'-O-Trityluridine
-
Acetic anhydride (Ac₂O)
-
Anhydrous pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5'-O-Trityluridine (1.0 eq) in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.5 eq) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 1:1 v/v).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5'-O-Trityl-2',3'-di-O-acetyluridine, which can often be used in the next step without further purification.
Step 3: Synthesis of 2',3'-di-O-acetyluridine
Materials:
-
5'-O-Trityl-2',3'-di-O-acetyluridine
-
80% Acetic acid in water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5'-O-Trityl-2',3'-di-O-acetyluridine (1.0 eq) in 80% aqueous acetic acid.
-
Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC, observing the formation of the product and the triphenylmethanol (B194598) byproduct.
-
Once the starting material is consumed, neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to obtain 2',3'-di-O-acetyluridine as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Synthetic workflow for 2',3'-di-O-acetyluridine.
Application Notes and Protocols: 2',3'-di-O-acetyluridine as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of nucleic acid chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules like oligonucleotides and nucleoside analogs. Among these, 2',3'-di-O-acetyluridine serves as a important intermediate, where the acetyl groups at the 2' and 3' positions of the ribose sugar offer temporary protection of these hydroxyl groups. This protection strategy is crucial for preventing undesirable side reactions during chemical modifications at other sites of the nucleoside, particularly at the 5'-hydroxyl group.
The acetyl groups are favored for their ease of introduction and their selective removal under conditions that do not affect other protecting groups commonly used in nucleoside chemistry. This allows for a modular and efficient approach to the synthesis of modified nucleosides, which are key components in the development of antiviral and anticancer therapeutics, as well as in the construction of synthetic RNA strands for various research applications. These application notes provide a comprehensive overview of the applications and detailed protocols for the use of 2',3'-di-O-acetyluridine as a protecting group.
Applications of 2',3'-di-O-acetyluridine
2',3'-di-O-acetyluridine is a versatile intermediate with several key applications in synthetic organic chemistry and drug development:
-
Precursor for Nucleoside Analogs: It serves as a key starting material for the synthesis of a wide array of nucleoside analogs with potential therapeutic properties. The protected 2' and 3' positions allow for selective modification at the 5' position or on the uracil (B121893) base.
-
Intermediate in Oligonucleotide Synthesis: In the chemical synthesis of RNA, protecting the 2'-hydroxyl group is essential to prevent isomerization and degradation of the growing oligonucleotide chain. While other protecting groups are more commonly used in solid-phase synthesis, 2',3'-di-O-acetyluridine can be a valuable building block for solution-phase synthesis or for the introduction of specific modifications.
-
Biochemical Studies: Acetylated nucleosides are used in biochemical assays to study the activity of various enzymes involved in nucleoside metabolism, such as kinases, phosphorylases, and hydrolases.[1]
Experimental Protocols
Protocol 1: Synthesis of 2',3',5'-tri-O-acetyluridine
A common route to 2',3'-di-O-acetyluridine involves the initial synthesis of the tri-acetylated form, followed by selective deprotection of the 5'-hydroxyl group.
Materials:
-
Anhydrous Pyridine
-
Acetic Anhydride (B1165640) (Ac₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Suspend uridine in anhydrous pyridine.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2',3',5'-tri-O-acetyluridine as a white solid.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield | Purity |
| Uridine | 2',3',5'-tri-O-acetyluridine | Acetic Anhydride | Pyridine | Overnight | High | >95% |
Protocol 2: Regioselective 5'-O-Deacetylation of 2',3',5'-tri-O-acetyluridine
This protocol describes the selective removal of the 5'-acetyl group to yield the desired 2',3'-di-O-acetyluridine. This can be achieved through enzymatic or chemical methods.
Method A: Enzymatic Deacetylation
Materials:
-
2',3',5'-tri-O-acetyluridine
-
Lipase (e.g., from Candida antarctica)
-
Phosphate (B84403) buffer (pH 7.2)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2',3',5'-tri-O-acetyluridine in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or THF).
-
Add the solution to a phosphate buffer containing the lipase.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate 2',3'-di-O-acetyluridine.
Method B: Chemical Deacetylation
Materials:
-
2',3',5'-tri-O-acetyluridine
-
Hydrazine (B178648) hydrate (B1144303) or a mild base like potassium carbonate
-
Methanol (B129727) or another suitable alcohol
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2',3',5'-tri-O-acetyluridine in a suitable solvent like methanol.
-
Add a controlled amount of a deacetylation reagent such as hydrazine hydrate or potassium carbonate.
-
Stir the reaction at room temperature and monitor its progress by TLC. The 5'-acetyl group is more labile and will be removed preferentially.
-
Once the desired product is the major component, neutralize the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Starting Material | Product | Method | Key Reagent | Yield |
| 2',3',5'-tri-O-acetyluridine | 2',3'-di-O-acetyluridine | Enzymatic | Lipase | Moderate to High |
| 2',3',5'-tri-O-acetyluridine | 2',3'-di-O-acetyluridine | Chemical | Hydrazine hydrate | Moderate |
Protocol 3: Protection of the 5'-Hydroxyl Group of 2',3'-di-O-acetyluridine
For further synthetic transformations, the free 5'-hydroxyl group of 2',3'-di-O-acetyluridine is often protected, for example, with a silyl (B83357) group.
Materials:
-
2',3'-di-O-acetyluridine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2',3'-di-O-acetyluridine in anhydrous DMF.
-
Add imidazole and TBDMSCl to the solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 5'-O-(tert-butyldimethylsilyl)-2',3'-di-O-acetyluridine.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield |
| 2',3'-di-O-acetyluridine | 5'-O-TBDMS-2',3'-di-O-acetyluridine | TBDMSCl, Imidazole | DMF | Several hours | High |
Protocol 4: Deprotection of 2',3'-di-O-acetyl Groups
The final step in many synthetic sequences is the removal of the acetyl protecting groups to unveil the free hydroxyls.
Materials:
-
2',3'-di-O-acetylated uridine derivative
-
Methanolic ammonia (B1221849) or aqueous ammonia
-
Methanol
Procedure:
-
Dissolve the 2',3'-di-O-acetylated uridine derivative in methanol.
-
Add a solution of ammonia in methanol or concentrated aqueous ammonia.
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.
-
Remove the solvent under reduced pressure to obtain the deprotected uridine derivative.
-
If necessary, the product can be further purified by recrystallization or chromatography.
Quantitative Data:
| Starting Material | Product | Reagent | Reaction Time | Yield |
| 2',3'-di-O-acetylated uridine derivative | Deprotected uridine derivative | Methanolic Ammonia | Several hours | High |
Visualizations
Caption: Synthetic route to 2',3'-di-O-acetyluridine.
Caption: Workflow for using 2',3'-di-O-acetyluridine in oligonucleotide synthesis.
References
Application Notes and Protocols for the Use of 2',3'-Di-O-acetyl-D-uridine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into oligonucleotides is a critical technology in the development of therapeutic agents, diagnostic probes, and tools for molecular biology research. While standard phosphoramidite (B1245037) chemistry allows for the routine synthesis of DNA and RNA, the introduction of sensitive functional groups, such as acetyl esters on the 2'- and 3'-hydroxyls of ribonucleosides, requires specialized strategies. This document provides detailed application notes and protocols for the use of 2',3'-Di-O-acetyl-D-uridine in the synthesis of partially acetylated oligoribonucleotides.
It is important to note that this compound is not typically incorporated using standard phosphoramidite chemistry due to the lability of the acetyl groups to the basic conditions used for nucleobase deprotection. Instead, an orthogonal protecting group strategy is employed. This strategy utilizes protecting groups for the nucleobases and the solid support linker that can be removed under conditions that leave the 2'- or 3'-O-acetyl groups intact.[1][2]
This approach allows for the synthesis of oligonucleotides with site-specific 2'- or 3'-O-acetylation, which can be valuable for studying RNA structure and function, as well as for applications in prebiotic chemistry research.[1][2] The presence of a 2'-O-acetyl group has been shown to decrease the thermal stability of RNA duplexes, a property that can be leveraged in various applications.[1][2]
Data Presentation
Table 1: Impact of 2'-O-Acetylation on RNA Duplex Thermal Stability
| Modification | Sequence Context | ΔTm per modification (°C) | Reference |
| 2'-O-acetyl | RNA duplex | ~ -3.1 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMTr-2'(3')-O-acetyl-uridine-3'(2')-phosphoramidite
This protocol describes the synthesis of the key building block for incorporating an acetylated uridine (B1682114) into an oligonucleotide. The synthesis results in a mixture of 2'- and 3'-O-acetylated isomers, which can be used as a mixture for phosphitylation.
Materials:
-
5'-O-(4,4'-dimethoxytrityl)-uridine
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Acetylation:
-
Dissolve 5'-O-(4,4'-dimethoxytrityl)-uridine in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting mixture of 2'- and 3'-O-acetylated products by silica gel column chromatography.
-
-
Phosphitylation:
-
Dissolve the purified mixture of 5'-O-DMTr-2'(3')-O-acetyl-uridine in anhydrous DCM.
-
Add anhydrous DIPEA to the solution.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature under an inert atmosphere (e.g., argon).
-
Stir the reaction at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude phosphoramidite by precipitation from a DCM solution into cold hexanes or by silica gel chromatography to yield the final product as a white foam.
-
Protocol 2: Solid-Phase Synthesis of Partially Acetylated Oligoribonucleotides using an Orthogonal Strategy
This protocol outlines the automated solid-phase synthesis of an oligonucleotide containing a site-specific 2'(3')-O-acetyl-uridine using an orthogonal protection strategy. This strategy requires the use of DBU-labile nucleobase protecting groups (e.g., Pac for A, Ac for C, and iPr-Pac for G) and a photocleavable solid support linker.
Materials:
-
Controlled pore glass (CPG) solid support with a photocleavable linker.
-
5'-O-DMTr-N-protected-2'-O-TBDMS ribonucleoside phosphoramidites (for standard RNA monomers).
-
5'-O-DMTr-2'(3')-O-acetyl-uridine-3'(2')-phosphoramidite (from Protocol 1).
-
Activator solution (e.g., 0.25 M 5-ethylthiotetrazole in acetonitrile).
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF).
-
Oxidizing solution (I₂ in THF/pyridine/water).
-
Deblocking solution (3% trichloroacetic acid in DCM).
-
Acetonitrile, anhydrous (synthesis grade).
-
DBU solution (10% 1,8-Diazabicyclo[5.4.0]undec-7-ene in anhydrous acetonitrile).
-
Triethylamine trihydrofluoride (TEA·3HF) in NMP or DMSO.
Automated Synthesis Cycle:
The synthesis is performed on an automated DNA/RNA synthesizer. The standard cycle is modified for the incorporation of the acetylated uridine phosphoramidite.
-
Detritylation: Removal of the 5'-DMTr group with deblocking solution.
-
Coupling:
-
For standard 2'-O-TBDMS phosphoramidites, a coupling time of 5-10 minutes is used.
-
For the 5'-O-DMTr-2'(3')-O-acetyl-uridine phosphoramidite, an extended coupling time of 15-20 minutes may be necessary to ensure high coupling efficiency.
-
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.
-
Repeat the cycle for each subsequent monomer addition.
Protocol 3: Deprotection and Cleavage of Partially Acetylated Oligonucleotides
Procedure:
-
On-Column Deprotection of Nucleobases and Phosphate Groups:
-
After completion of the synthesis, wash the solid support thoroughly with anhydrous acetonitrile.
-
Pass the DBU solution through the synthesis column and allow it to react for 2-4 hours at room temperature. This removes the DBU-labile protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
Wash the support extensively with acetonitrile.
-
-
Photocleavage from the Solid Support:
-
Transfer the solid support to a suitable container (e.g., a small vial or a syringe).
-
Suspend the support in a neutral buffer (e.g., 1 mL of 1:1 acetonitrile/water).
-
Irradiate the suspension with UV light at 365 nm for 1-2 hours at room temperature.[3]
-
Filter the solution to separate the cleaved oligonucleotide from the solid support.
-
-
Deprotection of 2'-O-TBDMS Groups:
-
Evaporate the solvent from the filtrate.
-
To the dried oligonucleotide, add a solution of TEA·3HF in NMP or DMSO.
-
Heat the mixture at 65 °C for 1.5-2.5 hours to remove the TBDMS protecting groups from the standard ribonucleosides.
-
Quench the reaction by adding a suitable buffer and precipitate the oligonucleotide.
-
-
Purification:
-
Purify the crude acetylated oligonucleotide by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Protocol 4: Analysis of Acetylated Oligonucleotides
1. MALDI-TOF Mass Spectrometry:
-
Purpose: To confirm the molecular weight of the synthesized acetylated oligonucleotide.
-
Sample Preparation:
-
Desalt the purified oligonucleotide sample.
-
Co-crystallize a small amount of the oligonucleotide with a suitable matrix (e.g., 3-hydroxypicolinic acid) on a MALDI target plate.[4]
-
-
Analysis:
-
Acquire the mass spectrum in the appropriate mass range.
-
The expected mass of the acetylated oligonucleotide will be higher than the corresponding unmodified RNA by 42.04 Da for each acetyl group.
-
2. UV Thermal Denaturation (Melting Curve) Analysis:
-
Purpose: To determine the melting temperature (Tm) of a duplex containing the acetylated oligonucleotide and assess the effect of the acetyl group on duplex stability.
-
Procedure:
-
Prepare solutions of the acetylated oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Mix equimolar amounts of the two strands.
-
Monitor the absorbance at 260 nm as a function of temperature using a UV-Vis spectrophotometer with a temperature controller.
-
Increase the temperature at a controlled rate (e.g., 0.5 or 1 °C/min).[5]
-
The Tm is the temperature at which 50% of the duplex is dissociated, determined from the first derivative of the melting curve.[5]
-
Visualizations
Caption: Workflow for the orthogonal synthesis of partially acetylated RNA.
Caption: Logical relationships in the synthesis of partially acetylated RNA.
References
- 1. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PC Linker (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 4. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]
- 5. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
Experimental Protocols for 2',3'-Di-O-acetyl-D-uridine: A Guide for Researchers
For Immediate Release
This application note provides detailed experimental protocols for the synthesis, purification, and biological evaluation of 2',3'-Di-O-acetyl-D-uridine, a purine (B94841) nucleoside analog with potential applications in cancer research and drug development. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a derivative of the naturally occurring nucleoside uridine (B1682114). The addition of acetyl groups at the 2' and 3' positions of the ribose sugar can alter its chemical and biological properties, potentially enhancing its cell permeability and metabolic stability, making it a candidate for investigation as a prodrug. Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, often acting by inhibiting DNA and RNA synthesis or inducing apoptosis. This document outlines the procedures for the chemical synthesis of this compound and its subsequent evaluation for cytotoxic and apoptotic activity in cancer cell lines.
Synthesis and Purification
A common method for the synthesis of this compound involves the selective acetylation of uridine. The following protocol is a general guideline and may require optimization based on specific laboratory conditions.
Protocol 1: Synthesis of this compound
This protocol describes the acetylation of uridine using acetic anhydride (B1165640) in pyridine (B92270).
Materials:
-
Uridine
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., a gradient of methanol (B129727) in dichloromethane)
Procedure:
-
Dissolve uridine (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.0-2.5 equivalents) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding methanol.
-
Remove the solvents under reduced pressure (co-evaporate with toluene to remove residual pyridine).
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Chromatography
The crude this compound can be purified using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (e.g., 230-400 mesh)
-
Eluent system (e.g., a gradient of methanol in dichloromethane, starting from 100% DCM and gradually increasing the percentage of methanol).
Procedure:
-
Prepare a silica gel column with the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Biological Evaluation: Anticancer Activity
The potential of this compound as an anticancer agent can be assessed by evaluating its cytotoxicity and its ability to induce apoptosis in cancer cell lines.
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at concentrations around the determined IC50 value for a specific time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.
Data Presentation
Quantitative data from the biological assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 | Breast | 48 | Data to be determined |
| e.g., HeLa | Cervical | 48 | Data to be determined |
| e.g., A549 | Lung | 48 | Data to be determined |
Table 2: Quantitative Analysis of Apoptosis Induced by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| e.g., MCF-7 | Vehicle Control | 24 | Data to be determined | Data to be determined |
| e.g., MCF-7 | IC50 concentration | 24 | Data to be determined | Data to be determined |
| e.g., MCF-7 | 2 x IC50 concentration | 24 | Data to be determined | Data to be determined |
Visualizations
Diagram 1: Synthesis Workflow of this compound
Diagram 2: Apoptosis Detection Workflow
Diagram 3: Potential Signaling Pathway of Nucleoside Analogs
Application Notes and Protocols for 2',3'-Di-O-acetyl-D-uridine in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Di-O-acetyl-D-uridine is a synthetic derivative of the pyrimidine (B1678525) nucleoside, uridine (B1682114). As a member of the nucleoside analog class of compounds, it holds significant potential in biomedical research, particularly in oncology. Nucleoside analogs are widely utilized in chemotherapy due to their ability to interfere with nucleic acid synthesis and induce cell death in rapidly proliferating cancer cells. The acetylation at the 2' and 3' positions of the ribose sugar is a strategic modification designed to enhance the lipophilicity of the uridine molecule. This increased lipophilicity is presumed to facilitate its passage across the cell membrane. Following cellular uptake, intracellular esterases are expected to cleave the acetyl groups, releasing uridine or a uridine analog to exert its biological effects.
These application notes provide a comprehensive overview of the potential uses of this compound in cell culture studies, along with detailed protocols for its evaluation.
Mechanism of Action
This compound is categorized as a purine (B94841) nucleoside analog with potential antitumor activity. The proposed mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis.[1][2] As a prodrug, it is likely metabolized intracellularly to its active form. The released uridine can be phosphorylated to uridine monophosphate (UMP), uridine diphosphate (B83284) (UDP), and ultimately uridine triphosphate (UTP). UTP is a crucial component for RNA synthesis. However, as an analog, it or its metabolites may interfere with this process. Furthermore, uridine metabolism plays a critical role in providing precursors for DNA synthesis, and its disruption can lead to cell cycle arrest and apoptosis.[3][4]
The acetylation of uridine is a key feature that likely enhances its bioavailability in a cell culture setting. Similar acetylated nucleosides, such as 2',3',5'-tri-O-acetyluridine, are known to act as prodrugs, delivering uridine more effectively into cells.[5]
Caption: Proposed metabolic activation and cytotoxic mechanism of this compound.
Applications in Cell Culture
Based on its classification as a nucleoside analog with antitumor properties, this compound can be investigated for the following applications in cell culture:
-
Antiproliferative and Cytotoxic Effects: To assess the compound's ability to inhibit the growth of and kill cancer cells.
-
Induction of Apoptosis: To determine if the compound induces programmed cell death in cancer cell lines.
-
Inhibition of DNA Synthesis: To confirm the proposed mechanism of action by measuring the impact on DNA replication.
-
Cell Cycle Analysis: To investigate at which phase of the cell cycle the compound exerts its effects.
-
Drug Combination Studies: To evaluate potential synergistic or additive effects when used in combination with other chemotherapeutic agents.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically for this compound. The following table is a template for summarizing key quantitative metrics that should be determined experimentally.
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| e.g., MCF-7 (Breast Cancer) | MTT Assay | IC50 (48h) | (To be determined) | (To be determined) | (Internal Data) |
| e.g., HCT116 (Colon Cancer) | Annexin V/PI | % Apoptotic Cells (24h) | (To be determined) | (To be determined) | (Internal Data) |
| e.g., A549 (Lung Cancer) | BrdU Incorporation | % Inhibition (24h) | (To be determined) | (To be determined) | (Internal Data) |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on a given cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Count the cells and adjust the density to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (without phenol (B47542) red)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50 as determined by the MTT assay) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to the corresponding centrifuge tube containing the supernatant.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Protocol 3: DNA Synthesis Inhibition Assay using BrdU Incorporation
This protocol measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA to assess the inhibitory effect of this compound on DNA replication.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
BrdU Labeling Reagent (e.g., from a commercial kit)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated to an enzyme or fluorophore)
-
Substrate for the enzyme (if applicable)
-
Stop solution (if applicable)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
After 24 hours of attachment, treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
-
BrdU Labeling:
-
Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
-
Cell Fixation and DNA Denaturation:
-
Remove the labeling medium and fix the cells.
-
Denature the DNA according to the manufacturer's protocol to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Immunodetection:
-
Add the anti-BrdU antibody to each well and incubate.
-
Wash the wells to remove unbound antibody.
-
If using an enzyme-conjugated antibody, add the substrate and incubate until a color change is observed. Add a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of BrdU incorporation for each treatment relative to the vehicle control. A decrease in signal indicates inhibition of DNA synthesis.
-
Disclaimer
The information and protocols provided in these application notes are for research purposes only. The protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling all chemical and biological materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5'-O-Acetyl-2',3'-dideoxy-2',3'-didehydro-uridine | Nucleoside Antimetabolite/Analog | 42867-74-3 | Invivochem [invivochem.com]
- 3. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2',3',5'-tri-O-acetyluridine | C15H18N2O9 | CID 20058 - PubChem [pubchem.ncbi.nlm.nih.gov]
2',3'-Di-O-acetyl-D-uridine HPLC analysis method
An HPLC-UV method for the analysis of 2',3'-Di-O-acetyl-D-uridine has been developed to ensure accurate quantification and quality control for researchers, scientists, and professionals in drug development. This nucleoside analog, with the molecular formula C₁₃H₁₆N₂O₈ and a molecular weight of 328.27 g/mol , plays a role in various research applications.[1][2] The methodology leverages reversed-phase chromatography, a cornerstone technique for the analysis of modified nucleosides, providing a robust and reproducible approach for its characterization.[3][4]
Application Notes
The accurate determination of this compound is critical for its application in research and pharmaceutical development. The described HPLC method provides a reliable tool for purity assessment and quantification in various sample matrices. The selection of a C18 stationary phase offers a hydrophobic separation mechanism suitable for this acetylated nucleoside.[3][5] A gradient elution with a mobile phase consisting of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for efficient separation from impurities.[5] UV detection at 254 nm or 260 nm is commonly employed for nucleosides due to their strong absorbance at these wavelengths.[5][6]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Ultrasonic bath
-
Vortex mixer
-
-
Chemicals and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol[6]
-
Formic acid, LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
-
Consumables:
-
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC vials with caps (B75204) and septa
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of a 50:50 (v/v) mixture of methanol and water to achieve a theoretical concentration within the calibration range.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Ultrasonicate for 5 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.[6]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[5][6]
HPLC Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25.1-30 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm[5] |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method for the analysis of this compound.
| Parameter | Expected Value |
| Retention Time (min) | ~ 15.2 |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Visualizations
References
- 1. This compound | 29108-90-5 | ND45821 [biosynth.com]
- 2. 2',3'-di-O-acetyluridine | C13H16N2O8 | CID 10236751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
Application Notes and Protocols for NMR Spectroscopy Analysis of 2',3'-Di-O-acetyl-D-uridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',3'-Di-O-acetyl-D-uridine is a chemically modified nucleoside derived from uridine (B1682114). The addition of acetyl groups to the 2' and 3' positions of the ribose sugar significantly alters its chemical properties, influencing its solubility, stability, and interaction with biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such modified nucleosides. These application notes provide a detailed protocol and data interpretation guide for the NMR analysis of this compound.
Experimental Protocols
A standard protocol for the NMR analysis of this compound is outlined below. This protocol is a general guideline and may be adapted based on the specific instrumentation and experimental objectives.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Deuterated solvents are crucial for NMR spectroscopy. Common choices for uridine derivatives include dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (B32938) (CDCl₃). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., NH).
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (typically at 0.03-0.05% v/v). For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be used.[1]
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Data can be acquired on a standard NMR spectrometer, for instance, a Bruker Avance or Varian instrument, with operating frequencies of 300 MHz or higher for ¹H NMR.[2][3]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A spectral width of 200-250 ppm is standard.
-
-
2D NMR Experiments (Optional but Recommended for Unambiguous Assignments):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
3. Data Processing and Analysis
-
Software: Use standard NMR processing software such as MestReNova, TopSpin, or VnmrJ.
-
Processing Steps:
-
Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.[1]
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking and Assignment: Identify the chemical shifts (δ) in ppm, multiplicities (e.g., s, d, t, m), and coupling constants (J) in Hz.
-
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Table 1: ¹H NMR Chemical Shift Data for this compound.
| Proton Assignment | Multiplicity | Chemical Shift (δ) in ppm (DMSO-d₆) | Coupling Constant (J) in Hz |
| H-6 | d | 7.69 | 8.1 |
| H-1' | d | 5.87 | 5.1 |
| H-5 | d | 5.72 | 8.0 |
| H-3' | m | 5.44 | N/A |
| H-4' | m | 5.33 | N/A |
| H-5' & H-5'' | m | 4.25 | N/A |
| Acetyl CH₃ | d | 2.04 | N/A |
| Acetyl CH₃ | s | 2.07 | N/A |
Data adapted from a study on per-acetylated uridine derivatives.[3]
Table 2: ¹³C NMR Chemical Shift Data for this compound.
| Carbon Assignment | Chemical Shift (δ) in ppm (CDCl₃) |
| C-4 | 164.11 |
| C-2 | 150.23 |
| C-6 | 140.48 |
| C-5 | 101.31 |
| C-1' | 88.64 |
| C-4' | 86.72 |
| C-3' | 82.01 |
| C-2' | 72.12 |
| C-5' | 60.54 |
| Acetyl C=O | 172.50, 172.46 |
| Acetyl CH₃ | 22.15, 21.72 |
Data extrapolated from related acylated uridine derivatives.[4]
Visualizations
The following diagram illustrates a typical workflow for the NMR analysis of this compound.
The logical flow for structural confirmation of this compound using various NMR techniques is depicted below.
References
Application Note: Purification of 2',3'-di-O-acetyluridine by Silica Gel Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 2',3'-di-O-acetyluridine from a crude reaction mixture using normal-phase silica (B1680970) gel column chromatography. This method is essential for obtaining high-purity material required for subsequent synthetic steps or biological assays.
Introduction
2',3'-di-O-acetyluridine is a key intermediate in the synthesis of various nucleoside analogues and oligonucleotide derivatives. The selective protection of the 2' and 3' hydroxyl groups of the ribose sugar allows for specific modification at the 5' position. Following its synthesis, the crude product often contains unreacted starting materials, by-products such as mono-acetylated or the fully acetylated 2',3',5'-tri-O-acetyluridine, and other reagents. Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1] For moderately polar compounds like 2',3'-di-O-acetyluridine, silica gel serves as an effective stationary phase.[1] This protocol details the materials, equipment, and step-by-step procedure for achieving high purity of the target compound.
Principle of Separation
The purification relies on normal-phase column chromatography. The stationary phase, silica gel, is highly polar. Compounds are introduced at the top of the column and eluted with a solvent mixture (the mobile phase).[1] Less polar compounds have a weaker interaction with the silica gel and are eluted more quickly. More polar compounds interact more strongly, leading to slower elution.[1] By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be separated based on their polarity. 2',3'-di-O-acetyluridine is more polar than the fully protected 2',3',5'-tri-O-acetyluridine but less polar than unprotected uridine, allowing for its effective separation.
Experimental Data and Parameters
The following tables summarize the key materials and parameters for the successful purification of 2',3'-di-O-acetyluridine.
Table 1: Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) |
| Column | Glass column with stopcock (size-dependent on scale) |
| Solvents (HPLC Grade) | Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexane |
| Sample Loading Support | Celite or additional Silica Gel (for dry loading) |
| Elution Monitoring | TLC plates (Silica gel 60 F254) |
| Visualization | UV lamp (254 nm) |
| Collection Vessels | Test tubes or fraction collector vials |
Table 2: Recommended Chromatography Conditions
| Parameter | Recommended Value / System |
| Stationary Phase | |
| Adsorbent | Silica Gel (230-400 mesh) |
| Adsorbent-to-Crude Ratio | 30:1 to 50:1 (w/w) for difficult separations.[1][2] |
| Mobile Phase System A | Dichloromethane (DCM) / Methanol (MeOH) |
| Initial Eluent | 100% DCM |
| Gradient | 0% to 5% MeOH in DCM |
| Mobile Phase System B | Ethyl Acetate (EtOAc) / Hexane |
| Initial Eluent | 30% EtOAc in Hexane |
| Gradient | 30% to 80% EtOAc in Hexane |
| TLC Monitoring System | |
| Mobile Phase | 95:5 (v/v) Dichloromethane / Methanol |
| Target Rf Value | ~0.3 for optimal separation.[3] |
| Flow Rate | Gravity-driven or ~2 inches/minute with flash chromatography.[4] |
Detailed Experimental Protocol
This protocol outlines the purification process, from column preparation to product isolation.
Preparation of the Silica Gel Column (Slurry Method)
-
Column Selection : Choose a glass column of appropriate size based on the amount of crude material. A general rule is to use 30-50 grams of silica gel for every gram of crude product.[1]
-
Plugging the Column : Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is compact enough to retain the stationary phase but loose enough to allow solvent flow.[1] Add a thin layer (~0.5 cm) of sand on top of the plug.[2]
-
Preparing the Slurry : In a beaker, weigh the required amount of silica gel. Add the initial, least polar eluent (e.g., 100% DCM or 30% EtOAc/Hexane) to the silica gel to form a slurry. Stir gently with a glass rod to remove any trapped air bubbles.[1]
-
Packing the Column : Clamp the column vertically. Ensure the stopcock is closed. Pour the silica gel slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, gently tap the sides of the column to ensure an even and compact bed without cracks or air bubbles.[2]
-
Finalizing the Pack : Once the silica has settled, add a thin protective layer (~0.5 cm) of sand on top of the silica bed.[2] Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any point. [1]
Sample Loading (Dry Loading Method)
The dry loading method is recommended as it often results in better separation.[2]
-
Adsorption onto Silica : Dissolve the crude 2',3'-di-O-acetyluridine mixture in a minimal amount of a suitable solvent (e.g., Dichloromethane or Acetone).
-
Add Silica Gel : To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).[2]
-
Evaporation : Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.
-
Loading the Column : Carefully add the silica-adsorbed sample powder evenly onto the top sand layer of the prepared column.
-
Top Layer : Add another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[2]
Elution and Fraction Collection
-
Begin Elution : Carefully add the initial, low-polarity mobile phase to the top of the column.
-
Apply Pressure (Flash Chromatography) : If using flash chromatography, apply gentle positive pressure using compressed air or a pump to achieve a steady flow rate.[4] For gravity chromatography, allow the solvent to flow naturally.
-
Gradient Elution : Start with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase according to the chosen system (e.g., slowly increasing the percentage of Methanol in DCM from 0% to 5%). A stepwise gradient is often effective.
-
Collect Fractions : Collect the eluent in appropriately sized fractions (e.g., 10-20 mL tubes). Keep the fractions organized sequentially.
Monitoring and Product Isolation
-
TLC Analysis : Spot every few fractions on a TLC plate. Develop the plate using a suitable solvent system (e.g., 95:5 DCM/MeOH).
-
Visualization : Visualize the spots under a UV lamp at 254 nm. The desired product, 2',3'-di-O-acetyluridine, will appear as a UV-active spot.
-
Pooling Fractions : Identify the fractions containing the pure product, characterized by a single spot at the correct Rf value. Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Removal : Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2',3'-di-O-acetyluridine as a solid or foam.
-
Characterization : Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and Mass Spectrometry.
Visual Workflow and Diagrams
The following diagrams illustrate the logical workflow of the purification process.
References
Application Notes and Protocols: 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine as a Key Intermediate in Capecitabine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of the oral chemotherapeutic agent capecitabine (B1668275), with a specific focus on the pivotal intermediate, 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine. Methodologies for the synthesis of this intermediate and its subsequent conversion to capecitabine are outlined, accompanied by quantitative data and visual diagrams to facilitate comprehension and reproducibility.
A Note on the Intermediate: Initial research inquiries sometimes mention "2',3'-Di-O-acetyl-D-uridine" in the context of capecitabine synthesis. It is important to clarify that the correct and conventionally used intermediate is 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine . Uridine and cytidine (B196190) are distinct nucleosides, and the synthetic routes to capecitabine rely on the cytidine derivative.
Introduction
Capecitabine is an orally administered prodrug of 5-fluorouracil (B62378) (5-FU), a widely used antimetabolite in the treatment of various cancers, including colorectal and breast cancer.[1][2] Its tumor-selective activation is a key advantage, minimizing systemic toxicity. The synthesis of capecitabine involves several key steps, with the formation of 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine being a critical stage that influences the overall yield and purity of the final active pharmaceutical ingredient.[3][4] This document details the synthetic pathway and provides protocols for laboratory-scale preparation.
Synthetic Pathway Overview
The synthesis of capecitabine from 5-fluorocytosine (B48100) and a protected 5-deoxy-D-ribose derivative can be broadly divided into three main stages:
-
Formation of 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine: This involves the coupling of a silylated 5-fluorocytosine with 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.[1][5]
-
Acylation of the N4-amino group: The N4-amino group of the cytidine intermediate is acylated using n-pentyl chloroformate.[5]
-
Deacetylation: The acetyl protecting groups at the 2' and 3' positions of the ribose moiety are removed to yield the final product, capecitabine.[5]
Caption: Workflow of Capecitabine Synthesis.
Experimental Protocols
Synthesis of 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine
This protocol is based on a method utilizing trifluoromethanesulfonic acid trimethylsilyl (B98337) ester (TMSOTf) as a catalyst, which has been reported to provide high yields.[6]
Materials:
-
5-fluorocytosine
-
Anhydrous toluene (B28343) (or acetonitrile/dichloromethane)
-
Trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf)
-
Sodium iodide
-
1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Isopropyl alcohol
Procedure:
-
Dissolve 5-fluorocytosine (1.0 eq) in anhydrous toluene (approx. 23 mL per gram of 5-fluorocytosine).
-
Cool the solution to 0°C in an ice bath.
-
With stirring, add TMSOTf (0.86 eq) and sodium iodide (2.3 eq).
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (1.0 eq).
-
Continue stirring at 0°C for 3 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Crystallize the product from isopropyl alcohol to obtain 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine.
Synthesis of 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine
Materials:
-
2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine
-
Anhydrous dichloromethane
-
n-pentyl chloroformate
Procedure:
-
Dissolve 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0-5°C.
-
Slowly add n-pentyl chloroformate (1.1 eq) while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a dilute HCl solution, and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Synthesis of Capecitabine (Deacetylation)
Materials:
-
2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine
-
Methanol
-
Aqueous sodium hydroxide (B78521) solution (e.g., 1 M)
Procedure:
-
Dissolve the crude product from the previous step in methanol.
-
Cool the solution to 0-5°C.
-
Add the aqueous sodium hydroxide solution dropwise, maintaining the temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain crude capecitabine.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data Summary
The following tables summarize typical yields and purity data for the key steps in capecitabine synthesis.
| Step | Reactants | Catalyst/Reagents | Solvent | Yield (%) | Purity (HPLC, %) | Reference |
| 1. Intermediate Synthesis | 5-fluorocytosine, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | TMSOTf, NaI | Toluene/Acetonitrile | 79-82 | >99 | [6] |
| 2. N4-Acylation | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine, n-pentyl chloroformate | Pyridine | Dichloromethane | ~91 | >98 | [7] |
| 3. Deacetylation | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine | NaOH | Methanol | High | >99 | [5] |
| Overall Yield | D-ribose, 5-fluorocytosine | Multiple steps | - | ~25.0 | - | [1] |
Mechanism of Action: Metabolic Activation of Capecitabine
Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to the active cytotoxic agent, 5-fluorouracil (5-FU), with the final step occurring preferentially in tumor tissue.[8][9][10]
Caption: Capecitabine's metabolic pathway.
This tumor-preferential activation is due to higher levels of thymidine phosphorylase in cancer cells compared to normal tissues.[11] 5-FU then exerts its anticancer effect by inhibiting thymidylate synthase and by being misincorporated into DNA and RNA, leading to cell death.[8][12]
Conclusion
The synthesis of capecitabine via the 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine intermediate is a well-established and efficient process. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development. Careful control of reaction conditions and purification procedures at each step is crucial for obtaining high-purity capecitabine with a good overall yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8 | Benchchem [benchchem.com]
- 4. Buy 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8 | > 95% [smolecule.com]
- 5. US20110224422A1 - Preparation of capecitabine - Google Patents [patents.google.com]
- 6. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 7. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]
- 8. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 9. Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays to Determine the Activity of 2',3'-di-O-acetyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-di-O-acetyluridine is a modified nucleoside, a derivative of uridine. Nucleoside analogs are a class of molecules that are structurally similar to naturally occurring nucleosides and are widely used in the treatment of viral infections and cancer.[1] These compounds can exert their effects by interfering with the synthesis of nucleic acids, leading to the inhibition of cell proliferation and the induction of cell death.[2] The acetylation at the 2' and 3' positions of the ribose sugar in 2',3'-di-O-acetyluridine may enhance its cellular uptake and intracellular stability. A similar compound, 2',3'-di-O-cinnamoyl-5'-O-palmitoyluridine, has demonstrated promising anticancer activity, suggesting that 2',3'-di-O-acetyluridine may also possess cytotoxic or antiproliferative properties.[1][3]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of 2',3'-di-O-acetyluridine. The described assays will enable researchers to assess its effects on cell viability, proliferation, apoptosis, and cell cycle progression.
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the cellular effects of 2',3'-di-O-acetyluridine.
Caption: A general workflow for characterizing the cellular activity of 2',3'-di-O-acetyluridine.
Section 1: Cell Viability Assays (MTT/MTS)
Application: To determine the cytotoxic effects of 2',3'-di-O-acetyluridine on a cell line of interest and to calculate the half-maximal inhibitory concentration (IC50). These assays measure the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Protocol 1.1: MTT Assay
The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
2',3'-di-O-acetyluridine stock solution (in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of 2',3'-di-O-acetyluridine in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include untreated control wells (medium only) and solvent control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Data Presentation:
Table 1: Hypothetical Cell Viability Data for 2',3'-di-O-acetyluridine (48h Treatment)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
The IC50 value can be determined by plotting the % cell viability against the log of the compound concentration.
Section 2: Cell Proliferation Assay (BrdU/EdU)
Application: To determine if 2',3'-di-O-acetyluridine inhibits DNA synthesis, a hallmark of cell proliferation. These assays involve the incorporation of a thymidine (B127349) analog (BrdU or EdU) into newly synthesized DNA.[7]
Protocol 2.1: EdU Proliferation Assay
The EdU (5-ethynyl-2'-deoxyuridine) assay is a more modern alternative to the BrdU assay that does not require harsh DNA denaturation, allowing for better preservation of cellular morphology.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plate
-
2',3'-di-O-acetyluridine stock solution
-
EdU solution (e.g., from a Click-iT™ EdU Assay Kit)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click-iT® reaction cocktail (containing fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of 2',3'-di-O-acetyluridine for the desired time.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton® X-100 for 20 minutes.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells and stain with a nuclear counterstain like DAPI.
-
Image the plate using a fluorescence microscope. The percentage of EdU-positive cells can be quantified.
Data Presentation:
Table 2: Hypothetical Effect of 2',3'-di-O-acetyluridine on Cell Proliferation (EdU Assay)
| Concentration (µM) | % EdU-Positive Cells | Standard Deviation |
| 0 (Control) | 45.2 | 3.1 |
| 10 | 35.8 | 2.5 |
| 25 | 15.1 | 1.8 |
| 50 | 5.3 | 0.9 |
Section 3: Apoptosis Assays
Application: To determine if the observed decrease in cell viability is due to the induction of apoptosis (programmed cell death).
Protocol 3.1: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptotic cells, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
2',3'-di-O-acetyluridine stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 2',3'-di-O-acetyluridine for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour.
Protocol 3.2: Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a luminogenic substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to produce a luminescent signal.[13][14]
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
2',3'-di-O-acetyluridine stock solution
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with 2',3'-di-O-acetyluridine.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Data Presentation:
Table 3: Hypothetical Apoptosis Induction by 2',3'-di-O-acetyluridine
| Assay | Concentration (µM) | Result |
| Annexin V/PI | 0 (Control) | 95% Viable, 3% Early Apoptotic, 2% Late Apoptotic/Necrotic |
| 25 | 60% Viable, 25% Early Apoptotic, 15% Late Apoptotic/Necrotic | |
| 50 | 20% Viable, 45% Early Apoptotic, 35% Late Apoptotic/Necrotic | |
| Caspase-3/7 | 0 (Control) | 1.0 (Relative Luminescence Units) |
| 25 | 3.5 (Relative Luminescence Units) | |
| 50 | 8.2 (Relative Luminescence Units) |
Section 4: Cell Cycle Analysis
Application: To determine if 2',3'-di-O-acetyluridine causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Protocol 4.1: Propidium Iodide Staining and Flow Cytometry
Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle.[16]
Materials:
-
Cells of interest
-
6-well plates
-
2',3'-di-O-acetyluridine stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 2',3'-di-O-acetyluridine.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[17]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation:
Table 4: Hypothetical Effect of 2',3'-di-O-acetyluridine on Cell Cycle Distribution
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55 | 30 | 15 |
| 25 | 70 | 15 | 15 |
| 50 | 85 | 5 | 10 |
Hypothesized Signaling Pathway
Based on the known mechanisms of nucleoside analogs, 2',3'-di-O-acetyluridine may be metabolized intracellularly and incorporated into newly synthesized RNA or DNA, leading to chain termination and the activation of DNA damage response pathways, ultimately resulting in cell cycle arrest and apoptosis.
Caption: A hypothesized signaling pathway for the action of 2',3'-di-O-acetyluridine.
References
- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNAs Mediated Regulation of Expression of Nucleoside Analog Pathway Genes in Acute Myeloid Leukemia [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 8. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for 2',3'-Di-O-acetyl-D-uridine in Drug Discovery Screening
Disclaimer: Extensive literature searches did not yield specific quantitative biological data or established experimental protocols for the direct application of 2',3'-Di-O-acetyl-D-uridine in drug discovery screening. The following application notes, protocols, and data are presented as a generalized and illustrative guide for how a novel nucleoside analog of this class would typically be evaluated in a drug discovery context. The presented data is hypothetical and for demonstrative purposes only.
Introduction
This compound is a derivative of the pyrimidine (B1678525) nucleoside, uridine. Nucleoside analogs are a well-established class of therapeutic agents, particularly in virology and oncology.[1] By mimicking endogenous nucleosides, these compounds can interfere with the synthesis of DNA and RNA or inhibit enzymes essential for nucleic acid metabolism, leading to cytotoxic or antiviral effects.[2][3] The acetylation at the 2' and 3' positions of the ribose sugar may enhance the compound's stability and cell permeability, potentially making it an effective prodrug that is metabolized intracellularly to its active form.
These notes provide a framework for the initial screening and characterization of this compound to assess its potential as an anticancer agent. The primary focus is on cell-based cytotoxicity screening, a common first step in the evaluation of novel therapeutic candidates.
Hypothetical Biological Activity
Based on the general mechanism of action for nucleoside analogs, this compound is postulated to exert cytotoxic effects on rapidly proliferating cells, such as cancer cells. The proposed mechanism involves the intracellular deacetylation of the compound, followed by phosphorylation to the triphosphate form. This active metabolite can then be incorporated into growing DNA or RNA chains, leading to chain termination and the inhibition of DNA synthesis, ultimately triggering apoptosis.[2]
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data from an initial in vitro screening of this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) | Max Inhibition (%) |
| HeLa | Cervical Cancer | MTT | 15.2 | 95 |
| A549 | Lung Cancer | CellTiter-Glo® | 25.8 | 92 |
| MCF-7 | Breast Cancer | MTT | 18.5 | 98 |
| HCT116 | Colon Cancer | CellTiter-Glo® | 12.1 | 97 |
| Jurkat | T-cell Leukemia | MTT | 8.7 | 99 |
| hTERT-RPE1 | Normal Epithelial | MTT | > 100 | 15 |
Table 1: Illustrative Cytotoxicity Data for this compound. IC₅₀ values represent the concentration of the compound required to inhibit cell viability by 50%.
Experimental Protocols
Cell-Based Cytotoxicity Screening using MTT Assay
This protocol describes a common method for assessing the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of this compound.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
Remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the primary screening of a compound like this compound.
Hypothesized Mechanism of Action
This diagram illustrates a potential mechanism by which a nucleoside analog like this compound could disrupt DNA synthesis in a cancer cell.
References
Application Notes and Protocols for the Analysis of 2',3'-di-O-acetyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-di-O-acetyluridine is an acetylated derivative of the nucleoside uridine (B1682114). The analysis of such modified nucleosides is crucial in various fields, including drug development, metabolomics, and diagnostics, as acetylation can significantly alter the biological activity, solubility, and pharmacokinetic properties of the parent compound. These application notes provide detailed protocols for the quantification and characterization of 2',3'-di-O-acetyluridine using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of recommended methods for the analysis of 2',3'-di-O-acetyluridine.
Data Presentation: Quantitative Method Parameters
The following table summarizes the proposed starting parameters for the analytical methods. These parameters are based on established methods for similar acetylated nucleosides and should be optimized and validated for specific laboratory conditions and sample matrices.
| Parameter | HPLC-UV | LC-MS/MS |
| Chromatographic Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |
| Gradient (Example) | 5-95% B in 15 min | 5-95% B in 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 µL | 5 µL |
| UV Detection Wavelength | 262 nm | N/A |
| Ionization Mode | N/A | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | N/A | [M+H]⁺ = 329.1 |
| Product Ions (m/z) | N/A | To be determined (e.g., fragments corresponding to the uridine base and ribose with acetyl groups) |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma, Cell Lysates)
This protocol describes a general procedure for the extraction of acetylated nucleosides from biological samples.
Materials:
-
Biological sample (e.g., 100 µL plasma or cell pellet)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of 2',3'-di-O-acetyluridine)
-
Acetonitrile (ACN), pre-chilled to -20 °C
-
Centrifuge capable of reaching 14,000 x g and 4 °C
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or vacuum concentrator)
-
Reconstitution solution (e.g., 5% Acetonitrile in water)
Procedure:
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an HPLC vial for analysis.
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol provides a starting point for the development of an HPLC-UV method for the quantification of 2',3'-di-O-acetyluridine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water
-
Mobile Phase B: Acetonitrile
-
2',3'-di-O-acetyluridine standard
Procedure:
-
Prepare a stock solution of 2',3'-di-O-acetyluridine in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Set up the HPLC system with the parameters outlined in the data table above.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the calibration standards, followed by the prepared samples.
-
Monitor the absorbance at 262 nm.
-
Integrate the peak corresponding to 2',3'-di-O-acetyluridine.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 2',3'-di-O-acetyluridine in the samples by interpolating their peak areas from the calibration curve.
Protocol 3: High-Sensitivity Quantification by LC-MS/MS
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Data acquisition and analysis software
Procedure:
-
Optimize the mass spectrometer parameters for 2',3'-di-O-acetyluridine by infusing a standard solution. Determine the precursor ion ([M+H]⁺) and identify the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).
-
Set up the LC-MS/MS system with the parameters from the data table.
-
Prepare calibration standards and quality control (QC) samples in a matrix matching that of the study samples.
-
Inject the calibration standards, QC samples, and prepared samples.
-
Acquire data in MRM mode.
-
Process the data to obtain peak areas for the analyte and internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Quantify 2',3'-di-O-acetyluridine in the samples using the calibration curve.
Visualization of a Potential Metabolic Context
While a specific signaling pathway for 2',3'-di-O-acetyluridine is not well-defined in the literature, its metabolic context can be inferred from the known metabolism of uridine. Uridine can be anabolized into various uridine phosphates or catabolized. Acetylation may occur on the ribose moiety, potentially influencing its subsequent metabolic fate.
Disclaimer: The protocols and information provided are intended as a starting point for method development. All analytical methods should be fully validated according to the relevant regulatory guidelines (e.g., FDA, ICH) to ensure accuracy, precision, and reliability for their intended purpose.
Application Notes and Protocols for Metabolic Labeling Studies Using Acetylated Uridine Analogs
Disclaimer: As of the latest available data, specific protocols and quantitative datasets for the direct application of 2',3'-Di-O-acetyl-D-uridine in metabolic labeling of RNA are not extensively documented in peer-reviewed literature. The following application notes and protocols are based on the principles of metabolic labeling using well-established acetylated uridine (B1682114) analogs, such as 4-thiouridine (B1664626) (4sU), which serve as a proxy to illustrate the methodology. Researchers interested in using this compound would need to optimize these protocols accordingly.
Introduction to Metabolic Labeling of Nascent RNA
Metabolic labeling is a powerful technique for studying the dynamics of RNA synthesis, processing, and turnover.[1] The method involves introducing a modified nucleoside analog into cell culture, which is then incorporated into newly synthesized RNA by the cell's own machinery.[1] This "tag" allows for the selective isolation and analysis of the nascent transcriptome. Acetylated uridine analogs are often used as they can readily cross the cell membrane. Once inside the cell, the acetyl groups are believed to be removed by cellular esterases, releasing the uridine analog to be phosphorylated and incorporated into RNA.
The ideal uridine analog for metabolic labeling should be efficiently incorporated into nascent RNA with minimal toxicity to the cells and without significantly altering the natural behavior of the RNA molecules.[1]
Principle of the Method
The workflow for metabolic labeling of RNA using an acetylated uridine analog typically involves the following steps:
-
Labeling: Cells are incubated with the acetylated uridine analog, which is taken up and incorporated into newly transcribed RNA.
-
RNA Isolation: Total RNA is extracted from the cells.
-
Biotinylation (for enrichment): The incorporated uridine analog (once deacetylated and incorporated as a thionucleoside like 4sU) can be specifically biotinylated.
-
Enrichment: The biotinylated nascent RNA is captured using streptavidin-coated magnetic beads.
-
Downstream Analysis: The enriched nascent RNA can be used for various downstream applications, including quantitative PCR (qPCR), microarray analysis, or next-generation sequencing (NGS).
Visualization of the Experimental Workflow
Caption: A generalized workflow for the metabolic labeling and analysis of nascent RNA.
Quantitative Data Summary
The efficiency of metabolic labeling and its potential cytotoxic effects are critical parameters to evaluate. The following tables summarize representative quantitative data for commonly used uridine analogs.
Table 1: Comparison of Labeling Efficiency for Different Uridine Analogs
| Uridine Analog | Cell Type | Concentration | Labeling Time | Incorporation Level | Reference |
| 4-thiouridine (4sU) | HeLa | 200 µM | 12 h | Not specified, but sufficient for downstream analysis | [2] |
| 5-vinyluridine (5-VU) | HEK293T | 1 mM | 12 h | 0.86% | [3] |
| 2-vinyladenosine (2-VA) | HEK293T | 1 mM | 12 h | 2.3% | [3] |
| 7-deazavinyladenosine (7-dVA) | HEK293T | 1 mM | 12 h | 0.50% | [3] |
| 5-bromouridine (BrU) | HeLa | 150 µM | 12 h | Not specified, but sufficient for downstream analysis | [2] |
Table 2: Cytotoxicity of Uridine Analogs
| Uridine Analog | Cell Type | Concentration | Effect on Cell Viability | Reference |
| Per-acetylated uridine derivatives | MCF-7 | 1-100 µM | No significant anti-proliferative activity | [4] |
| 4-thiouridine (4sU) | HEK293T | 50 µM | Well tolerated | [5] |
| 5-bromouridine (BrU) | HeLa | 150 µM | Did not affect cell growth | [2] |
| 2'-azidocytidine (2'-AzCyd) | HeLa | Not specified | Low cytotoxicity | [6] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments in metabolic RNA labeling, based on the use of 4-thiouridine (4sU) as a representative acetylated uridine analog.
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
Materials:
-
Mammalian cells (e.g., HeLa or HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a culture plate and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by adding 4sU to the pre-warmed complete culture medium to a final concentration of 100-200 µM.[2][7]
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes to 12 hours), depending on the experimental goals.[2][7]
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to total RNA isolation.
Protocol 2: Isolation of Total RNA
Materials:
-
TRIzol reagent or equivalent
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
Procedure:
-
Lyse the cells directly in the culture plate by adding 1 mL of TRIzol reagent per 10 cm² of culture surface area.
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
Protocol 3: Biotinylation of 4sU-labeled RNA
Materials:
-
Total RNA containing 4sU-labeled transcripts
-
Biotin-HPDP
-
Dimethylformamide (DMF)
-
10x Biotinylation buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
RNase-free water
Procedure:
-
In an RNase-free tube, combine 50-100 µg of total RNA with RNase-free water to a final volume of 225 µL.
-
Prepare a 20 mg/mL solution of Biotin-HPDP in DMF.
-
Add 25 µL of 10x Biotinylation buffer to the RNA solution.
-
Add 2.5 µL of the Biotin-HPDP solution (final concentration ~0.2 mg/mL).
-
Incubate the reaction for 1.5 hours at room temperature with gentle rotation.
-
Remove excess biotin (B1667282) by chloroform/isoamyl alcohol extraction followed by isopropanol precipitation.
-
Resuspend the biotinylated RNA in RNase-free water.
Protocol 4: Enrichment of Biotinylated Nascent RNA
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Wash buffers
-
Elution buffer (containing a reducing agent like DTT to cleave the disulfide bond)
Procedure:
-
Wash the required amount of streptavidin magnetic beads with binding buffer.
-
Resuspend the beads in binding buffer and add the biotinylated RNA.
-
Incubate for 30 minutes at room temperature with rotation to allow binding.
-
Place the tube on a magnetic stand and discard the supernatant (unlabeled RNA).
-
Wash the beads three times with a high-salt wash buffer and twice with a low-salt wash buffer.
-
Elute the captured nascent RNA from the beads by incubating with an elution buffer containing a reducing agent (e.g., 100 mM DTT) for 5-10 minutes.
-
Collect the supernatant containing the enriched nascent RNA.
-
Purify the eluted RNA using a standard RNA cleanup kit or ethanol precipitation.
Cellular Uptake and Processing Pathway
The following diagram illustrates the proposed cellular uptake and metabolic pathway for an acetylated uridine analog.
Caption: Proposed metabolic pathway for the activation and incorporation of acetylated uridine analogs.
Conclusion
Metabolic labeling with acetylated uridine analogs is a versatile and powerful method for investigating RNA dynamics. While specific data for this compound is limited, the protocols and principles outlined here for established analogs like 4sU provide a strong foundation for researchers to adapt and optimize for their specific compound of interest and experimental system. Careful consideration of labeling efficiency and cytotoxicity is essential for successful and accurate interpretation of results.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 6. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Acetylated Uridine Derivatives in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylated uridine (B1682114) derivatives are versatile tools in biomedical research, offering unique properties that enable the investigation of fundamental biological processes and the development of novel therapeutic agents. The addition of acetyl groups to the uridine scaffold can enhance cellular uptake, improve bioavailability, and provide chemical handles for specific modifications. This document provides detailed application notes and experimental protocols for the use of acetylated uridine derivatives in metabolic labeling of RNA, and as antiviral and anticancer agents.
I. Metabolic Labeling of RNA with 4-thiouridine (B1664626) (4sU)
Acetylated precursors are instrumental in the synthesis of 4-thiouridine (4sU), a photoactivatable ribonucleoside analog used for metabolic labeling of newly transcribed RNA. Once incorporated into cellular RNA, 4sU can be specifically modified or crosslinked, enabling the study of RNA synthesis, turnover, and RNA-protein interactions.
Application Note: Transcriptome-wide Analysis of RNA Dynamics
Metabolic labeling with 4sU allows for the temporal resolution of gene expression by distinguishing newly synthesized RNA from the pre-existing RNA pool. This is crucial for understanding dynamic cellular processes such as cell cycle progression, differentiation, and response to stimuli. Techniques like SLAM-seq and PAR-CLIP leverage 4sU incorporation to provide insights into RNA kinetics and protein binding sites on a genomic scale.
Experimental Protocols
This protocol describes the general procedure for labeling cultured mammalian cells with 4sU.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Iodoacetamide (B48618) (IAA) for SLAM-seq[3][4]
Procedure:
-
Cell Culture: Plate mammalian cells and grow to the desired confluency (typically 70-80%).
-
4sU Labeling: Add 4sU to the cell culture medium to a final concentration of 100-200 μM.[6][7] The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal (e.g., 15 minutes to 24 hours).[6][7]
-
Cell Harvest: After the desired labeling period, wash the cells once with ice-cold PBS.
-
RNA Extraction: Lyse the cells directly on the plate using TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol.
SLAM-seq (SH-linked alkylation for metabolic sequencing) introduces T-to-C conversions at the sites of 4sU incorporation, allowing for the identification of new transcripts by sequencing.
Procedure:
-
4sU Labeling and RNA Extraction: Follow Protocol 1 for 4sU labeling and total RNA extraction.
-
Alkylation: Treat the total RNA with iodoacetamide (IAA) to alkylate the 4sU residues. This reaction is typically carried out at 50°C for 15-20 minutes.[4]
-
RNA Purification: Purify the alkylated RNA using a suitable RNA cleanup kit.
-
Library Preparation and Sequencing: Prepare a standard RNA-seq library from the alkylated RNA. During reverse transcription, the alkylated 4sU will be read as a cytosine, introducing T-to-C transitions in the resulting cDNA.
-
Data Analysis: Align the sequencing reads to a reference genome and identify T-to-C conversions to distinguish newly synthesized transcripts.
PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) utilizes the photo-reactivity of 4sU to crosslink RNA to interacting RNA-binding proteins (RBPs).
Procedure:
-
4sU Labeling: Label cells with 4sU as described in Protocol 1.
-
UV Crosslinking: Irradiate the cells with 365 nm UV light to induce crosslinking between 4sU-containing RNA and interacting proteins.[5][6]
-
Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an antibody specific to the RBP of interest.
-
RNA-Protein Complex Isolation and RNA Sequencing: Isolate the crosslinked RNA-protein complexes, digest the protein, and sequence the bound RNA fragments. The crosslinked 4sU site is often mutated during reverse transcription (T-to-C), which helps in the precise identification of the binding site.[1][5]
Diagrams
Caption: Workflow for SLAM-seq analysis.
Caption: Workflow for PAR-CLIP analysis.
II. Acetylated Uridine Derivatives as Prodrugs and Therapeutic Agents
Acetylation of uridine and its analogs can significantly improve their pharmacokinetic properties, leading to enhanced therapeutic efficacy.
Application Note: Improving Bioavailability and Therapeutic Index
2',3',5'-Tri-O-acetyluridine is a prodrug of uridine that exhibits improved oral bioavailability. It is used as a rescue agent for fluorouracil (5-FU) toxicity and for the treatment of hereditary orotic aciduria. Similarly, 2',3',5'-Triacetyl-6-azauridine is an orally active form of 6-azauridine, which has been investigated for its anticancer properties. The acetyl groups are cleaved by cellular esterases to release the active drug intracellularly.
Quantitative Data: Antiviral and Cytotoxic Activities
The following tables summarize the reported in vitro activities of various acetylated and other uridine derivatives.
Table 1: Antiviral Activity of Uridine Derivatives
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 2 | Influenza A (H5N2) | MDCK | 82 | >432 | >5.27 | [8] |
| Compound 3 | Influenza A (H5N2) | MDCK | 100 | >432 | >4.32 | [8] |
| Compound 4 | Influenza A (H5N2) | MDCK | 99 | >432 | >4.36 | [8] |
| Compound 9 | HCV | Huh-7.5 | 4.9 | 257 | 52.4 | [9] |
| Compound 12 | HCV | Huh-7.5 | 13.5 | 270 | 20.0 | [9] |
| Compound 9 | CSFV | SK-6 | 4.2 | 124 | 29.5 | [9] |
| Compound 12 | CSFV | SK-6 | 4.0 | 56 | 14.0 | [9] |
| Compound 24 | MHV | LR7 | 3.70 | >100 | >26.96 | [10] |
| Compound 24 | HCoV-NL63 | LLC-MK2 | 3.10 | >100 | >19.05 | [10] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50); HCV: Hepatitis C Virus; CSFV: Classical Swine Fever Virus; MHV: Murine Hepatitis Virus; HCoV-NL63: Human Coronavirus NL63.
Table 2: Cytotoxic Activity of Uridine Derivatives against Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | % Cell Viability Inhibition | Reference |
| Uridine Acetonide | MCF-7 | 100 | ~70% | [11] |
| Compound 2 | MCF-7 | 100 | ~70% | [11] |
| Compound 3 | MCF-7 | 100 | ~70% | [11] |
| Uridine Acetonide | CHO-K1 | 100 | ~99% | [11] |
| Compound 2 | CHO-K1 | 100 | ~80% | [11] |
| Compound 3 | CHO-K1 | 100 | ~30% | [11] |
MCF-7: Human breast adenocarcinoma cell line; CHO-K1: Chinese hamster ovary cell line.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a common method for assessing the cytotoxicity of acetylated uridine derivatives.
Materials:
-
Cell line of interest (e.g., MCF-7, CHO-K1)
-
Complete cell culture medium
-
Acetylated uridine derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the acetylated uridine derivative in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 1, 10, 100 µM).[11] Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability inhibition compared to the vehicle control and determine the IC50 value.
Diagram
Caption: Prodrug activation of acetylated uridine derivatives.
III. Synthesis of Acetylated Uridine Derivatives
Application Note: Key Intermediates in Nucleoside Chemistry
Per-acetylated uridine derivatives, such as 2',3',5'-tri-O-acetyluridine, are stable, crystalline compounds that serve as crucial intermediates in the synthesis of various modified nucleosides. The acetyl protecting groups can be selectively removed, allowing for modifications at specific positions of the ribose sugar or the uracil (B121893) base.
Experimental Protocol: Synthesis of 2',3',5'-tri-O-acetyluridine
This protocol provides a general method for the acetylation of uridine.
Materials:
-
Uridine
-
Acetic anhydride
-
Pyridine or N,N-dimethylformamide (DMF) and triethylamine (B128534) (TEA)[11]
-
4-Dimethylaminopyridine (DMAP) (catalyst)[11]
-
Solvents for reaction and purification (e.g., dichloromethane, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve uridine in a mixture of acetic anhydride, DMF, and TEA (1:1:1 ratio).[11]
-
Catalyst Addition: Add a catalytic amount of DMAP to the solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 6 hours).[11] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure 2',3',5'-tri-O-acetyluridine.
Diagram
Caption: Synthesis of 2',3',5'-tri-O-acetyluridine.
References
- 1. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLAM‐Drop‐seq reveals mRNA kinetic rates throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 8. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.isciii.es [scielo.isciii.es]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',3'-di-O-acetyluridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2',3'-di-O-acetyluridine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for selectively synthesizing 2',3'-di-O-acetyluridine?
A1: The most common and effective strategy involves a three-step process:
-
Protection of the 5'-hydroxyl group: The primary 5'-hydroxyl group of uridine (B1682114) is selectively protected, typically with a bulky protecting group like trityl (triphenylmethyl) chloride. This steric hindrance allows for selective reaction at the 2' and 3' positions.
-
Acetylation of the 2' and 3'-hydroxyl groups: The 2' and 3'-hydroxyl groups of the 5'-O-protected uridine are then acetylated using an acetylating agent like acetic anhydride (B1165640) in the presence of a base.
-
Deprotection of the 5'-hydroxyl group: The protecting group on the 5'-hydroxyl is removed to yield the final product, 2',3'-di-O-acetyluridine.
Q2: Why is protection of the 5'-hydroxyl group necessary?
A2: The 5'-hydroxyl group of uridine is a primary alcohol, which is generally more reactive than the secondary 2' and 3'-hydroxyl groups. Without protection, acetylation would occur non-selectively, leading to a mixture of mono-, di-, and tri-acetylated products, making purification difficult and significantly lowering the yield of the desired 2',3'-di-O-acetyluridine.
Q3: What are the common byproducts in this synthesis?
A3: Common byproducts include:
-
Starting material (uridine or 5'-O-trityluridine).
-
Mono-acetylated uridine isomers (2'-O-acetyluridine and 3'-O-acetyluridine).
-
Other di-acetylated isomers, primarily 3',5'-di-O-acetyluridine and 2',5'-di-O-acetyluridine, if the 5'-protection is incomplete or removed prematurely.
-
Fully acetylated 2',3',5'-tri-O-acetyluridine if the 5'-protection is not effective.
-
Triphenylmethanol (tritanol), a byproduct of the deprotection step.
Q4: How can I monitor the progress of the reactions?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of all three stages of the synthesis. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture), you can observe the consumption of the starting material and the appearance of the product.
Troubleshooting Guides
Problem 1: Low yield or incomplete reaction during the 5'-O-tritylation step.
| Possible Cause | Suggested Solution |
| Moisture in the reaction: | Trityl chloride is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous pyridine (B92270) as the solvent. |
| Insufficient reagent: | Use a slight excess of trityl chloride (e.g., 1.1-1.2 equivalents) to ensure complete reaction. |
| Low reaction temperature or short reaction time: | While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time. |
| Poor quality of reagents: | Use freshly opened or purified reagents. Old trityl chloride can hydrolyze, and pyridine can absorb water. |
Problem 2: Formation of multiple spots on TLC during the acetylation step, indicating a mixture of products.
| Possible Cause | Suggested Solution |
| Incomplete 5'-O-tritylation: | If the starting 5'-O-trityluridine is impure and contains unprotected uridine, you will get a mixture of acetylated products. Purify the 5'-O-trityluridine by column chromatography before proceeding to the acetylation step. |
| Premature deprotection of the 5'-O-trityl group: | Acidic impurities in the acetic anhydride can cause some deprotection of the trityl group. Use high-purity, recently opened acetic anhydride. The use of a base like pyridine helps to neutralize any acidic impurities. |
| Insufficient acetylating agent or base: | Use a sufficient excess of acetic anhydride and pyridine to ensure complete acetylation of both the 2' and 3' hydroxyl groups. |
Problem 3: Difficulty in removing the 5'-O-trityl group (detritylation).
| Possible Cause | Suggested Solution |
| Inefficient acidic conditions: | The standard condition is 80% acetic acid in water. If the reaction is slow, you can gently warm the mixture (e.g., to 40 °C).[1] Be cautious with heating, as it can lead to acetyl group migration. |
| Reaction not going to completion: | Monitor the reaction by TLC. If the starting material spot persists, allow the reaction to proceed for a longer duration. |
Problem 4: Low yield of the final product after purification.
| Possible Cause | Suggested Solution |
| Product loss during workup: | Be careful during the extraction and washing steps to avoid losing the product in the aqueous layer. Ensure the pH is appropriate during extractions. |
| Inefficient column chromatography: | Optimize the solvent system for column chromatography using TLC to achieve good separation between the product and impurities. A gradient elution may be necessary. |
| Co-elution of product with triphenylmethanol: | Triphenylmethanol, a byproduct of detritylation, can sometimes be difficult to separate from the desired product. Careful optimization of the column chromatography solvent system is crucial. Sometimes, allowing the crude product to stand in a non-polar solvent can precipitate out some of the triphenylmethanol. |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-Trityluridine
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Dry uridine by co-evaporation with anhydrous pyridine.
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Dissolve the dried uridine in anhydrous pyridine.
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Add trityl chloride (1.1 equivalents) in portions to the solution at room temperature with stirring.
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Monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane (B109758):methanol, 9:1 v/v).
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Once the reaction is complete, quench the reaction with methanol.
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Remove the pyridine under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Synthesis of 5'-O-Trityl-2',3'-di-O-acetyluridine
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Dissolve 5'-O-trityluridine in anhydrous pyridine.
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Cool the solution to 0 °C in an ice bath.
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Add acetic anhydride (2.5 equivalents) dropwise with stirring.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC; e.g., using a mobile phase of hexane:ethyl acetate (B1210297), 1:1 v/v).
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Quench the reaction by adding methanol.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. This is often used in the next step without further purification.
Protocol 3: Synthesis of 2',3'-di-O-acetyluridine (Detritylation)
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Dissolve the crude 5'-O-trityl-2',3'-di-O-acetyluridine in 80% aqueous acetic acid.[1]
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Stir the solution at room temperature and monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5 v/v). The appearance of a bright yellow-orange spot upon heating the TLC plate with a staining agent indicates the presence of the trityl cation.
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Once the starting material is consumed, remove the acetic acid under reduced pressure.
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Co-evaporate with toluene (B28343) to remove residual acetic acid.
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Dissolve the residue in ethyl acetate and wash with water and saturated sodium bicarbonate solution to remove any remaining acetic acid.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the final product by silica gel column chromatography.
Data Presentation
Table 1: Typical Reaction Conditions for 2',3'-di-O-acetyluridine Synthesis
| Step | Reactants (Molar Ratios) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| 5'-O-Tritylation | Uridine : Trityl Chloride (1 : 1.1) | Anhydrous Pyridine | Room Temperature | 12-24 |
| Acetylation | 5'-O-Trityluridine : Acetic Anhydride (1 : 2.5) | Anhydrous Pyridine | 0 to Room Temperature | 4-12 |
| Detritylation | 5'-O-Trityl-2',3'-di-O-acetyluridine | 80% Acetic Acid | Room Temperature | 1-3 |
Table 2: TLC Solvent Systems for Reaction Monitoring and Purification
| Reaction Step | Recommended TLC Solvent System (v/v) | Typical Rf Values |
| 5'-O-Tritylation | Dichloromethane : Methanol (9:1) | Uridine: ~0.2, 5'-O-Trityluridine: ~0.6 |
| Acetylation | Hexane : Ethyl Acetate (1:1) | 5'-O-Trityluridine: ~0.3, 5'-O-Trityl-2',3'-di-O-acetyluridine: ~0.7 |
| Detritylation | Dichloromethane : Methanol (95:5) | 5'-O-Trityl-2',3'-di-O-acetyluridine: ~0.8, 2',3'-di-O-acetyluridine: ~0.4 |
Visualizations
Caption: Experimental workflow for the synthesis of 2',3'-di-O-acetyluridine.
Caption: Troubleshooting decision tree for 2',3'-di-O-acetyluridine synthesis.
References
Technical Support Center: Synthesis of 2',3'-di-O-acetyluridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3'-di-O-acetyluridine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2',3'-di-O-acetyluridine and offers potential solutions.
Problem 1: Low Yield of the Desired 2',3'-di-O-acetyluridine
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Potential Cause: Incomplete reaction.
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Recommended Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it has gone to completion before workup. The reaction time may need to be extended.
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Potential Cause: Suboptimal reaction temperature.
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Recommended Solution: While some acetylations can be performed at room temperature, heating may be necessary to drive the reaction to completion. Consider increasing the temperature to 60-70°C. However, be aware that higher temperatures can sometimes lead to decomposition or an increase in side products.[1]
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Potential Cause: Inefficient catalysis.
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Recommended Solution: For less reactive substrates, a more potent catalyst such as 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts (1-10 mol%) in addition to a base like pyridine (B92270).[1]
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Problem 2: Formation of Multiple Products (Low Selectivity)
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Potential Cause: Over-acetylation resulting in 2',3',5'-tri-O-acetyluridine.
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Recommended Solution: To minimize this, use a stoichiometric amount of the acetylating agent (e.g., acetic anhydride) or add it slowly to the reaction mixture.[1] A common strategy to achieve selective 2',3'-di-acetylation is to first protect the more reactive 5'-hydroxyl group (e.g., with a trityl group), then perform the acetylation, followed by deprotection of the 5'-hydroxyl group.
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Potential Cause: Under-acetylation resulting in mono-O-acetyluridines (2'-, 3'-, or 5'-O-acetyluridine).
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Recommended Solution: Ensure a sufficient molar excess of the acetylating agent is used. For diols, a 2.5-3.0 equivalent excess may be necessary to ensure di-acetylation.[1] Also, confirm that the reaction has gone to completion.
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Potential Cause: Competitive N-acetylation at the uracil (B121893) ring.
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Recommended Solution: N-acetylation can sometimes occur, though O-acetylation is generally favored for hydroxyl groups. The choice of solvent and base can influence this selectivity. Pyridine is a commonly used base that also serves as a solvent and helps to minimize N-acetylation.
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Problem 3: Difficulty in Product Purification
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Potential Cause: Contamination with reaction byproducts and reagents.
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Recommended Solution:
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Excess Acetic Anhydride (B1165640): Quench the reaction with a protic solvent like methanol (B129727) or water to convert the excess anhydride to acetic acid and its methyl or ethyl ester.[1]
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Residual Acetic Acid: Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize and remove the acetic acid.[1]
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Pyridine: Pyridine can be challenging to remove due to its high boiling point. During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine, making it more water-soluble and easier to remove in the aqueous phase.[1] Co-evaporation with toluene (B28343) can also help to azeotropically remove residual pyridine.
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-
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Potential Cause: Similar polarities of the desired product and side products.
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Recommended Solution: Utilize column chromatography on silica (B1680970) gel for purification. A gradient elution system, for example, with a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexanes, can effectively separate the di-acetylated product from the mono- and tri-acetylated side products.
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Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 2',3'-di-O-acetyluridine?
A1: The most common side products are:
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Under-acetylated products: 2'-O-acetyluridine, 3'-O-acetyluridine, and 5'-O-acetyluridine.
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Over-acetylated product: 2',3',5'-tri-O-acetyluridine.
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N-acetylated products: Acetylation can potentially occur on the nitrogen of the uracil ring, although this is generally less favored than O-acetylation of the ribose hydroxyl groups under standard conditions.
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Acetic Acid: This is an unavoidable byproduct when using acetic anhydride and is typically removed during the aqueous workup.[1]
Q2: What are the recommended reaction conditions for the selective synthesis of 2',3'-di-O-acetyluridine?
A2: A common strategy involves a three-step process:
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Protection of the 5'-hydroxyl group: The primary 5'-hydroxyl group is more reactive than the secondary 2' and 3' hydroxyls. Therefore, it is often selectively protected first, for example, using trityl chloride in pyridine.
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Acetylation of the 2' and 3'-hydroxyl groups: The resulting 5'-O-trityluridine is then treated with an acetylating agent like acetic anhydride in pyridine to acetylate the 2' and 3' positions.
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Deprotection of the 5'-hydroxyl group: The 5'-trityl group is then selectively removed, typically under mild acidic conditions, to yield the desired 2',3'-di-O-acetyluridine.
Q3: How can I confirm the structure of my product and identify any impurities?
A3: The structure of the product and the identity of any impurities can be confirmed using standard analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful method for structural elucidation. The chemical shifts and coupling constants of the protons on the ribose ring will clearly indicate the positions of the acetyl groups.
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Mass Spectrometry (MS): This will confirm the molecular weight of the product and any side products.
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High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the product and quantify the amount of any impurities.
Data Presentation
The following table summarizes the expected products from a typical acetylation reaction of uridine (B1682114) aimed at synthesizing 2',3'-di-O-acetyluridine. The relative yields are illustrative and can vary significantly based on the reaction conditions.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Polarity (vs. starting material) |
| Uridine (Starting Material) | C₉H₁₂N₂O₆ | 244.20 | High |
| 2'-O-acetyluridine | C₁₁H₁₄N₂O₇ | 286.24 | Moderate |
| 3'-O-acetyluridine | C₁₁H₁₄N₂O₇ | 286.24 | Moderate |
| 5'-O-acetyluridine | C₁₁H₁₄N₂O₇ | 286.24 | Moderate |
| 2',3'-di-O-acetyluridine | C₁₃H₁₆N₂O₈ | 328.27 | Low |
| 2',5'-di-O-acetyluridine | C₁₃H₁₆N₂O₈ | 328.27 | Low |
| 3',5'-di-O-acetyluridine | C₁₃H₁₆N₂O₈ | 328.27 | Low |
| 2',3',5'-tri-O-acetyluridine | C₁₅H₁₈N₂O₉ | 370.31 | Very Low |
Experimental Protocols
Key Experiment: Synthesis of 2',3'-di-O-acetyluridine via 5'-O-protection
This protocol is a representative method for the selective synthesis of 2',3'-di-O-acetyluridine.
Step 1: Synthesis of 5'-O-Trityluridine
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Dissolve uridine in anhydrous pyridine.
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Add trityl chloride in a portion-wise manner at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
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Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent like dichloromethane.
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Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2',3'-di-O-acetyl-5'-O-trityluridine
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Dissolve 5'-O-trityluridine in anhydrous pyridine.
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Cool the solution to 0°C and add acetic anhydride dropwise.
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Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
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Quench the reaction by adding methanol.
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Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
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Dissolve the residue in an organic solvent and wash with water and brine.
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Dry the organic layer and concentrate to obtain the crude product, which can be used in the next step without further purification if it is of sufficient purity.
Step 3: Synthesis of 2',3'-di-O-acetyluridine (Deprotection)
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Dissolve 2',3'-di-O-acetyl-5'-O-trityluridine in a suitable solvent such as dichloromethane.
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Add a mild acid, for example, a solution of formic acid in water or trifluoroacetic acid, to selectively cleave the trityl group.
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Stir the reaction at room temperature and monitor by TLC.
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Once the reaction is complete, neutralize the acid with a base like sodium bicarbonate.
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Extract the product with an organic solvent.
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Wash the organic layer, dry it, and concentrate it.
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Purify the final product by column chromatography on silica gel to obtain pure 2',3'-di-O-acetyluridine.
Visualizations
References
Technical Support Center: Optimizing 2',3'-di-O-acetyluridine Reaction Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3'-di-O-acetyluridine. The following information is designed to help optimize reaction yields and address common challenges encountered during experimentation.
Troubleshooting Guide & FAQs
Enzymatic Deacetylation Approach
This method typically involves the selective removal of the 5'-O-acetyl group from a 2',3',5'-tri-O-acetyluridine precursor using a lipase (B570770), such as Candida antarctica lipase B (CALB).
| Question | Answer & Troubleshooting Steps |
| FAQ 1: Why is my enzymatic deacetylation reaction showing low or no conversion to 2',3'-di-O-acetyluridine? | Possible Causes & Solutions: 1. Inactive Enzyme: Ensure the lipase has been stored correctly and has not lost activity. It is advisable to use a fresh batch of the enzyme or test its activity with a standard substrate.2. Inappropriate Solvent: The choice of solvent can significantly impact enzyme activity. Non-polar organic solvents are generally preferred for this type of reaction. If the reaction is sluggish, consider screening alternative anhydrous solvents.3. Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require a longer incubation period to reach completion.4. Sub-optimal Temperature: Lipases have an optimal temperature range for activity. Ensure the reaction is being conducted at the recommended temperature for the specific lipase being used. Temperatures that are too high can lead to enzyme denaturation. |
| FAQ 2: My enzymatic reaction is producing a mixture of mono-acetylated and fully deacetylated uridine (B1682114) in addition to the desired di-acetylated product. How can I improve selectivity? | Possible Causes & Solutions: 1. Prolonged Reaction Time: Over-incubation can lead to the non-selective removal of the 2' and 3' acetyl groups. Optimize the reaction time by closely monitoring the formation of the desired product and stopping the reaction once the maximum yield is achieved.2. Excess Enzyme: Using too much lipase can accelerate the reaction but may also decrease selectivity. Try reducing the amount of enzyme to favor the selective removal of the more accessible 5'-O-acetyl group.3. Water Content: The presence of excessive water in the reaction medium can lead to hydrolysis of all acetyl groups. Ensure that anhydrous solvents are used. |
| FAQ 3: The work-up and purification of my enzymatically synthesized 2',3'-di-O-acetyluridine is resulting in significant product loss. What can I do? | Possible Causes & Solutions: 1. Enzyme Removal: Ensure the enzyme is completely removed by filtration before proceeding with the work-up. Residual enzyme activity can affect the product during purification.2. Purification Method: Column chromatography on silica (B1680970) gel is a common method for purification. Optimize the solvent system for the column to achieve good separation between the desired product, starting material, and byproducts. A gradient elution may be necessary.3. Product Stability: Although generally stable, avoid harsh pH conditions during work-up and purification to prevent any potential degradation of the product. |
Chemical Deacetylation Approach
This method involves the selective chemical cleavage of the 5'-O-acetyl group from 2',3',5'-tri-O-acetyluridine, for instance, using an iodine-methanol reagent.
| Question | Answer & Troubleshooting Steps |
| FAQ 4: My chemical deacetylation with iodine-methanol is giving a low yield of 2',3'-di-O-acetyluridine. What are the likely causes? | Possible Causes & Solutions: 1. Reagent Quality: Ensure the iodine and methanol (B129727) used are of high purity and that the methanol is anhydrous. The presence of water can lead to non-selective hydrolysis.2. Incorrect Stoichiometry: The concentration of iodine is critical. A 1% (w/v) solution of iodine in methanol is often effective.[1] Deviations from the optimal concentration can lead to incomplete reactions or the formation of side products.3. Sub-optimal Temperature and Time: The reaction is typically performed at reflux.[1] Ensure the reaction is heated appropriately and for a sufficient duration. Monitor the reaction progress by TLC to determine the optimal reaction time. |
| FAQ 5: I am observing the formation of fully deacetylated uridine and other byproducts in my chemical deacetylation reaction. How can I improve the selectivity? | Possible Causes & Solutions: 1. Over-reaction: Prolonged reaction times or excessive temperatures can lead to the cleavage of the more stable 2'- and 3'-O-acetyl groups. Carefully optimize the reaction time and temperature.2. Iodine Concentration: A higher than necessary concentration of iodine may lead to increased side reactions. Titrate the amount of iodine to find the optimal balance between reaction rate and selectivity.3. Work-up Procedure: Ensure that the reaction is properly quenched, for example, with a solution of sodium thiosulfate (B1220275), to remove any remaining iodine which could potentially catalyze further reactions during work-up and purification.[1] |
Data Presentation
The yield of 2',3'-di-O-acetyluridine is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Below is a summary of reported yields for different approaches.
| Method | Reagents/Enzyme | Key Conditions | Reported Yield | Reference |
| Chemical Deacetylation | 2',3',5'-tri-O-acetyluridine, Iodine, Methanol | 1% (w/v) I₂ in MeOH, Reflux | 89% | [1] |
| Enzymatic Deacetylation | 2',3',5'-tri-O-acetyluridine, Candida antarctica lipase B | Alcoholysis in organic solvent | High (Specific yield varies with conditions) | [2][3] |
Experimental Protocols
1. Enzymatic Synthesis of 2',3'-di-O-acetyluridine via Regioselective Deacetylation
This protocol is based on the principle of lipase-catalyzed regioselective alcoholysis of the 5'-O-acetyl group of 2',3',5'-tri-O-acetyluridine.[2][3]
Materials:
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2',3',5'-tri-O-acetyluridine
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Candida antarctica lipase B (CALB), immobilized
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Anhydrous organic solvent (e.g., isopropanol, tert-butanol)
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Anhydrous alcohol (e.g., n-butanol)
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Celite or a similar filter aid
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Silica gel for column chromatography
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Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures)
Procedure:
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Dissolve 2',3',5'-tri-O-acetyluridine in the chosen anhydrous organic solvent in a clean, dry flask.
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Add the immobilized Candida antarctica lipase B to the solution. The enzyme-to-substrate ratio may need to be optimized.
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Add the alcohol (e.g., n-butanol) which will act as the acyl acceptor.
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Stir the suspension at the optimal temperature for the enzyme (typically between 30-50 °C).
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Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of the product.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the immobilized enzyme. Wash the Celite pad with the reaction solvent.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the resulting residue by silica gel column chromatography using an appropriate solvent system to isolate the pure 2',3'-di-O-acetyluridine.
2. Chemical Synthesis of 2',3'-di-O-acetyluridine via Selective Deacetylation
This protocol describes the selective deacetylation of the 5'-O-acetyl group using an iodine-methanol reagent.[1]
Materials:
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2',3',5'-tri-O-acetyluridine
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Iodine (I₂)
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Anhydrous methanol
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Sodium thiosulfate solution
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Silica gel for column chromatography
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Solvents for chromatography (e.g., dichloromethane/methanol)
Procedure:
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Prepare a 1% (w/v) solution of iodine in anhydrous methanol.
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Dissolve the 2',3',5'-tri-O-acetyluridine in the iodine-methanol solution in a round-bottom flask equipped with a condenser.
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Heat the solution to reflux.
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Monitor the reaction by TLC. The reaction time will need to be optimized, but can be in the range of several hours.
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After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by adding a small amount of sodium thiosulfate solution to remove the excess iodine (the brown color will disappear).
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Remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 2',3'-di-O-acetyluridine.
Visualizations
Caption: Troubleshooting workflow for optimizing 2',3'-di-O-acetyluridine synthesis.
References
Technical Support Center: Purification of 2',3'-di-O-acetyluridine
Welcome to the technical support center for the purification of 2',3'-di-O-acetyluridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guide
The purification of 2',3'-di-O-acetyluridine can be challenging due to the presence of structurally similar impurities and the potential for hydrolysis. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of product with impurities during column chromatography | - Incomplete separation of starting material (uridine), mono-acetylated intermediates (2'-O-acetyluridine, 3'-O-acetyluridine, 5'-O-acetyluridine), and the desired di-acetylated product.- Inappropriate mobile phase polarity. | - Optimize the mobile phase gradient. Start with a less polar solvent system (e.g., toluene/ethyl acetate (B1210297) or chloroform/methanol) and gradually increase the polarity.[1]- Use a finer mesh silica (B1680970) gel for better resolution.- Consider reverse-phase chromatography for separating compounds with different polarities. |
| Low yield after purification | - Hydrolysis of the acetyl groups during workup or chromatography, particularly if acidic or basic conditions are present.[2]- Product loss during recrystallization due to high solubility in the chosen solvent. | - Ensure all workup steps are performed under neutral pH conditions.- Use a buffered mobile phase for chromatography if hydrolysis is suspected.- For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Test a range of solvents and solvent mixtures. |
| Presence of multiple spots on TLC after purification | - Incomplete purification.- Degradation of the product on the TLC plate (if the silica gel is acidic).- Hydrolysis of the product during storage. | - Re-purify the product using a different chromatographic technique or recrystallization from a different solvent system.- Use TLC plates with a neutral pH indicator.- Store the purified compound in a desiccator at a low temperature to prevent hydrolysis. |
| Difficulty in achieving crystallization | - Presence of impurities that inhibit crystal formation.- Inappropriate solvent choice for recrystallization. | - Ensure the product is of high purity (>95%) before attempting recrystallization.- Perform a thorough solvent screen to find a suitable recrystallization solvent or solvent mixture. Common choices for polar compounds include ethanol, methanol (B129727), or mixtures like ethyl acetate/hexane. |
| Product appears as an oil instead of a solid | - Presence of residual solvent.- The compound may be inherently oily at room temperature, especially if not completely pure. | - Dry the product under high vacuum for an extended period to remove all traces of solvent.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 2',3'-di-O-acetyluridine reaction mixture?
A1: The most common impurities are unreacted uridine (B1682114), mono-acetylated uridine isomers (2'-O-acetyluridine, 3'-O-acetyluridine, and 5'-O-acetyluridine), and potentially over-acetylated product (2',3',5'-tri-O-acetyluridine) if the reaction is not carefully controlled.
Q2: How can I effectively monitor the progress of the purification by TLC?
A2: A mobile phase system of chloroform/methanol or toluene/ethyl acetate can be effective for TLC analysis. The polarity can be adjusted to achieve good separation between uridine (most polar, lowest Rf), the mono-acetylated isomers, and 2',3'-di-O-acetyluridine (least polar of the desired products, highest Rf). Visualization can be achieved under UV light (254 nm).
Q3: Is 2',3'-di-O-acetyluridine susceptible to hydrolysis?
A3: Yes, the acetyl ester groups are susceptible to hydrolysis under both acidic and basic conditions.[2] It is crucial to maintain neutral pH during the workup and purification steps to prevent the loss of the acetyl groups.
Q4: What is a good starting point for a mobile phase in silica gel column chromatography?
A4: A good starting point is a relatively non-polar mixture, such as 95:5 (v/v) chloroform/methanol or a toluene/ethyl acetate mixture.[1] A gradient elution, gradually increasing the proportion of the more polar solvent, will be necessary to elute the starting material, mono-acetylated intermediates, and finally the desired di-acetylated product.
Q5: What are suitable solvents for recrystallizing 2',3'-di-O-acetyluridine?
A5: Based on the purification of similar acetylated nucleosides, recrystallization can be attempted from alcohols like methanol or ethanol.[1] A solvent system such as ethyl acetate/hexane may also be effective, where the product is dissolved in a minimal amount of the more polar solvent (ethyl acetate) and the less polar solvent (hexane) is added until turbidity is observed, followed by heating and slow cooling.
Experimental Protocols
Protocol 1: Purification of 2',3'-di-O-acetyluridine by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of 2',3'-di-O-acetyluridine from a crude reaction mixture.
1. Materials:
- Crude 2',3'-di-O-acetyluridine
- Silica gel (60-120 mesh or 230-400 mesh for higher resolution)
- Solvents: Chloroform (CHCl₃) and Methanol (MeOH) or Toluene and Ethyl Acetate (EtOAc) (HPLC grade)
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- Glass column for chromatography
- Collection tubes
- Rotary evaporator
2. Procedure:
Visualizations
Caption: Workflow for the synthesis and purification of 2',3'-di-O-acetyluridine.
Caption: Troubleshooting decision tree for 2',3'-di-O-acetyluridine purification.
References
Technical Support Center: 2',3'-Di-O-acetyl-D-uridine Solubility
Welcome to the technical support center for 2',3'-Di-O-acetyl-D-uridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of the nucleoside D-uridine. The addition of two acetyl groups to the ribose sugar moiety increases its lipophilicity, which can lead to poor solubility in aqueous solutions commonly used in biological assays.
Q2: What is the expected solubility of this compound in common laboratory solvents?
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For example, you can prepare a 10 mM stock solution in DMSO.
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous experimental buffer. What should I do?
A4: This is a common issue known as "antisolvent precipitation." To avoid this, it is crucial to add the DMSO stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing. This allows for rapid dispersion of the compound and prevents the formation of localized areas of high concentration that can lead to precipitation. Additionally, ensure the final concentration of DMSO in your working solution is as low as possible (typically below 1%) to minimize solvent effects on your experiment.
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
A5: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
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Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol) can increase solubility.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Determining the optimal pH for your experiment where the compound is most soluble can be beneficial.
-
Complexation: Using cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of hydrophobic molecules.
Troubleshooting Guides
Issue 1: Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Compound Fails to Dissolve in the Initial Organic Solvent
If you are having trouble dissolving this compound in your chosen organic solvent, consider the following steps:
-
Increase the volume of the solvent: You may be exceeding the solubility limit in the initial volume.
-
Gentle warming: Warming the solution gently (e.g., to 37°C) can help increase the rate of dissolution. Be cautious, as excessive heat can degrade the compound.
-
Sonication: A brief period of sonication can help to break up any aggregates and facilitate dissolution.
-
Try an alternative solvent: If DMSO is not effective, you could try other organic solvents such as dimethylformamide (DMF) or a co-solvent system.
Data Presentation
Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Water | Poorly Soluble | Acetylation decreases aqueous solubility compared to uridine. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of acetylated nucleosides. |
| Ethanol (B145695) | Moderately Soluble | Can be used as a co-solvent to improve aqueous solubility. |
| Methanol | Moderately Soluble | Another potential co-solvent. |
Note: These are qualitative estimations based on the chemical properties of acetylated nucleosides. Experimental determination is recommended for precise quantitative values.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 328.27 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.28 mg of this compound.
-
Transfer the powder to a clean microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
If necessary, gently warm the solution or sonicate briefly to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation:
Caption: Experimental workflow for preparing a stock solution.
Protocol 2: Improving Aqueous Solubility with Co-solvents
Objective: To prepare a working solution of this compound in an aqueous buffer using ethanol as a co-solvent.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Ethanol, absolute
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the desired final concentration of this compound and the final percentage of the co-solvent system (e.g., 10% ethanol, 1% DMSO).
-
In a sterile microcentrifuge tube, prepare the co-solvent mixture by combining the appropriate volumes of ethanol and your aqueous buffer.
-
While vortexing the co-solvent/buffer mixture, slowly add the required volume of the 10 mM this compound stock solution in DMSO.
-
Continue to vortex for a few seconds to ensure the solution is homogeneous.
-
Visually inspect for any signs of precipitation.
Protocol 3: Enhancing Solubility with Cyclodextrins
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The resulting clear filtrate contains the solubilized this compound-cyclodextrin complex. The concentration of the dissolved compound can be determined using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
Logical Relationship for Solubility Enhancement:
Caption: Strategies for improving aqueous solubility.
Technical Support Center: 2',3'-Di-O-acetyl-D-uridine
Welcome to the Technical Support Center for 2',3'-Di-O-acetyl-D-uridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily affected by pH, temperature, and the solvent composition of the solution. The acetyl groups are susceptible to hydrolysis, which is catalyzed by both acid and base. Higher temperatures will accelerate the rate of hydrolysis.
Q2: What are the expected degradation products of this compound in aqueous solutions?
A2: Under hydrolytic conditions, this compound is expected to degrade via the sequential loss of its acetyl groups. The primary degradation products are mono-acetylated intermediates, 2'-O-acetyl-D-uridine and 3'-O-acetyl-D-uridine, and the final degradation product is D-uridine.
Q3: Is acetyl migration a concern when working with this compound?
A3: Yes, acetyl migration is a potential issue. Under certain conditions, particularly in solution, the acetyl group can migrate between the 2' and 3' positions of the ribose sugar. This can lead to a mixture of isomers, which may complicate analysis and interpretation of experimental results. Careful control of pH and temperature is recommended to minimize this phenomenon.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure maximum stability, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots at low temperatures (e.g., -20°C or -80°C) and at a neutral or slightly acidic pH (pH 4-6) to minimize hydrolysis. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of this compound in an Experiment
Possible Causes:
-
High pH of the solution: Basic conditions significantly accelerate the hydrolysis of the acetyl ester linkages.
-
Elevated temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Presence of esterases: If the solution contains biological components (e.g., cell lysates, serum), esterase activity can rapidly cleave the acetyl groups.
-
Inappropriate solvent: Certain solvents or buffer components may catalyze the degradation.
Troubleshooting Steps:
-
Verify pH: Measure the pH of your experimental solution. If it is alkaline, adjust to a neutral or slightly acidic pH if your experimental protocol allows.
-
Control Temperature: Conduct your experiment at the lowest temperature compatible with your assay. If possible, perform manipulations on ice.
-
Inactivate Enzymes: If biological contamination is suspected, consider adding esterase inhibitors or heat-inactivating the biological matrix before adding the this compound, if this does not compromise your experiment.
-
Solvent Selection: If possible, use aprotic solvents for stock solutions. For aqueous buffers, ensure the components are non-nucleophilic and will not promote hydrolysis.
Issue 2: Inconsistent Analytical Results (e.g., multiple peaks on HPLC/LC-MS)
Possible Causes:
-
On-column degradation: The pH or temperature of the mobile phase or column may be causing degradation during the analysis.
-
Acetyl migration: The compound may exist as a mixture of 2'- and 3'-O-acetyl isomers, as well as the di-acetylated form, leading to multiple, often poorly resolved, peaks.
-
Presence of degradation products: The sample may have already partially degraded, leading to peaks corresponding to mono-acetylated and unacetylated uridine.
Troubleshooting Steps:
-
Optimize HPLC/LC-MS Method:
-
Mobile Phase pH: Use a mobile phase with a slightly acidic pH (e.g., 4-5) to minimize on-column hydrolysis. Buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are often suitable.
-
Temperature Control: Use a column oven to maintain a consistent and cool temperature (e.g., 25°C) during the analysis.
-
-
Address Acetyl Migration:
-
Analyze samples as quickly as possible after preparation.
-
Keep samples in the autosampler at a low temperature (e.g., 4°C).
-
-
Identify Peaks:
-
If possible, obtain reference standards for the potential degradation products (2'-O-acetyl-D-uridine, 3'-O-acetyl-D-uridine, and D-uridine) to confirm peak identities.
-
Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the observed peaks.
-
Data on Stability of this compound
Table 1: Estimated Hydrolysis Profile of this compound in Aqueous Solution
| Condition | Relative Rate of Hydrolysis | Primary Degradation Products |
| pH | ||
| Acidic (pH < 4) | Moderate | 2'-/3'-O-acetyl-D-uridine, D-uridine |
| Neutral (pH 6-8) | Slow | 2'-/3'-O-acetyl-D-uridine |
| Basic (pH > 8) | Rapid | D-uridine |
| Temperature | ||
| 4°C | Very Slow | Minimal degradation |
| 25°C (Room Temp) | Slow to Moderate (pH dependent) | 2'-/3'-O-acetyl-D-uridine |
| 37°C | Moderate to Rapid (pH dependent) | 2'-/3'-O-acetyl-D-uridine, D-uridine |
| Solvent | ||
| Aprotic (e.g., DMSO, DMF) | Very Stable | Minimal degradation |
| Protic (e.g., Water, Methanol) | Susceptible to Hydrolysis | 2'-/3'-O-acetyl-D-uridine, D-uridine |
Note: This table provides a qualitative estimation of stability. Actual degradation rates will depend on the specific buffer composition and other experimental variables.
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solution.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
HPLC-grade buffers (e.g., ammonium acetate, ammonium formate)
-
Calibrated HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate aprotic solvent (e.g., DMSO) and store at -20°C.
-
Test Solutions: Dilute the stock solution into the desired aqueous buffer or solvent to be tested at a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study:
-
Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.
-
Immediately quench any further degradation by diluting the aliquot in a cold, slightly acidic mobile phase and/or placing it in a cooled autosampler.
4. HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of a slightly acidic buffer (e.g., 10 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).
-
Example Gradient: 5-95% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound peak over time.
-
Monitor the appearance and increase in peak areas of any degradation products.
-
Calculate the percentage of this compound remaining at each time point.
-
If desired, calculate the pseudo-first-order degradation rate constant (k) and the half-life (t½) of the compound under each condition.
Technical Support Center: 2',3'-di-O-acetyluridine Deprotection
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the deprotection of 2',3'-di-O-acetyluridine.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of acetyl protecting groups from 2',3'-di-O-acetyluridine.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time or cautiously increase the temperature. For base-catalyzed methods, ensure the base has not been neutralized. |
| Ineffective Reagent: The chosen deprotection reagent may not be suitable for the substrate or may have degraded. | Select an alternative method: Consider a different deprotection strategy. For example, if a mild base is ineffective, a stronger base or a catalytic method could be employed. Ensure reagents are fresh and of appropriate quality. | |
| Formation of Side Products | Base-catalyzed degradation: Prolonged exposure to strong basic conditions can lead to degradation of the uridine (B1682114) base. | Use milder conditions: Employ milder bases like triethylamine (B128534) or lysine (B10760008). Alternatively, reduce the reaction temperature and time.[1] Careful monitoring by TLC is crucial to stop the reaction upon completion. |
| Acyl Migration: Under certain conditions, the acetyl group can migrate between the 2' and 3' hydroxyl groups, leading to a mixture of isomers. | Control reaction parameters: Acyl migration is often influenced by pH and solvent. Using specific catalytic methods, such as those employing organotin reagents, can sometimes offer better regioselectivity. | |
| Low Yield of Deprotected Uridine | Degradation of the product: The fully deprotected uridine may be unstable under the reaction or work-up conditions. | Neutralize promptly and carefully: After deprotection under basic conditions, it is important to neutralize the reaction mixture to prevent product degradation. Use a mild acid and avoid excessive heat during work-up. |
| Loss during purification: The product may be lost during extraction or chromatography. | Optimize purification strategy: Uridine is polar and may require specific chromatographic conditions for effective purification. Consider reverse-phase chromatography or ion-exchange chromatography if silica (B1680970) gel chromatography is problematic. | |
| Difficulty in Monitoring Reaction Progress | Inappropriate TLC system: The chosen solvent system for TLC may not provide adequate separation of the starting material, intermediates, and the final product. | Develop a suitable TLC system: Experiment with different solvent systems, varying the polarity to achieve clear separation. A common system for nucleosides is a mixture of dichloromethane (B109758) and methanol (B129727). Visualization under UV light is typically effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of 2',3'-di-O-acetyluridine?
A1: The most common methods involve basic hydrolysis or transesterification. Typical reagents include:
-
Methanolic Ammonia: A classical and effective method, though it can be harsh.
-
Triethylamine in Methanol: A milder basic condition, often accelerated with microwave irradiation for faster reaction times.[2][3]
-
Lysine in Methanol: A gentle and effective method for deacetylation.[1]
-
Immobilized Morpholine: A recyclable catalyst for deacylation in methanol at elevated temperatures.[1]
-
Organotin Reagents: Can provide neutral conditions for deacetylation.[1]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system (e.g., dichloromethane/methanol mixtures) to separate the starting material (2',3'-di-O-acetyluridine), any partially deprotected intermediates, and the final product (uridine). The spots can be visualized under UV light (254 nm).
Q3: My deprotection reaction is very slow. What can I do to speed it up?
A3: If the reaction is slow, you can consider the following:
-
Increase the temperature: Gently warming the reaction mixture can significantly increase the reaction rate. However, be cautious as higher temperatures can also lead to degradation.
-
Use a stronger base: If you are using a mild base, switching to a stronger one like sodium methoxide (B1231860) might accelerate the reaction. This should be done with care to avoid side reactions.
-
Microwave irradiation: For methods using reagents like triethylamine in methanol, microwave irradiation can dramatically reduce reaction times from hours to minutes.[2][3]
Q4: I am observing multiple spots on my TLC plate even after the reaction should be complete. What could they be?
A4: Multiple spots could indicate the presence of the starting material, partially deprotected intermediates (2'-O-acetyluridine or 3'-O-acetyluridine), the desired product (uridine), and potentially degradation products. If you suspect acyl migration, you may have a mixture of isomers.
Q5: What is the best way to purify the final uridine product?
A5: Purification is typically achieved through column chromatography. Due to the polar nature of uridine, silica gel chromatography with a polar eluent (e.g., a gradient of methanol in dichloromethane) is common. For highly pure product, reverse-phase HPLC can also be an effective purification method.
Experimental Protocols
Method 1: Deprotection using Lysine in Methanol
This method utilizes the amino acid lysine as a mild base for deacetylation.[1]
Procedure:
-
Dissolve 2',3'-di-O-acetyluridine (1 equivalent) in anhydrous methanol.
-
Add L-lysine (1-3 equivalents) to the solution.
-
Stir the mixture at 50 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Method 2: Fast Deprotection using Triethylamine in Aqueous Methanol with Microwave Irradiation
This protocol offers a rapid deprotection using triethylamine and microwave energy.[2][3]
Procedure:
-
In a microwave-safe vessel, combine 2',3'-di-O-acetyluridine (1 equivalent), methanol, water, and triethylamine.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate with microwaves (e.g., 50 W) at a controlled temperature (e.g., 71 °C) for a short period (typically 5-20 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the volatiles under reduced pressure to yield the deprotected uridine.
Data Summary
| Method | Reagent/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Lysine Catalysis | L-Lysine | Methanol | 50 °C | Varies (monitored by TLC) | High | [1] |
| Microwave-Assisted | Triethylamine | Aqueous Methanol | 71 °C | 4-18 min | Good to Excellent | [3] |
| Immobilized Base | Immobilized Morpholine | Methanol | 80 °C | 24 h | Quantitative |
Visualizations
Caption: General workflow for the deprotection of 2',3'-di-O-acetyluridine.
Caption: Troubleshooting logic for 2',3'-di-O-acetyluridine deprotection.
References
Technical Support Center: 2',3'-di-O-acetyluridine Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering incomplete deprotection of 2',3'-di-O-acetyluridine.
Troubleshooting Guide
Problem: HPLC, LC-MS, or NMR analysis indicates the presence of starting material (2',3'-di-O-acetyluridine) or partially deprotected intermediates (2'-O-acetyluridine or 3'-O-acetyluridine) after the deprotection reaction.
Q1: What are the initial steps to troubleshoot incomplete deprotection?
A1: Start by verifying the fundamental aspects of your experimental setup.
-
Re-evaluate Reagent Quality:
-
Base/Catalyst: Ensure the base used (e.g., sodium methoxide (B1231860), triethylamine (B128534), potassium carbonate) has not degraded. Use freshly prepared solutions whenever possible. The quality and age of reagents can significantly impact their reactivity.[1]
-
Solvent: Use anhydrous solvents (e.g., methanol (B129727), ethanol) if the protocol specifies, as water can affect the reaction in some cases.[2] However, for some methods, like triethylamine-catalyzed methanolysis, the presence of water can be beneficial.[3]
-
-
Confirm Reaction Conditions:
-
Temperature: Verify the reaction temperature. Some deprotection reactions may require heating to proceed to completion.[2]
-
Time: Ensure the reaction has been allowed to proceed for the recommended duration. In cases of incomplete reaction, extending the reaction time can be a simple solution.[1]
-
Stoichiometry: Double-check the molar equivalents of the deprotection reagent relative to the substrate. Insufficient reagent is a common cause of incomplete reactions.[1]
-
Q2: My reagents and conditions seem correct, but the deprotection is still incomplete. What should I investigate next?
A2: If the basic parameters are correct, consider the following factors that can influence reaction efficiency:
-
Mixing: Ensure adequate mixing or stirring throughout the reaction to maintain a homogenous mixture.
-
Substrate Concentration: High concentrations of the starting material can sometimes lead to solubility issues or local depletion of the reagent. Try performing the reaction at a lower concentration.
-
Monitoring the Reaction: Actively monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC. This will help you determine if the reaction has stalled or is simply proceeding slowly.
Q3: I'm still facing issues. Are there alternative deprotection methods I can try?
A3: Yes, several deprotection strategies are available, ranging from standard basic hydrolysis to enzymatic methods. If one method is not yielding complete deprotection, switching to an alternative can be effective.
-
Ammonia in Methanol: A common and effective method for deacylating nucleosides involves using methanolic ammonia.[3]
-
Triethylamine in Aqueous Methanol: This method offers a mild and efficient way to remove O-acetyl groups and can be accelerated with microwave irradiation.[3]
-
Lysine in Methanol/Water: Lysine can be used as a catalyst for the deacylation of nucleosides under mild conditions, often with improved reaction rates and product purity.[2]
-
Enzymatic Deprotection: Lipases, such as Candida antarctica lipase (B570770) B (CALB) or Amano lipase A from Aspergillus niger, can be used for selective deacetylation under very mild aqueous conditions.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete deprotection of 2',3'-di-O-acetyluridine?
A1: The most frequent causes include:
-
Degraded or insufficient deprotection reagent.
-
Inappropriate reaction time or temperature.
-
Poor quality or inappropriate solvent.
-
Steric hindrance, although less common for this specific molecule, can play a role in more complex nucleoside analogues.[1]
Q2: Can I use a stronger base to force the reaction to completion?
A2: While using a stronger base or higher concentration might seem like a solution, it can lead to undesired side reactions, such as degradation of the uridine (B1682114) base or cleavage of the glycosidic bond, especially at elevated temperatures.[6] It is generally preferable to optimize the reaction time and temperature with the recommended reagents or switch to a different mild deprotection method.
Q3: How can I purify the desired uridine from the reaction mixture containing starting material and partially deprotected intermediates?
A3: Silica (B1680970) gel column chromatography is a standard and effective method for separating uridine from its acetylated counterparts. The polarity difference between the fully deprotected uridine (most polar), the partially deprotected intermediates, and the starting material (least polar) allows for efficient separation.
Q4: Are there any specific safety precautions I should take during deprotection?
A4: Always work in a well-ventilated fume hood, especially when using volatile reagents like methanol, triethylamine, or ammonia. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with strong bases like sodium methoxide, be cautious of their corrosive nature.
Quantitative Data Summary
The following table summarizes various conditions reported for the deprotection of acetylated nucleosides.
| Method | Reagent/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Basic Methanolysis | Sodium Methoxide (catalytic) | Methanol | Room Temperature | Varies | Good | [7] |
| Triethylamine Catalyzed | Triethylamine | Aqueous Methanol | 71 °C (Microwave) | 4-18 min | Good to Excellent | [3] |
| Lysine-Assisted Methanolysis | Lysine (1-3 equiv.) | Anhydrous Methanol | 50 °C | Varies | High | [2] |
| Lysine-Assisted Hydrolysis | Lysine (1-3 equiv.) | Methanol/Water (1:1) | 50 °C | Varies | High | [2] |
| Enzymatic Deprotection | Amano Lipase A | Aqueous Buffer (pH 7) | 25 °C | Varies | >99% | [5] |
Experimental Protocols
Protocol 1: Deprotection using Sodium Methoxide in Methanol (Zemplén Deacetylation)
This protocol is a standard method for the de-O-acetylation of nucleosides.[7]
-
Dissolution: Dissolve 2',3'-di-O-acetyluridine (1.0 equiv.) in dry methanol (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add a catalytic amount of sodium methoxide (e.g., 0.1 equiv. of a 1 M solution in methanol).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Neutralization: Add an ion-exchange resin (H+ form) and stir until the pH of the solution becomes neutral.
-
Filtration: Filter the resin through a cotton plug or a short pad of silica gel, and wash the resin with methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the resulting crude uridine by silica gel column chromatography.
Protocol 2: Deprotection using Triethylamine in Aqueous Methanol
This protocol provides a mild and environmentally benign approach for deprotection.[3]
-
Solution Preparation: Dissolve 2',3'-di-O-acetyluridine (1.0 equiv.) in a mixture of methanol and water.
-
Catalyst Addition: Add triethylamine to the solution.
-
Heating: Heat the reaction mixture. For accelerated reaction, microwave irradiation at 71 °C (50 W) can be used.
-
Monitoring: Monitor the reaction for 4-18 minutes until completion is observed by TLC or HPLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and triethylamine.
-
Purification: The resulting residue can be purified by silica gel column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Deprotection of 2',3'-di-O-acetyluridine to uridine.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2',3'-di-O-acetyluridine Deprotection
Welcome to the technical support center for nucleoside chemistry. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the deprotection of 2',3'-di-O-acetyluridine.
Frequently Asked Questions (FAQs)
Q1: My deprotection reaction is incomplete, and I still see starting material on my TLC plate. What should I do?
A1: Incomplete deprotection is a common issue. Consider the following adjustments:
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to proceed to completion. Monitor the reaction periodically using Thin-Layer Chromatography (TLC).
-
Temperature: Gently increasing the temperature can significantly accelerate the reaction rate. For base-catalyzed methods, operating at room temperature may require several hours, while modest heating (e.g., 50-70°C) can reduce the time to minutes, especially with microwave assistance.[1]
-
Reagent Stoichiometry: The amount of base or catalyst is crucial. For methods using triethylamine (B128534) (Et3N), a significant excess (e.g., 7 equivalents) is often used to drive the reaction.[1] For methods like methanolic ammonia (B1221849), ensure the solution is saturated.
-
Reagent Quality: Verify that your reagents, especially bases and anhydrous solvents, have not degraded.
Q2: I'm observing significant product degradation or the formation of multiple side products. What is the likely cause?
A2: Product degradation often results from conditions that are too harsh.
-
Hydrolysis of N-glycosidic Bond: Strong acidic conditions can lead to the cleavage of the bond between the uracil (B121893) base and the ribose sugar.[2] It is critical to use mild basic or neutral deprotection methods to avoid this.
-
Base-Mediated Degradation: While basic conditions are required for acetate (B1210297) removal, excessively strong bases or prolonged reaction times at high temperatures can lead to degradation of the uridine (B1682114) core.
-
Incomplete Deprotection Intermediates: The hydrolysis of di-acetylated uridine proceeds stepwise, forming mono-acetylated intermediates.[3] What appear to be side products may be these intermediates. If your goal is the fully deprotected uridine, the reaction may simply be incomplete.
Q3: How can I effectively monitor the progress of the deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.
-
Mobile Phase: A mixture of ethyl acetate (EtOAc) and methanol (B129727) (MeOH), often in a 4:1 ratio, is a good starting point for developing your TLC plate.[1]
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.
-
Interpretation: The starting material, 2',3'-di-O-acetyluridine, will be less polar and have a higher Rf value. The final product, uridine, is much more polar and will have a lower Rf value. Mono-acetylated intermediates will appear as spots with Rf values between the starting material and the final product. The reaction is complete when the starting material spot has completely disappeared and only the product spot remains.
Q4: What is the most efficient and modern method for this deprotection?
A4: A highly efficient and rapid method involves triethylamine-catalyzed methanolysis in an aqueous methanol solution, often accelerated by microwave irradiation.[1] This method offers several advantages over traditional techniques like methanolic ammonia, including significantly shorter reaction times (minutes vs. hours), high yields, use of readily available and less harsh reagents, and a simple workup procedure.[1]
Q5: My final product is proving difficult to purify. Do you have any suggestions?
A5: Purification challenges can often be overcome with the right technique.
-
Simplified Workup: The triethylamine-catalyzed method has a very simple workup, often requiring only the evaporation of volatile solvents.[1] The resulting residue can then be triturated with a solvent like methanol to induce crystallization or precipitation of the pure product.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., water, ethanol, or mixtures) can be an effective purification method.
-
Silica (B1680970) Gel Chromatography: If other methods fail, column chromatography is a reliable option. Use a polar solvent system, such as a gradient of methanol in dichloromethane (B109758) (DCM) or ethyl acetate, to elute the highly polar uridine product.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the deprotection of 2',3'-di-O-acetyluridine.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive or insufficient reagents. 3. Poor solvent choice. | 1. Continue the reaction, monitoring by TLC. Consider gentle heating or using microwave irradiation to accelerate the process.[1] 2. Use fresh, high-quality reagents and ensure correct stoichiometry (e.g., sufficient excess of base). 3. Ensure the starting material is fully dissolved. Methanol/water mixtures are effective.[1] |
| Low Yield | 1. Product degradation due to harsh conditions. 2. Incomplete reaction. 3. Mechanical loss during workup/purification. | 1. Switch to a milder deprotection method (e.g., Et3N/MeOH/H2O). Avoid strong acids or bases and high temperatures. 2. See "Incomplete Reaction" above. 3. Optimize purification; consider trituration or recrystallization over chromatography to minimize losses. |
| Multiple Spots on TLC | 1. Formation of mono-acetylated intermediates. 2. Degradation of starting material or product. 3. Acetyl group migration (less common under basic conditions). | 1. This is expected. Allow the reaction to proceed until only the final product spot is visible. 2. See "Low Yield" solutions. Use milder conditions. 3. Ensure conditions are not acidic, as this can promote acyl migration. Stick to basic methanolysis. |
| Product Insoluble / Oily | 1. Presence of residual salts or solvents. 2. Product is not crystalline. | 1. Ensure all volatile reagents (like triethylamine) and solvents are thoroughly removed under reduced pressure. Co-evaporate with a solvent like ethanol. 2. Attempt to induce crystallization by trituration with a non-solvent or purify via silica gel chromatography. |
Comparison of Deprotection Methods
The choice of deprotection method can significantly impact reaction efficiency, yield, and purity. The table below summarizes common methods.
| Method | Reagents & Conditions | Typical Time | Yield | Advantages | Disadvantages |
| Triethylamine-Catalyzed Methanolysis | Et3N, Methanol, Water. Room temp to 71°C (microwave).[1] | 4-20 min (microwave) | High to Excellent[1] | Fast, mild conditions, simple workup, high yields, readily available reagents.[1] | Requires careful monitoring to avoid over-reaction if other sensitive groups are present. |
| Methanolic Ammonia | Saturated NH3 in Methanol. Room temperature.[1] | 12-24 hours | Modest to Good[1] | Simple reagent preparation. | Very long reaction times, can give modest yields, requires handling of ammonia.[1] |
| Enzymatic Deprotection | Lipases (e.g., CALB, Novozyme-435) in buffer or organic solvent.[4] | Hours to Days | Variable | High selectivity possible, extremely mild conditions.[4] | Enzymes can be expensive, reactions can be slow, optimization of conditions (pH, temp) is required. |
| Metal Alkoxides | Sodium Methoxide (NaOMe) in Methanol. Room temperature.[1] | 1-4 hours | Good to Excellent | Effective and relatively fast. | Strongly basic conditions may not be suitable for sensitive substrates. Requires careful quenching. |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Triethylamine-Catalyzed Deprotection (High Efficiency Method)
This protocol is adapted from a modern, high-yield procedure.[1]
-
Preparation: In a 10 mL microwave-safe reaction vessel, combine 2',3'-di-O-acetyluridine (1.0 mmol, 328 mg), methanol (2.0 mL), deionized water (2.0 mL), and triethylamine (Et3N) (7.0 mmol, 0.97 mL).
-
Reaction: Seal the vessel and place it in a monomode microwave reactor. Irradiate the mixture with a maximum power of 50 W, maintaining a temperature of approximately 71°C. Use pulsed irradiation in 2-3 minute intervals.
-
Monitoring: After each interval, allow the vessel to cool and carefully take a small aliquot to monitor the reaction's progress by TLC (Mobile Phase: 4:1 Ethyl Acetate/Methanol). The reaction is typically complete within 4-18 minutes.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Open the vessel and concentrate the contents to dryness under reduced pressure.
-
Purification: To the resulting residue, add methanol and triturate to form a white solid. Filter the solid, wash with a small amount of cold methanol, and dry under vacuum to yield pure uridine.
Protocol 2: Classical Deprotection with Methanolic Ammonia
This protocol describes the traditional, albeit slower, method.
-
Preparation: Dissolve 2',3'-di-O-acetyluridine (1.0 mmol, 328 mg) in methanol saturated with ammonia gas (approx. 10-15 mL) in a sealed flask or pressure vessel.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction may take 24 hours or longer to reach completion.[1]
-
Workup: Once the reaction is complete, evaporate the solvent and excess ammonia under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography as described above.
Visualizations
Experimental and Troubleshooting Workflow
Caption: General workflow and troubleshooting logic for the deprotection of 2',3'-di-O-acetyluridine.
Factors Influencing Deprotection Outcome
Caption: Relationship between key reaction parameters and the outcomes of the deprotection process.
References
- 1. scielo.br [scielo.br]
- 2. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2',3'-di-O-acetyluridine HPLC Method Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HPLC method development for 2',3'-di-O-acetyluridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during HPLC analysis of 2',3'-di-O-acetyluridine?
A1: The most prevalent issue is the potential for in-source or on-column hydrolysis of the acetyl groups, leading to the formation of 2'-O-acetyluridine, 3'-O-acetyluridine, and fully deacetylated uridine. This can result in poor peak shape, the appearance of unexpected peaks, and inaccurate quantification. The stability of acetylated nucleosides is a significant concern, as highlighted by studies on similar compounds like N4-acetylcytidine, which readily hydrolyzes to cytidine.[1]
Q2: Which type of HPLC column is best suited for the analysis of 2',3'-di-O-acetyluridine?
A2: A reversed-phase C18 column is the most common choice for nucleoside analysis.[2][3] To minimize peak tailing, which can be an issue for polar molecules like nucleosides, it is highly recommended to use a modern, end-capped C18 column. End-capping reduces the interaction of polar analytes with residual silanol (B1196071) groups on the silica (B1680970) surface, leading to improved peak symmetry. For highly polar compounds, a polar-embedded or phenyl-hexyl column can also be considered.[4]
Q3: How does the mobile phase pH affect the analysis?
A3: The mobile phase pH is a critical parameter. For acetylated nucleosides, maintaining a neutral to slightly acidic pH (around 6.0-7.0) is generally recommended to minimize hydrolysis of the ester linkages.[2][4] Extreme pH values, both acidic and basic, can catalyze the deacetylation process.[5][6] It's crucial to use a buffer to maintain a stable pH throughout the chromatographic run.
Q4: What are the expected degradation products of 2',3'-di-O-acetyluridine under forced degradation conditions?
A4: Under forced degradation conditions (e.g., acidic or basic hydrolysis, high temperature), the primary degradation products are expected to be the mono-deacetylated intermediates (2'-O-acetyluridine and 3'-O-acetyluridine) and the final product, uridine.[1] These degradation products are more polar than the parent compound and will therefore have shorter retention times in a reversed-phase HPLC system.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak or a "front" preceding the main peak.
-
Reduced peak height and resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Use a modern, end-capped C18 column. Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites. |
| Mismatched Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume. |
| Column Overload | Reduce the sample concentration or the injection volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase is buffered and the pH is controlled, ideally between 6.0 and 7.0, to maintain a consistent ionization state of the analyte.[2][4] |
Issue 2: Appearance of Unexpected Peaks (Ghost Peaks)
Symptoms:
-
Additional, often broad or tailing, peaks appear in the chromatogram, which are not present in the original sample.
-
These peaks may grow in size over a sequence of injections.
Possible Causes and Solutions:
| Cause | Solution |
| On-Column Hydrolysis (Deacetylation) | This is a strong possibility with 2',3'-di-O-acetyluridine. The ghost peaks are likely 2'- and 3'-mono-O-acetyluridine and uridine. To mitigate this, lower the column temperature (e.g., to 25°C) and ensure the mobile phase pH is neutral.[1] |
| Sample Degradation in the Autosampler | Keep the autosampler tray cooled (e.g., 4°C) to minimize degradation of the sample over time. |
| Contaminated Mobile Phase | Prepare fresh mobile phase daily and filter it through a 0.22 µm filter. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your HPLC method, using a strong solvent to clean the injection port and needle between runs. |
Issue 3: Variable Retention Times
Symptoms:
-
The retention time of the main peak shifts between injections or across different days.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Composition | If preparing the mobile phase manually, ensure accurate measurements. If using a gradient pump, check for proper functioning of the proportioning valves. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run, especially when changing mobile phases or after a shutdown. |
| Leaks in the HPLC System | Check all fittings and connections for any signs of leakage, which can cause pressure fluctuations and affect retention times. |
Experimental Protocols
Starting Point for Reversed-Phase HPLC Method Development for 2',3'-di-O-acetyluridine
This protocol is a suggested starting point and may require optimization for your specific instrumentation and sample matrix.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | End-capped C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes, then a 5-minute hold at 40% B, followed by a 5-minute re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (95:5, v/v) |
Visualizations
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Potential hydrolysis pathway of 2',3'-di-O-acetyluridine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wormmine.nephrolab.uni-koeln.de [wormmine.nephrolab.uni-koeln.de]
- 4. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Resolving NMR Peaks of 2',3'-di-O-acetyluridine: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR peaks of 2',3'-di-O-acetyluridine.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals of the 2'- and 3'-acetyl groups of 2',3'-di-O-acetyluridine often overlapping in the 1H NMR spectrum?
A1: The chemical environments of the methyl protons of the 2'- and 3'-acetyl groups are very similar. This similarity can lead to accidental chemical shift equivalence, resulting in overlapping singlets in the 1D ¹H NMR spectrum, typically in the range of δ 2.0-2.2 ppm.
Q2: How can I confirm the presence of two distinct acetyl groups if their peaks are overlapping?
A2: Even if the proton signals overlap, the carbon signals of the methyl groups and the carbonyl groups of the two acetyl moieties should be distinguishable in the ¹³C NMR spectrum. Additionally, 2D NMR techniques such as HSQC can be employed to correlate the overlapping proton signals to their respective carbon signals.
Q3: What are the typical ¹H and ¹³C chemical shift ranges for the acetyl groups in 2',3'-di-O-acetyluridine?
A3: While exact chemical shifts are solvent-dependent, typical ranges are:
-
¹H NMR: The methyl protons of the acetyl groups usually appear as singlets between δ 2.0 and 2.2 ppm.[1]
-
¹³C NMR: The methyl carbons of the acetyl groups resonate around δ 20-21 ppm, and the carbonyl carbons are found in the δ 169-171 ppm region.
Q4: Can solvent choice influence the resolution of the acetyl proton signals?
A4: Yes, changing the deuterated solvent can alter the chemical shifts of the acetyl protons and potentially resolve the overlap. Aromatic solvents like benzene-d₆ are known to induce significant shifts compared to chlorinated solvents like chloroform-d.[2]
Troubleshooting Guides
Problem: Overlapping acetyl proton signals in the ¹H NMR spectrum.
This is a common issue encountered during the analysis of 2',3'-di-O-acetyluridine. The following troubleshooting workflow can help in resolving these peaks.
Caption: Workflow for troubleshooting overlapping NMR signals.
Guide 1: Optimizing Resolution through Solvent and Temperature Changes
Issue: The singlets corresponding to the 2'- and 3'-acetyl groups are indistinguishable in the ¹H NMR spectrum.
Solution:
-
Solvent Study: Acquire ¹H NMR spectra in a variety of deuterated solvents with different properties (e.g., polarity, aromaticity). This can induce differential chemical shifts and resolve the overlapping signals.[2]
-
Temperature Variation: Record the ¹H NMR spectrum at different temperatures. Changes in temperature can affect molecular tumbling and solute-solvent interactions, potentially leading to better peak separation.
Experimental Protocol: Solvent and Temperature Study
-
Sample Preparation: Prepare separate, identical concentrations of 2',3'-di-O-acetyluridine in high-purity deuterated solvents such as Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆.
-
Initial NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample at room temperature (e.g., 298 K).
-
Data Comparison: Process and compare the spectra to identify the solvent that provides the best resolution of the acetyl proton signals.
-
Temperature Variation (if necessary): Using the solvent that gave the best initial separation, acquire spectra at a range of temperatures (e.g., 278 K to 318 K in 10 K increments).
-
Analysis: Analyze the spectra to determine the optimal solvent and temperature for resolving the overlapping peaks.
| Solvent | Approximate ¹H Chemical Shift of Residual Protons (ppm) | Approximate ¹³C Chemical Shift of Residual Carbons (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| Acetone-d₆ | 2.05 | 29.84, 206.26 |
| DMSO-d₆ | 2.50 | 39.52 |
Note: Chemical shifts of residual solvent peaks can be used for referencing. Data compiled from multiple sources.[3][4][5][6]
Guide 2: Utilizing 2D NMR for Unambiguous Assignment
Issue: Even after optimizing solvent and temperature, the acetyl proton signals remain poorly resolved, preventing unambiguous assignment.
Solution: Employ 2D NMR techniques to resolve signals based on through-bond correlations.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. While the acetyl protons are singlets and will not show cross-peaks to other protons, a COSY spectrum is essential for assigning the ribose protons, which helps in the overall structural confirmation.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates protons directly to their attached carbons.[8][9] By using HSQC, you can resolve the overlapping proton signals by spreading them out in the carbon dimension, as the ¹³C chemical shifts of the two acetyl methyl groups are more likely to be different.
Experimental Workflow: 2D NMR Analysis
Caption: Workflow for using 2D NMR to resolve and assign signals.
Experimental Protocol: ¹H-¹³C HSQC
-
Sample Preparation: Prepare a concentrated sample of 2',3'-di-O-acetyluridine (typically 10-20 mg) in 0.5-0.6 mL of a suitable deuterated solvent.
-
NMR Setup: Load a standard HSQC pulse program on the NMR spectrometer.
-
Parameter Optimization:
-
Set the ¹H spectral width to cover all proton signals.
-
Set the ¹³C spectral width to encompass the expected range for the acetyl methyl carbons (e.g., δ 15-25 ppm) and the ribose and base carbons.
-
Use a one-bond ¹J(C,H) coupling constant of approximately 145 Hz for the correlation.
-
-
Acquisition: Run the HSQC experiment. The experiment time will depend on the sample concentration and the desired resolution.
-
Data Processing and Analysis: Process the 2D data. Each cross-peak in the HSQC spectrum will correlate a proton signal on the F2 (¹H) axis with the carbon signal to which it is directly attached on the F1 (¹³C) axis. This will allow for the resolution of the overlapping acetyl proton signals based on the separation of their corresponding carbon signals.[10]
Data Summary
Expected ¹H and ¹³C Chemical Shifts for Acetyl Groups
The following table provides an estimation of the chemical shifts for the acetyl groups in 2',3'-di-O-acetyluridine in common NMR solvents. These values are based on data from similar acetylated nucleosides and general knowledge of solvent effects. Actual values may vary depending on experimental conditions.
| Solvent | ¹H Acetyl CH₃ (ppm) | ¹³C Acetyl CH₃ (ppm) | ¹³C Acetyl C=O (ppm) |
| CDCl₃ | ~ 2.10, ~ 2.12 | ~ 20.5, ~ 20.8 | ~ 169.5, ~ 170.0 |
| Acetone-d₆ | ~ 2.05, ~ 2.08 | ~ 20.7, ~ 21.0 | ~ 170.0, ~ 170.5 |
| DMSO-d₆ | ~ 2.03, ~ 2.06 | ~ 21.0, ~ 21.3 | ~ 169.8, ~ 170.3 |
Note: These are predicted values and should be used as a guide. The separation between the two acetyl signals is often small.
By following these troubleshooting guides and utilizing the provided data, researchers can effectively resolve and assign the NMR peaks of 2',3'-di-O-acetyluridine, leading to accurate structural elucidation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. unn.edu.ng [unn.edu.ng]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. nmrs.io [nmrs.io]
- 6. chem.washington.edu [chem.washington.edu]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2',3'-Di-O-acetyl-D-uridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 2',3'-Di-O-acetyl-D-uridine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at or below -15°C in a tightly sealed container to keep it dry.[1] While some suppliers indicate that the product is stable at room temperature for short periods, such as during shipping, prolonged storage at colder temperatures is recommended to minimize potential degradation.
Q2: What is the primary cause of this compound degradation?
The most common degradation pathway for this compound is the hydrolysis of the 2'- and 3'-O-acetyl ester groups. This reaction can be catalyzed by acidic or basic conditions, as well as by enzymatic activity from sources such as microbial contamination or endogenous cellular esterases in experimental systems.[2][3][4]
Q3: Is this compound sensitive to light or oxidation?
While general good laboratory practice for all chemicals includes protection from excessive light and oxygen, the primary stability concern for this compound is hydrolysis of the acetyl groups. Standard ambient conditions are generally acceptable, but exposure to strong oxidizing agents should be avoided.
Q4: Can I dissolve this compound in aqueous buffers?
While this compound can be dissolved in aqueous buffers, it is important to be aware that the presence of water, especially at non-neutral pH, can lead to hydrolysis of the acetyl groups. If an aqueous stock solution is necessary, it is advisable to prepare it fresh and use it promptly. For longer-term storage, dissolving the compound in a dry, inert organic solvent is preferable.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or loss of biological activity. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at ≤ -15°C. 2. Check Solvent Purity: Use anhydrous solvents for preparing stock solutions. If aqueous buffers are used, ensure they are freshly prepared and at a neutral pH. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing. |
| Presence of impurities in analytical data (e.g., NMR, HPLC). | Hydrolysis leading to the formation of mono-O-acetyl-D-uridine or uridine. | 1. Prepare Fresh Samples: Always prepare samples for analysis immediately before use. 2. Use Aprotic Solvents: Whenever possible, dissolve samples in anhydrous aprotic solvents for analysis. 3. Control pH: If aqueous solutions are required, maintain a neutral pH to minimize hydrolysis. |
| Inconsistent results between experimental batches. | Variable levels of degradation in different batches of the compound or prepared solutions. | 1. Standardize Solution Preparation: Implement a strict, standardized protocol for preparing and handling solutions of this compound. 2. Perform Quality Control: Before critical experiments, consider running a quick analytical check (e.g., TLC or HPLC) to confirm the integrity of the compound. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Organic Solvent
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Sterile, amber glass vial with a screw cap
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in an aqueous buffer at 37°C).
-
Methodology:
-
Prepare a solution of this compound in the desired buffer at a known concentration.
-
Immediately inject a sample (t=0) into an HPLC system equipped with a C18 column and a UV detector.
-
Incubate the remaining solution under the desired experimental conditions.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it into the HPLC.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products (e.g., mono-acetylated uridine, uridine).
-
Quantify the percentage of remaining this compound at each time point.
-
Visualizations
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Scaling Up 2',3'-di-O-acetyluridine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2',3'-di-O-acetyluridine. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2',3'-di-O-acetyluridine?
A1: The most common and scalable method is the selective acetylation of uridine (B1682114) using acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270). This method allows for the preferential acetylation of the 2' and 3' hydroxyl groups of the ribose sugar.
Q2: How can I selectively acetylate the 2' and 3' positions while leaving the 5' hydroxyl group free?
A2: Selectivity is achieved by controlling the reaction conditions, primarily the temperature and the amount of acetylating agent. The 5'-hydroxyl group is more sterically hindered and generally less reactive than the secondary 2'- and 3'-hydroxyl groups under controlled conditions. Running the reaction at a lower temperature and using a stoichiometric amount of acetic anhydride can favor di-acetylation.
Q3: What are the critical parameters to monitor when scaling up the synthesis?
A3: When scaling up, it is crucial to monitor temperature control, mixing efficiency, and the rate of addition of reagents. Inadequate temperature control can lead to over-acetylation and the formation of 2',3',5'-tri-O-acetyluridine. Poor mixing can result in localized high concentrations of reagents, leading to side reactions and impurities.
Q4: What are the common impurities in this synthesis?
A4: Common impurities include unreacted uridine, the fully acetylated 2',3',5'-tri-O-acetyluridine, and mono-acetylated uridine isomers (2'-O-acetyluridine and 3'-O-acetyluridine).[1]
Q5: How can I purify 2',3'-di-O-acetyluridine at a large scale?
A5: At a large scale, purification is typically achieved through crystallization.[2] The choice of solvent system is critical for effective purification. A common approach is to dissolve the crude product in a suitable solvent and then induce crystallization by cooling or by adding an anti-solvent. Silica (B1680970) gel chromatography can also be used, but it may be less practical for very large quantities.
Experimental Protocols
General Protocol for O-Acetylation using Acetic Anhydride in Pyridine[3]
This protocol provides a general method for the acetylation of hydroxyl groups and can be adapted for the selective synthesis of 2',3'-di-O-acetyluridine.
Materials:
-
Uridine
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Dichloromethane (B109758) (or Dry Ethyl Acetate)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Na₂SO₄ (or MgSO₄)
-
Methanol (for quenching)
Equipment:
-
Reaction vessel with stirring mechanism and temperature control
-
Addition funnel
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolve uridine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.0 - 2.2 equivalents for di-acetylation) to the solution via an addition funnel.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding dry methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane (or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ (or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or silica gel column chromatography to obtain 2',3'-di-O-acetyluridine.
Data Presentation
Table 1: Reagent Quantities for Different Synthesis Scales
| Reagent | Lab Scale (10 g Uridine) | Pilot Scale (1 kg Uridine) |
| Uridine | 10 g (40.9 mmol) | 1 kg (4.09 mol) |
| Dry Pyridine | 100 - 200 mL | 10 - 20 L |
| Acetic Anhydride | 8.5 mL (90 mmol) | 850 mL (9.0 mol) |
Table 2: Typical Yields and Purity at Different Scales
| Scale | Typical Yield | Purity (before crystallization) | Purity (after crystallization) |
| Lab Scale | 75 - 85% | 85 - 90% | >98% |
| Pilot Scale | 70 - 80% | 80 - 88% | >98% |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of 2',3'-di-O-acetyluridine.
Caption: Troubleshooting workflow for common synthesis issues.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.[3]- Degradation of product during workup.- Loss of product during purification. | - Ensure all uridine has reacted by monitoring with TLC.- Use mild workup conditions.- Optimize crystallization conditions to maximize recovery. |
| Incomplete Reaction | - Insufficient amount of acetic anhydride.- Low reaction temperature or short reaction time.- Poor quality of reagents. | - Use a slight excess of acetic anhydride (e.g., 2.2 equivalents).- Increase reaction time or slightly raise the temperature, while monitoring for over-acetylation.- Use fresh, dry pyridine and acetic anhydride. |
| Formation of 2',3',5'-tri-O-acetyluridine | - Excess of acetic anhydride.- High reaction temperature.- Prolonged reaction time. | - Use a stoichiometric amount of acetic anhydride.- Maintain a low reaction temperature (0°C to room temperature).- Stop the reaction as soon as the starting material is consumed. |
| Product is difficult to crystallize | - Presence of significant impurities.- Incorrect solvent system. | - First, try to remove impurities by washing or a quick silica plug filtration.- Screen different solvent/anti-solvent systems for crystallization. |
| Scaling-up leads to lower yield and more impurities | - Inefficient heat transfer in a large reactor.- Poor mixing.- Slower rate of reagent addition. | - Ensure the reactor has adequate cooling capacity.- Use a powerful overhead stirrer to ensure homogenous mixing.- Optimize the rate of addition of acetic anhydride for the larger scale. |
References
Technical Support Center: Synthesis of 2',3'-di-O-acetyluridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2',3'-di-O-acetyluridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of 2',3'-di-O-acetyluridine, presented in a question-and-answer format.
Q1: My reaction is incomplete, and I observe a significant amount of unreacted uridine (B1682114). What could be the cause?
A1: Incomplete reactions are often due to several factors:
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Insufficient Reagent: The molar ratio of the acetylating agent (e.g., acetic anhydride) to uridine may be too low.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Temperature: The reaction temperature might be too low to drive the reaction to completion.
-
Solvent Quality: The presence of moisture in the solvent can consume the acetylating agent. Ensure you are using a dry, aprotic solvent.
-
Catalyst Activity: If a catalyst is used (e.g., pyridine (B92270), DMAP), it may have degraded or be present in an insufficient amount.
Recommended Actions:
-
Increase the molar equivalents of the acetylating agent.
-
Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
-
Optimize the reaction temperature.
-
Use freshly dried solvents.
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Ensure the catalyst is of high quality and used in the appropriate amount.
Q2: My final product is a mixture of mono-acetylated uridine isomers (2'-O-, 3'-O-, and 5'-O-acetyluridine) along with the desired product. How can I improve the selectivity?
A2: The formation of mono-acetylated isomers indicates that the reaction has not gone to completion or that the conditions are not optimal for di-acetylation.
-
Stoichiometry of Acetylating Agent: A substoichiometric amount of the acetylating agent will lead to a mixture of partially acetylated products.
-
Reaction Conditions: The reaction temperature and time can influence the product distribution.
Recommended Actions:
-
Carefully control the stoichiometry of the acetylating agent. A slight excess is often used to ensure complete di-acetylation of the target hydroxyl groups.
-
Monitor the reaction closely by TLC to determine the optimal reaction time to maximize the formation of the di-acetylated product while minimizing over-acetylation.
Q3: I have a significant amount of the over-acetylated product, 2',3',5'-tri-O-acetyluridine, in my crude mixture. How can I avoid this?
A3: The formation of the tri-acetylated byproduct is a common issue in this synthesis due to the reactivity of the 5'-hydroxyl group.
-
Excess Acetylating Agent: Using a large excess of the acetylating agent will promote the formation of the tri-acetylated product.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long will also lead to over-acetylation.
Recommended Actions:
-
Reduce the molar equivalents of the acetylating agent.
-
Carefully monitor the reaction progress by TLC and quench the reaction as soon as the desired product is the major component.
-
Consider using a protecting group for the 5'-hydroxyl group if high selectivity for the 2',3'-di-O-acetylated product is required.
Q4: My product contains other di-acetylated isomers, such as 2',5'- and 3',5'-di-O-acetyluridine. What causes this and how can it be prevented?
A4: The presence of these isomers is likely due to acyl migration or non-selective acetylation.
-
Acyl Migration: Acetyl groups can migrate between the 2' and 3' hydroxyl groups, especially under basic or acidic conditions during workup or purification.
-
Non-selective Acetylation: The reaction conditions may not be sufficiently optimized to favor acetylation of the 2' and 3' positions over the 5' position.
Recommended Actions:
-
Maintain neutral or slightly acidic conditions during workup and purification to minimize acyl migration.
-
Optimize the reaction temperature and catalyst to improve the regioselectivity of the acetylation.
-
Purification by flash column chromatography can often separate these isomers.
Q5: I am having difficulty purifying my product. What are the recommended purification methods?
A5: Purification of 2',3'-di-O-acetyluridine from the reaction mixture can be challenging due to the similar polarities of the desired product and the various impurities.
Recommended Purification Protocol:
-
Primary Purification: Flash column chromatography on silica (B1680970) gel is the most common method. A gradient elution system, for example, with dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexane, can be effective.
-
Alternative Methods: If co-elution is an issue, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.
-
Crystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2',3'-di-O-acetyluridine?
A1: The most common impurities are:
-
Unreacted Uridine: Starting material that did not react.
-
Mono-acetylated Uridine Isomers: 2'-O-acetyluridine, 3'-O-acetyluridine, and 5'-O-acetyluridine.
-
Over-acetylated Product: 2',3',5'-tri-O-acetyluridine.
-
Other Di-acetylated Uridine Isomers: 2',5'-di-O-acetyluridine and 3',5'-di-O-acetyluridine.
-
N-acetylated Uridine: Acetylation on the N3 position of the uracil (B121893) base.
Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A2:
-
Thin Layer Chromatography (TLC): An excellent technique for monitoring the progress of the reaction in real-time. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v).
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final product and identify and quantify impurities. A reverse-phase C18 column with a water/acetonitrile gradient is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying the structure of impurities if they can be isolated.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and impurities.
Q3: Can acyl migration between the 2' and 3' positions be completely avoided?
A3: While it is difficult to completely eliminate acyl migration, it can be minimized by carefully controlling the pH during the reaction, workup, and purification. Avoiding strongly basic or acidic conditions is crucial.
Quantitative Data Summary
The following table summarizes the typical retention times (Rt) of 2',3'-di-O-acetyluridine and its common impurities in a standard reverse-phase HPLC analysis. These values are illustrative and can vary depending on the specific HPLC conditions.
| Compound | Typical Rt (min) | Notes |
| Uridine | 3-5 | The most polar compound, elutes first. |
| Mono-acetylated Uridine Isomers | 8-12 | Elute after uridine, may appear as closely spaced or co-eluting peaks. |
| 2',3'-di-O-acetyluridine | 15-18 | The desired product. |
| Other Di-acetylated Isomers | 14-17 | May co-elute with the desired product, requiring optimized separation conditions. |
| 2',3',5'-tri-O-acetyluridine | 20-25 | The least polar of the main products and byproducts, elutes last. |
Experimental Protocol: Synthesis of 2',3'-di-O-acetyluridine
This protocol provides a general method for the synthesis of 2',3'-di-O-acetyluridine. Optimization may be required based on laboratory conditions and reagent quality.
-
Materials:
-
Uridine
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Acetic Anhydride (B1165640)
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
-
Procedure:
-
Dissolve uridine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.0-2.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
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Once the reaction is complete (or has reached optimal conversion), quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
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Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2',3'-di-O-acetyluridine.
-
Visualizations
troubleshooting low cell permeability of 2',3'-di-O-acetyluridine
Welcome to the technical support center for 2',3'-di-O-acetyluridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to its cellular permeability.
Frequently Asked Questions (FAQs)
Q1: What is 2',3'-di-O-acetyluridine and why is it used?
A1: 2',3'-di-O-acetyluridine is a modified version of uridine (B1682114), a fundamental component of RNA. The addition of two acetyl groups is intended to increase its lipophilicity, or ability to dissolve in fats and lipids. This modification aims to enhance its passage across the lipid-rich cell membrane, a common strategy for improving the cellular uptake of nucleoside analogs. Similar acetylated compounds, like 2',3',5'-Tri-O-acetyluridine, are known to be more lipid-soluble than their parent nucleosides and are designed as prodrugs.[1][2] Once inside the cell, cellular enzymes called esterases are expected to cleave the acetyl groups, releasing uridine to exert its biological effects.[2]
Q2: I am observing low intracellular concentrations of 2',3'-di-O-acetyluridine. What is the most likely cause?
A2: Low intracellular concentration can stem from several factors:
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Poor Solubility: The compound may not be fully dissolved in your cell culture medium, leading to a lower effective concentration.
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Rapid Efflux: The cell may be actively pumping the compound out using efflux transporters.
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Fast Metabolism: Intracellular esterases might be rapidly converting the compound to uridine, which is then quickly metabolized or transported differently.
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Suboptimal Experimental Conditions: Incubation times may be too short, or the chosen cell line may have inherently low permeability to this specific compound.
Q3: What is the expected mechanism of cellular uptake for 2',3'-di-O-acetyluridine?
A3: The primary expected mechanism is passive diffusion across the cell membrane.[3][4] The acetyl groups increase the molecule's lipophilicity, which should facilitate its movement from the aqueous extracellular environment into the lipid bilayer of the cell membrane. Once inside, it is metabolized back to uridine.
Q4: How can I improve the solubility of 2',3'-di-O-acetyluridine in my experiments?
A4: It is standard practice to first dissolve the compound in a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1][2] This stock can then be diluted into your aqueous cell culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always check for any visible precipitation after dilution.
Q5: Should I consider using efflux pump inhibitors?
A5: Yes, if you suspect active efflux is limiting intracellular accumulation. Many cell lines, especially cancer cell lines, overexpress multidrug resistance (MDR) transporters like P-glycoprotein (P-gp), which can expel foreign molecules.[5] Co-incubation with a known efflux pump inhibitor can help determine if this is a significant factor.
Troubleshooting Guide for Low Cell Permeability
This guide provides a systematic approach to diagnosing and resolving issues with the cellular permeability of 2',3'-di-O-acetyluridine.
Issue 1: Compound Precipitation in Media
-
Question: Have you confirmed the compound is fully dissolved in the cell culture medium at the desired concentration?
-
Troubleshooting Steps:
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Visually inspect the medium for any cloudiness or precipitate after adding the compound.
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Centrifuge a sample of the prepared medium and check for a pellet.
-
If solubility is an issue, try lowering the final concentration or slightly increasing the co-solvent (e.g., DMSO) concentration, ensuring it remains below cytotoxic levels for your specific cell line.
-
Issue 2: Ineffective Passive Diffusion
-
Question: Is the compound's lipophilicity sufficient for passive diffusion in your cell model?
-
Troubleshooting Steps:
-
Run a Control: Compare the uptake of 2',3'-di-O-acetyluridine with that of its parent molecule, uridine, and a more lipophilic version, 2',3',5'-tri-O-acetyluridine, if available. This will help confirm if acetylation is effectively enhancing uptake.
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Use a Cell-Free Assay: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's intrinsic ability to cross a lipid barrier without confounding factors like transporters or metabolism.
-
Issue 3: Rapid Intracellular Metabolism or Efflux
-
Question: Is the compound being rapidly removed from the cell by metabolic conversion or active transport after entry?
-
Troubleshooting Steps:
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Time-Course Experiment: Measure intracellular concentrations at multiple, short time points (e.g., 5, 15, 30, 60 minutes) to capture the peak concentration before it is potentially cleared.
-
Metabolic Inhibition: Co-incubate with a general esterase inhibitor to see if blocking the conversion to uridine increases the intracellular concentration of the acetylated form.
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Efflux Pump Inhibition: As mentioned in the FAQ, use a broad-spectrum efflux pump inhibitor to determine if active transport is reducing net uptake.
-
Quantitative Data Summary
The following table summarizes key physicochemical properties relevant to cell permeability. Data for the related compound 2',3',5'-Tri-O-acetyluridine is included for comparison, as it is more extensively characterized.
| Property | 2',3'-di-O-acetyluridine | 2',3',5'-Tri-O-acetyluridine | Uridine (for reference) |
| Molecular Formula | C₁₃H₁₆N₂O₈[6] | C₁₅H₁₈N₂O₉[1][7] | C₉H₁₂N₂O₆ |
| Molecular Weight | 328.27 g/mol [6] | 370.31 g/mol [1][7] | 244.20 g/mol |
| XLogP3 (Lipophilicity) | -1.4[6] | Not available (expected to be higher than di-acetyl) | -2.3 |
| Solubility | No data available | Chloroform: 50 mg/mL[7], DMF: 30 mg/mL[1], DMSO: 30 mg/mL[2] | Water: ~50 mg/mL |
Note: A less negative or a positive XLogP3 value generally indicates higher lipophilicity. The addition of acetyl groups is expected to increase this value.
Experimental Protocols
Protocol 1: Cellular Uptake Assay
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and grow until they reach 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of 2',3'-di-O-acetyluridine in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration.
-
Incubation: Remove the old medium from the cells and wash once with warm phosphate-buffered saline (PBS). Add the medium containing the compound to the cells.
-
Time Points: Incubate the cells for the desired amount of time (e.g., 30 minutes).
-
Washing: Quickly aspirate the compound-containing medium. Wash the cell monolayer three times with ice-cold PBS to stop uptake and remove any extracellular compound.
-
Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer or acetonitrile) to each well. Scrape the cells and collect the lysate.
-
Quantification: Centrifuge the lysate to pellet cell debris. Analyze the supernatant to quantify the intracellular concentration of 2',3'-di-O-acetyluridine using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Normalization: Determine the total protein concentration in each lysate sample (e.g., using a BCA assay) and normalize the intracellular compound concentration to the protein amount (e.g., pmol/mg protein).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The test compound, dissolved in a buffer solution at a known concentration, is added to the wells of the donor plate.
-
Assay Assembly: An acceptor plate, containing buffer solution, is placed on top of the donor plate, sandwiching the artificial membrane between the two sets of wells.
-
Incubation: The assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor well, across the artificial membrane, and into the acceptor well.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time, providing a measure of the compound's ability to passively cross a lipid barrier.
Visualizations
Caption: Troubleshooting workflow for low cell permeability.
Caption: Proposed cellular uptake and metabolic pathway.
Caption: Comparison of permeability assessment methods.
References
- 1. 2',3',5'-Triacetyluridine | CAS 4105-38-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of cellular uptake of a ruthenium polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2',3'-di-O-acetyluridine | C13H16N2O8 | CID 10236751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2 ,3 ,5 -Tri-O-acetyluridine = 98 4105-38-8 [sigmaaldrich.com]
Validation & Comparative
Validating the Anticancer Activity of 2',3'-Di-O-acetyl-D-uridine: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticancer drug discovery is continually evolving, with nucleoside analogs representing a cornerstone of chemotherapy. 2',3'-Di-O-acetyl-D-uridine, a pyrimidine (B1678525) nucleoside analog, holds promise as a potential therapeutic agent. Its proposed mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cancer cells. Validating these activities through robust and reproducible in vitro assays is a critical step in the preclinical development of this compound.
This guide provides a comparative overview of key in vitro assays for validating the anticancer activity of this compound. We present detailed experimental protocols and comparative data for well-established pyrimidine nucleoside analogs, Gemcitabine and Cytarabine, to serve as a benchmark for performance.
Comparative Performance of Pyrimidine Nucleoside Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Gemcitabine and Cytarabine in various cancer cell lines, as determined by cytotoxicity and apoptosis assays. This data, gathered from multiple studies, provides a reference for the expected potency of effective pyrimidine nucleoside analogs. As this compound is an investigational compound, its experimental data is yet to be broadly established and is presented here as a placeholder for future validation studies.
| Compound | Assay Type | Cancer Cell Line | IC50 Value |
| This compound | MTT Assay | Pancreatic (e.g., PANC-1) | To be determined |
| BrdU Incorporation | Leukemia (e.g., HL-60) | To be determined | |
| Caspase-3/7 Assay | Breast (e.g., MCF-7) | To be determined | |
| Gemcitabine | MTT Assay | Pancreatic (PANC-1) | 48.55 ± 2.30 nM (72h)[1] |
| MTT Assay | Pancreatic (MIA PaCa-2) | 25.00 ± 0.47 nM (72h)[1] | |
| MTT Assay | Ewing Sarcoma Cell Lines | 2.4 - 10 nM (72h)[2] | |
| Caspase-3/7 Assay | Ewing Sarcoma Cell Lines | Significant increase at 50 nM (48h)[2] | |
| Cytarabine (Ara-C) | MTT Assay | Lymphoblastoid Cell Lines | 8.4 ± 14.3 µM[3] |
| MTT Assay | Acute Myeloid Leukemia (KG-1) | ~100 nM[4] | |
| Caspase-3/7 Assay | Lymphoblastoid Cell Lines | Activity measured following treatment with IC50 concentrations[3] |
Note: The IC50 values can vary between laboratories and experiments due to differences in cell lines, passage numbers, and assay conditions.
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Principle
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials
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Cancer cell line of interest (e.g., PANC-1, HL-60, MCF-7)
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Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile microplates
-
This compound
-
Gemcitabine and/or Cytarabine (as positive controls)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
3. Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (Gemcitabine, Cytarabine) in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle-treated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
4. Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.
Conclusion
The validation of this compound's anticancer activity requires a systematic approach employing a panel of in vitro assays. This guide provides the foundational protocols and comparative data necessary for these initial studies. By assessing cytotoxicity, inhibition of DNA synthesis, and induction of apoptosis, researchers can build a comprehensive profile of this promising compound and determine its potential for further development as a novel cancer therapeutic.
References
A Comparative Guide to 2',3'-Di-O-acetyl-D-uridine and Other Nucleoside Analogs
This guide provides a comprehensive comparison of 2',3'-Di-O-acetyl-D-uridine with other notable nucleoside analogs for researchers, scientists, and drug development professionals. The content covers the mechanism of action, experimental data on biological activity, and detailed protocols for relevant assays.
Introduction to this compound
This compound is a synthetic derivative of the naturally occurring pyrimidine (B1678525) nucleoside, uridine (B1682114). The addition of acetyl groups at the 2' and 3' positions of the ribose sugar moiety enhances its lipophilicity. This modification is a common strategy in prodrug design to improve oral bioavailability and cellular uptake. Once inside the cell, the acetyl groups are cleaved by intracellular esterases to release the active uridine. Uridine itself plays a crucial role in various metabolic pathways, including the synthesis of RNA and glycogen.[1][2] Supplementing uridine can be beneficial in certain pathological conditions, and prodrugs like this compound offer a potential therapeutic avenue.[3]
Mechanism of Action: A Prodrug Approach
As a prodrug, the primary mechanism of this compound involves its intracellular conversion to uridine. Uridine can then be phosphorylated to uridine monophosphate (UMP), uridine diphosphate (B83284) (UDP), and uridine triphosphate (UTP). UTP is a direct precursor for RNA synthesis. The metabolic activation pathway is crucial for its biological activity.
Comparative Analysis with Other Nucleoside Analogs
Nucleoside analogs are a broad class of compounds used as antiviral and anticancer agents.[4][5] They function by mimicking natural nucleosides and interfering with nucleic acid synthesis or other essential cellular processes. Below is a comparison of this compound with some well-established nucleoside analogs.
Anticancer Activity
While specific anticancer data for this compound is limited, other uridine derivatives have shown promise.[6][7][8] For comparison, Gemcitabine (B846), a widely used anticancer nucleoside analog, is presented.
Gemcitabine: A deoxycytidine analog with a broad spectrum of antitumor activity.[9][10]
-
Mechanism of Action: Gemcitabine is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis.[11] dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[10]
| Compound | Target Cancer | IC50 (µM) | Cell Line | Reference |
| Various Uridine Derivatives | Breast Cancer | 20.49 - 30.63 | MCF7 | [12] |
| Gemcitabine | Pancreatic, Lung, Ovarian, Breast | 0.004 - 20 | Various | [9][10] |
| 5-Fluorouracil | Colorectal, Breast, Stomach, Pancreatic | 5 - 40 | Various | [13] |
Note: IC50 values can vary significantly based on the cell line and experimental conditions.
Antiviral Activity
Derivatives of uridine have been explored for their antiviral properties against a range of viruses.[14][15][16] For comparison, two prominent antiviral nucleoside analogs, Azidothymidine (AZT) and Sofosbuvir, are discussed.
Azidothymidine (AZT): A thymidine (B127349) analog used in the treatment of HIV infection.[17][18]
-
Mechanism of Action: AZT is phosphorylated to its active triphosphate form (AZT-TP). AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation by the viral reverse transcriptase.[19][20] Once incorporated into the growing viral DNA chain, the azido (B1232118) group at the 3' position prevents the formation of the next phosphodiester bond, leading to chain termination.[15][18]
Sofosbuvir: A uridine nucleotide analog used to treat Hepatitis C virus (HCV) infection.[21][22]
-
Mechanism of Action: Sofosbuvir is a prodrug that is metabolized to its active triphosphate form. This active metabolite acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA chain synthesis.[21][23][24]
| Compound | Target Virus | EC50 (µM) | Cell Line | Reference |
| Uridine Derivatives of 2-Deoxy Sugars | Tick-Borne Encephalitis Virus | 1.4 - 10.2 | A549 | [16][25] |
| N1,N3-Disubstituted Uracil Derivatives | SARS-CoV-2 | 13.3 - 49.97 | Vero E6 | [26] |
| Azidothymidine (AZT) | HIV-1 | 0.003 - 0.05 | Various T-cell lines | [17] |
| Sofosbuvir | Hepatitis C Virus | 0.04 - 0.11 | Huh-7 | [21][22] |
Note: EC50 values can vary significantly based on the virus strain, cell line, and experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of nucleoside analogs.
General Experimental Workflow
The evaluation of a novel nucleoside analog typically involves parallel assessment of its cytotoxicity and biological activity (e.g., antiviral or anticancer efficacy) to determine its therapeutic potential.
Cytotoxicity Assay: MTT Protocol[6][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analog in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test compound. Include untreated cells as a negative control and a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the 50% cytotoxic concentration (CC50).
Antiviral Assay: Plaque Reduction Assay Protocol[8]
The plaque reduction assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow them to a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the nucleoside analog. Mix each dilution with a known titer of the virus.
-
Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., 1% methylcellulose (B11928114) or agarose) to restrict virus spread to adjacent cells, thus forming plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., 0.1% crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the 50% effective concentration (EC50) from a dose-response curve.
Conclusion
This compound represents a prodrug approach to enhance the therapeutic potential of uridine. While direct comparative data for this specific compound is emerging, the broader class of uridine derivatives shows significant promise in both anticancer and antiviral applications. Comparison with established nucleoside analogs like Gemcitabine, AZT, and Sofosbuvir highlights the diverse mechanisms and high potency that can be achieved through modifications of the basic nucleoside scaffold. Further research with standardized experimental protocols is necessary to fully elucidate the therapeutic window and clinical potential of this compound and its next-generation derivatives.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. dovepress.com [dovepress.com]
- 3. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. massivebio.com [massivebio.com]
- 10. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. scientificarchives.com [scientificarchives.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. ClinPGx [clinpgx.org]
- 16. Antiviral Activity of Uridine Derivatives of 2-Deoxy Sugars against Tick-Borne Encephalitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Zidovudine - Wikipedia [en.wikipedia.org]
- 18. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 19. droracle.ai [droracle.ai]
- 20. youtube.com [youtube.com]
- 21. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 22. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. Sofosbuvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
A Comparative Analysis of 2',3'-Di-O-acetyl-D-uridine and 5-Fluorouracil in Cancer Cell Therapeutics
A guide for researchers and drug development professionals on the contrasting roles of a uridine (B1682114) prodrug and a fluoropyrimidine antimetabolite in oncology.
This guide provides a detailed comparison between the well-established chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) and 2',3'-Di-O-acetyl-D-uridine. A comprehensive review of existing literature reveals a significant lack of direct experimental data on the cytotoxic, apoptotic, or cell-cycle-modifying effects of this compound as a standalone anticancer agent. Chemical principles suggest that this compound functions as a prodrug, likely being rapidly deacetylated by cellular esterases to yield uridine.
Therefore, this comparison is framed as an analysis of the effects of 5-fluorouracil versus the effects of exogenous uridine supplementation in the context of cancer cell biology. While 5-FU is a cornerstone of many chemotherapy regimens due to its potent cytotoxicity, uridine is often explored for its cytoprotective properties and its ability to modulate 5-FU's toxicity.[1]
Executive Summary
5-Fluorouracil exerts its anticancer effects primarily by inhibiting thymidylate synthase and by being incorporated into RNA and DNA, leading to metabolic chaos and cell death.[2][3][4] In stark contrast, this compound, as a precursor to uridine, is not expected to be cytotoxic. Instead, it would contribute to the cellular nucleoside pool. Uridine itself can actually rescue non-cancerous cells from 5-FU toxicity and its supplementation is a strategy to improve the therapeutic index of 5-FU.[1] This guide will dissect these opposing mechanisms, supported by established experimental data for each compound's ultimate cellular fate.
Quantitative Data Comparison
The following tables summarize the known quantitative effects of 5-fluorouracil on cancer cells. Due to the absence of published data for this compound as a cytotoxic agent, its expected effects (as uridine) are presented as "Not Applicable" or "Protective," reflecting its role in cellular metabolism rather than as an inhibitor of cell proliferation.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| 5-Fluorouracil | SW620 (Colon) | ~2-10 µM (Dose-dependent) | [5] |
| LS174T (Colon) | IC50 decrease with TP transfection | [6] | |
| MCF-7 (Breast) | Varies with exposure time | N/A | |
| This compound | Various | Not cytotoxic; acts as a uridine prodrug | Inferred |
Note: IC50 values for 5-FU can vary significantly based on the cell line, exposure duration, and the metabolic activity of the cells.
Table 2: Induction of Apoptosis
| Compound | Cell Line | Assay | Apoptotic Cell Population (%) | Reference |
| 5-Fluorouracil | SW620 (Colon) | Flow Cytometry | Increased dose-dependently | [5] |
| Various | Annexin V/PI | Significant increase vs. control | N/A | |
| This compound | Various | N/A | Not expected to induce apoptosis | Inferred |
Table 3: Effects on Cell Cycle Progression
| Compound | Cell Line | Effect | Reference |
| 5-Fluorouracil | SW620 (Colon) | G2/M arrest | [5] |
| A549, TK6, WTK1 | S-phase and G2 checkpoint activation | [7][8] | |
| This compound | Various | Not expected to cause cell cycle arrest | Inferred |
Mechanisms of Action and Signaling Pathways
The fundamental difference between these two compounds lies in their metabolic fate and downstream cellular impact. 5-FU is an antimetabolite designed to disrupt nucleic acid synthesis, while this compound serves to replenish a key component of it.
5-Fluorouracil: A Multi-pronged Attack on Cell Proliferation
5-Fluorouracil is a prodrug that is converted intracellularly into several active metabolites that interfere with DNA and RNA synthesis.[3]
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. This leads to a "thymineless death."[1][2][3]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[2][3]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into various RNA species, disrupting RNA processing, splicing, and protein synthesis.[2][3][4]
This compound: A Uridine Prodrug
This compound is expected to be readily converted into uridine by non-specific esterase enzymes present in cells and plasma. Uridine is a fundamental building block for RNA and can be converted to deoxyuridine for the DNA synthesis pathway. In the context of 5-FU chemotherapy, exogenous uridine competes with FUTP for incorporation into RNA, thereby mitigating RNA-related toxicity. It helps replenish the pyrimidine (B1678525) pool, which can be beneficial for the recovery of normal tissues.
Experimental Protocols
To empirically determine the effects of this compound and compare them to 5-FU, the following standard experimental protocols would be employed.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10][11][12]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9][12]
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or 5-FU for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Solubilization: Aspirate the medium and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]
-
Methodology:
-
Cell Treatment: Culture and treat cells with the compounds as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.[13][14]
-
Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[13][14]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13][14]
-
Analysis: Analyze the stained cells immediately by flow cytometry. At least 10,000 events should be collected per sample.[14]
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
-
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate DNA content.
-
Methodology:
-
Cell Treatment: Culture and treat cells with the compounds.
-
Cell Harvesting: Collect cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. This permeabilizes the cells. Cells can be stored at 4°C.[16][17]
-
Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[16]
-
Incubation: Incubate for at least 30 minutes at room temperature.[17]
-
Analysis: Analyze the samples by flow cytometry, measuring the PI fluorescence in a linear scale. Use pulse-width vs. area plots to exclude doublets.[16][17]
-
Conclusion
The comparison between this compound and 5-fluorouracil highlights a fundamental divergence in therapeutic strategy. 5-FU is a cytotoxic agent that disrupts essential cellular processes in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. In contrast, all available evidence suggests that this compound would act as a prodrug for uridine, a natural nucleoside. As such, its role is not in killing cancer cells but in participating in normal cellular metabolism. This makes it a poor candidate for a direct cytotoxic alternative to 5-FU. However, its potential role as a modulator of 5-FU toxicity warrants further investigation, as uridine supplementation is a known strategy for improving the safety profile of fluoropyrimidine-based chemotherapy. Future research should focus on directly testing the cytotoxic potential of this compound to confirm this hypothesis and to explore any unexpected biological activities of the acetylated form.
References
- 1. 2',3',5'-tri-O-acetyluridine | C15H18N2O9 | CID 20058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synergism of ursolic acid derivative US597 with 2-deoxy-D-glucose to preferentially induce tumor cell death by dual-targeting of apoptosis and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of certain derivatives of oxazinomycin and related oxadiazole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Greater cell cycle inhibition and cytotoxicity induced by 2-deoxy-D-glucose in tumor cells treated under hypoxic vs aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage signaling, impairment of cell cycle progression, and apoptosis triggered by 5-ethynyl-2'-deoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative Activity of 2,3-Disubstituted Indoles Toward Apoptosis-Resistant Cancers Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scielo.isciii.es [scielo.isciii.es]
- 16. 2',3'-di-O-acetyluridine | C13H16N2O8 | CID 10236751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide: 2',3'-Di-O-acetyl-D-uridine vs. 2',3',5'-tri-O-acetyluridine in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two acetylated uridine (B1682114) derivatives: 2',3'-Di-O-acetyl-D-uridine and 2',3',5'-tri-O-acetyluridine. By presenting available experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to inform research and development in nucleoside prodrug design and application.
Introduction: The Rationale for Acetylated Uridine Prodrugs
Uridine, a fundamental component of ribonucleic acid (RNA), plays a crucial role in various physiological processes. However, its therapeutic application is often limited by poor bioavailability. To overcome this, researchers have explored acylated derivatives, which act as prodrugs. Acetylation of the hydroxyl groups on the ribose moiety of uridine increases its lipophilicity, facilitating enhanced cellular uptake. Once inside the cell, these acetyl groups are cleaved by intracellular esterases, releasing the active uridine. This guide focuses on two such derivatives: a di-acetylated and a tri-acetylated form of uridine.
Chemical Structures and Properties
A clear distinction between the two compounds lies in the extent of acetylation on the ribose sugar.
| Feature | This compound | 2',3',5'-tri-O-acetyluridine |
| Synonyms | 2',3'-Diacetyl-uridine | Uridine triacetate, Vistogard®, Xuriden® |
| Molecular Formula | C₁₃H₁₆N₂O₈ | C₁₅H₁₈N₂O₉ |
| Molecular Weight | 328.27 g/mol [1] | 370.31 g/mol [2] |
| Structure | Acetyl groups at the 2' and 3' positions of the ribose ring. | Acetyl groups at the 2', 3', and 5' positions of the ribose ring. |
Comparative Biological Activity
While both compounds are designed as prodrugs of uridine, their biological activities and clinical applications show notable differences based on current research.
2',3',5'-tri-O-acetyluridine: A Clinically Established Prodrug
2',3',5'-tri-O-acetyluridine is a well-characterized and clinically approved prodrug of uridine. Its primary functions include:
-
Enhanced Bioavailability: The tri-acetylation significantly increases its lipophilicity, leading to improved absorption and higher plasma concentrations of uridine compared to direct administration of uridine itself.
-
Mitigation of Chemotherapy-Induced Toxicity: It is used to counteract the toxic effects of fluorouracil (5-FU) chemotherapy. By providing a source of uridine, it competes with the toxic metabolites of 5-FU, thereby protecting healthy tissues.
-
Treatment of Hereditary Orotic Aciduria: This rare genetic disorder is characterized by a deficiency in the enzyme uridine monophosphate synthase, leading to a buildup of orotic acid. 2',3',5'-tri-O-acetyluridine serves as a uridine replacement therapy in these patients.
While its primary role is not as a direct antiviral or anticancer agent, its ability to protect host cells allows for more aggressive and effective cancer chemotherapy.
This compound: An Investigational Nucleoside Analog
Information on the specific biological activity of this compound is less extensive. It is often categorized as a nucleoside analog with potential applications in cancer research. The presence of a free 5'-hydroxyl group distinguishes it from its tri-acetylated counterpart, which could influence its metabolic activation pathway and subsequent biological effects. Studies on similar di-acetylated nucleoside derivatives suggest potential roles as intermediates in the synthesis of more complex antiviral and anticancer agents. For instance, 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is a key intermediate in the synthesis of the anticancer drug capecitabine[3][4][5].
Quantitative Comparison of Activity
Mechanism of Action: A Tale of Two Prodrugs
The fundamental mechanism for both compounds involves their conversion to uridine.
The key difference in their activity profiles likely stems from the specific enzymatic interactions and the subsequent metabolic fate of the released uridine in different cellular contexts. The free 5'-hydroxyl on the di-acetylated form could potentially be a substrate for phosphorylation before complete deacetylation, leading to different metabolic intermediates compared to the tri-acetylated form.
Experimental Protocols
This section outlines a general methodology for evaluating the prodrug properties of acetylated uridines.
In Vitro Esterase Stability Assay
Objective: To determine the rate of hydrolysis of the acetylated uridine derivatives in the presence of esterases.
Materials:
-
This compound and 2',3',5'-tri-O-acetyluridine
-
Porcine liver esterase (or other relevant esterase preparations)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the esterase in PBS.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the pre-warmed esterase solution in PBS to achieve the desired final concentration.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by HPLC to quantify the remaining amount of the prodrug and the formation of uridine.
-
The rate of hydrolysis can be determined by plotting the concentration of the prodrug versus time.
Cell-Based Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Cell culture medium and supplements
-
Test compounds
-
MTT or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
2',3',5'-tri-O-acetyluridine is a clinically validated prodrug that effectively delivers uridine in vivo, with established applications in supportive cancer care and treatment of a rare metabolic disorder. In contrast, this compound remains an investigational compound with potential, yet underexplored, roles in anticancer and antiviral therapies.
A significant gap in the current knowledge is the lack of direct comparative studies between these two molecules. Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting in vitro and in vivo studies to directly compare the pharmacokinetics, efficacy, and toxicity of the di- and tri-acetylated forms.
-
Elucidation of Metabolic Pathways: Investigating the precise enzymatic pathways involved in the hydrolysis of this compound and whether its metabolic fate differs from the tri-acetylated version.
-
Evaluation in a Broader Range of Models: Testing the anticancer and antiviral activities of this compound across a wider panel of cancer cell lines and viral assays to identify potential therapeutic niches.
Such studies will be invaluable in understanding the structure-activity relationships of acetylated uridine prodrugs and in guiding the design of next-generation nucleoside therapeutics.
References
- 1. Novel Uridine Glycoconjugates, Derivatives of 4-Aminophenyl 1-Thioglycosides, as Potential Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthose.com [synthose.com]
- 3. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8 | Benchchem [benchchem.com]
- 4. Buy 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8 | > 95% [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scielo.isciii.es [scielo.isciii.es]
- 7. researchgate.net [researchgate.net]
- 8. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2',3'-di-O-acetyluridine versus Uridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of 2',3'-di-O-acetyluridine and its parent compound, uridine (B1682114). The central challenge in the clinical application of oral uridine lies in its low bioavailability.[1][2][3] To overcome this, prodrugs such as 2',3'-di-O-acetyluridine have been developed. This guide synthesizes the available experimental data to compare these two compounds, with a focus on bioavailability and therapeutic potential, particularly in the context of neuroprotection. While direct head-to-head efficacy studies for 2',3'-di-O-acetyluridine are limited, data from the closely related and well-studied prodrug, 2',3',5'-tri-O-acetyluridine (TAU), serves as a strong surrogate to infer its potential advantages.
Comparative Efficacy and Bioavailability
The primary advantage of acetylated uridine derivatives lies in their significantly improved pharmacokinetic profile. The addition of acetyl groups increases the lipophilicity of the uridine molecule, enhancing its absorption from the gastrointestinal tract and protecting it from rapid metabolism.[3]
Pharmacokinetic Profile
The following table summarizes the key pharmacokinetic parameters of oral uridine compared to its acetylated prodrug, TAU, in humans.
| Parameter | Uridine | 2',3',5'-tri-O-acetyluridine (TAU) | Fold Increase with TAU |
| Bioavailability | 5.8% - 9.9%[1] | Significantly Higher (inferred from Cmax and AUC) | - |
| Peak Plasma Concentration (Cmax) | ~36.1 µM[3] | ~150.9 µM[3] | ~4-fold[2][3] |
| Area Under the Curve (AUC) | Lower[2][3] | Significantly Higher | ~4-fold[2][3] |
| Dose-Limiting Toxicity | Diarrhea[1][2][3] | Not reported at effective doses | - |
Therapeutic Efficacy in Preclinical and Clinical Models
The enhanced bioavailability of acetylated uridine is expected to translate into greater therapeutic efficacy. The table below presents a summary of the therapeutic effects observed for both uridine and TAU in various disease models.
| Compound | Disease Model/Condition | Key Findings |
| Uridine | Hypoxic-Ischemic Brain Injury (Neonatal Rats) | Reduced infarct volume and apoptosis.[4] |
| Alzheimer's Disease (preclinical) | Promotes synaptic membrane synthesis.[5][6] | |
| Parkinson's & Huntington's Disease (animal models) | Demonstrated neuroprotective effects.[5][6] | |
| 2',3',5'-tri-O-acetyluridine (TAU) | Parkinson's Disease (MPTP Mouse Model) | Attenuated dopamine (B1211576) depletion and neuronal loss.[7] |
| Huntington's Disease (Mouse Models) | Increased survival and improved motor function.[8] | |
| Mitochondrial Dysfunction (Mouse Model) | Provided significant protection against weight loss and mortality.[9] | |
| Bipolar Depression (Human Study) | Decreased depressive symptoms.[10] |
Mechanism of Action and Metabolic Pathway
2',3'-di-O-acetyluridine is a prodrug, meaning it is an inactive compound that is converted into the active form, uridine, within the body. This conversion is a key aspect of its mechanism of action.
Caption: Metabolic conversion of 2',3'-di-O-acetyluridine to uridine.
Once converted, uridine exerts its therapeutic effects through various pathways. A key pathway, particularly relevant for its neuroprotective effects, is its role in the synthesis of membrane phospholipids.
Caption: Uridine's contribution to the synthesis of neuronal membranes.
Experimental Protocols
To assess and compare the efficacy of compounds like 2',3'-di-O-acetyluridine and uridine, in vitro neuroprotection assays are commonly employed. Below is a representative protocol for such an experiment.
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
1. Cell Culture:
-
Neuronal cell lines, such as SH-SY5Y or PC12, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are pre-treated with varying concentrations of 2',3'-di-O-acetyluridine or uridine for 24 hours. A vehicle control (the solvent used to dissolve the compounds) is also included.
3. Induction of Neurotoxicity:
-
After the pre-treatment period, the media is replaced with media containing a neurotoxic concentration of glutamate (B1630785) (e.g., 10 mM). A control group without glutamate is also maintained.
-
Cells are incubated with glutamate for a further 24 hours.
4. Assessment of Cell Viability (MTT Assay):
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control group (untreated, no glutamate).
5. Data Analysis:
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the protective effects of 2',3'-di-O-acetyluridine and uridine against glutamate-induced cell death.
References
- 1. Clinical and pharmacologic study of orally administered uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement | PLOS One [journals.plos.org]
- 3. scispace.com [scispace.com]
- 4. Uridine protects against hypoxic-ischemic brain injury by reducing histone deacetylase activity in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 6. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of oral administration of triacetyluridine against MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral uridine pro-drug PN401 is neuroprotective in the R6/2 and N171-82Q mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Triacetyluridine (TAU) decreases depressive symptoms and increases brain pH in bipolar patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acetylated Uridine Derivatives in Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of acetylated uridine (B1682114) derivatives against other nucleoside analogs, focusing on their performance in anticancer and antiviral applications. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of Uridine Derivatives and Alternatives
The therapeutic potential of nucleoside analogs is often evaluated based on their efficacy (e.g., 50% effective concentration, EC₅₀) and their toxicity to host cells (e.g., 50% cytotoxic concentration, CC₅₀). A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable therapeutic window.
Antiviral Activity
The following table summarizes the in vitro antiviral efficacy of N³,N³-disubstituted uracil (B121893) derivatives against SARS-CoV-2 variants compared to the well-established antiviral drugs Remdesivir and Molnupiravir.
| Compound | Virus Strain (Cell Line) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| N¹,N³-Disubstituted Uracil Analogs | ||||
| Compound 1 (872) | SARS-CoV-2 Delta (Vero E6) | 13.3 | >50 | >3.76 |
| Compound 2 (875) | SARS-CoV-2 Delta (Vero E6) | 24.9 | >50 | >2.01 |
| Compound 3 (611) | SARS-CoV-2 Delta (Vero E6) | 49.97 | >50 | >1.00 |
| Compound 4 (872) | SARS-CoV-2 Beta (Vero E6) | 15.6 | >50 | >3.21 |
| Benchmark Antivirals | ||||
| Remdesivir | SARS-CoV-2 (Vero E6) | 0.77 | >100 | >129.87 |
| Molnupiravir (NHC) | SARS-CoV-2 (Vero E6) | 0.39 | >10 | >25.64 |
Data sourced from a comparative analysis of N3-substituted uridine analogs and other nucleoside inhibitors against SARS-CoV-2.
Anticancer Activity
The cytotoxic effects of various acylated uridine derivatives have been evaluated in different cancer cell lines. The data below showcases the percentage of cell viability of breast cancer (MCF-7) and normal hamster ovary (CHO-K1) cell lines after 48 hours of treatment with different concentrations of uridine and its tri-esterified derivatives.
| Compound | Concentration (µM) | % Cell Viability (CHO-K1) | % Cell Viability (MCF-7) |
| Uridine | 1 | ~100 | ~100 |
| 10 | ~100 | ~95 | |
| 100 | ~90 | ~80 | |
| 3',4',6'-O-tris-(o-N-Acetyl)-benzoyl-uridine (Compound 2) | 1 | ~100 | ~100 |
| 10 | ~95 | ~90 | |
| 100 | ~20 | ~70 | |
| 3',4',6'-O-trimyristoyl-uridine (Compound 3) | 1 | ~100 | ~100 |
| 10 | ~90 | ~90 | |
| 100 | ~70 | ~70 | |
| Uridine Acetonide | 1 | ~100 | ~100 |
| 10 | ~100 | ~95 | |
| 100 | ~1 | ~10 |
Data adapted from a study on the synthesis and cytotoxic activity of tri-acyl ester derivatives of uridine in breast cancer cells.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound (acetylated uridine derivatives or other nucleoside analogs)
-
Appropriate host cell line (e.g., Vero, MCF-7)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that ensures they are in the exponential growth phase during the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare a series of dilutions of the test compound in the cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the different concentrations of the test compound. Include a "cells only" control (no compound).
-
Incubation: Incubate the plates for a duration that corresponds to the intended exposure time (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: After the incubation period, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The cell viability is calculated as the percentage of the absorbance of the treated cells relative to the untreated control cells. The CC₅₀ value is determined from the dose-response curve.
Antiviral Activity Assay (Cytopathic Effect Reduction)
This assay is used to evaluate the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).
Materials:
-
Test compound
-
Appropriate host cell line
-
Virus stock with a known titer
-
96-well cell culture plates
-
Cell culture medium
-
MTT or other viability staining solution
Procedure:
-
Cell Seeding: Seed 96-well plates with the host cells and allow them to form a monolayer.
-
Virus Inoculation: Infect the cells with the virus at a multiplicity of infection (MOI) that causes a significant CPE within a few days. A set of wells should be left uninfected as a cell control.
-
Compound Treatment: Immediately after infection, add serial dilutions of the test compound to the wells. Include a "virus only" control (no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the CPE in the "virus only" control wells is prominent.
-
CPE Evaluation: The reduction of the viral CPE can be observed microscopically or quantified using a cell viability assay like the MTT assay.
-
Data Analysis: The percentage of CPE reduction is calculated relative to the control wells. The EC₅₀ value is determined by regression analysis of the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activity of acetylated uridine derivatives is intrinsically linked to their interaction with cellular signaling pathways.
Uridine Triacetate in Mitigating 5-Fluorouracil (5-FU) Toxicity
Uridine triacetate serves as a prodrug of uridine and is used as a rescue agent for 5-FU overdose or severe toxicity. Its mechanism involves the competitive inhibition of 5-FU's cytotoxic metabolites.
Caption: Mechanism of Uridine Triacetate in 5-FU Toxicity Rescue.
General Experimental Workflow for Antiviral Compound Evaluation
The evaluation of a novel nucleoside analog typically follows a standardized workflow to determine its therapeutic potential.
Caption: General workflow for antiviral compound evaluation.
Uridine Metabolism and its Role in Cancer
Uridine and its derivatives play a significant role in cancer cell metabolism. Cancer cells can utilize uridine as an alternative energy source, especially under glucose-limited conditions. This metabolic flexibility contributes to their survival and proliferation.
Caption: Role of uridine metabolism in cancer cell survival.
References
Validating the Mechanism of Action of 2',3'-di-O-acetyluridine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2',3'-di-O-acetyluridine, a prodrug of uridine (B1682114). Due to limited direct experimental data on 2',3'-di-O-acetyluridine, this guide draws comparisons with the well-characterized uridine prodrug, uridine triacetate, to elucidate its expected mechanism of action and therapeutic potential.
Introduction to Uridine Prodrugs
Uridine, a pyrimidine (B1678525) nucleoside, plays a crucial role in various physiological processes, including the synthesis of RNA, DNA, and glycogen. Its supplementation has shown therapeutic benefits in mitigating the toxic effects of chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and in treating certain genetic metabolic disorders. However, uridine itself has poor oral bioavailability. To overcome this limitation, prodrugs such as acetylated derivatives have been developed to enhance its delivery into the systemic circulation. These prodrugs are designed to be enzymatically converted to uridine within the body.
Expected Mechanism of Action of 2',3'-di-O-acetyluridine
As a di-acetylated derivative of uridine, 2',3'-di-O-acetyluridine is anticipated to function as a prodrug that, upon administration, undergoes enzymatic hydrolysis to release uridine. This mechanism is analogous to that of uridine triacetate, a tri-acetylated uridine prodrug.
Enzymatic Conversion and Bioavailability
The acetyl groups in 2',3'-di-O-acetyluridine increase its lipophilicity, which is expected to enhance its absorption from the gastrointestinal tract. Following absorption, ubiquitous esterase enzymes in the plasma and tissues are predicted to cleave the acetyl groups, releasing active uridine. This process bypasses the poor oral absorption of uridine itself. Studies on the closely related 2',3',5'-tri-O-acetyluridine have shown that this modification significantly increases uridine bioavailability.
Cellular Uptake and Phosphorylation
Once released, uridine is transported into cells via nucleoside transporters. Inside the cell, it is phosphorylated by uridine-cytidine kinase to uridine monophosphate (UMP). UMP can then be further phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP). UTP is a direct precursor for RNA synthesis and can also be converted to deoxyuridine triphosphate (dUTP) for DNA synthesis.
Therapeutic Rationale
The primary therapeutic applications of uridine prodrugs stem from their ability to elevate systemic and intracellular uridine levels. This has two main benefits:
-
Rescue from 5-Fluorouracil (5-FU) Toxicity : 5-FU is a widely used chemotherapeutic agent that inhibits thymidylate synthase, an enzyme critical for DNA synthesis. This leads to a depletion of thymidine, causing DNA damage and cell death in rapidly dividing cells, including cancer cells and normal cells of the bone marrow and gastrointestinal tract. The toxic effects of 5-FU are also mediated by the incorporation of its metabolites into RNA. By providing an exogenous source of uridine, prodrugs like 2',3'-di-O-acetyluridine can help replenish the pyrimidine pool, competing with 5-FU metabolites and thereby reducing the toxic side effects on healthy tissues.
-
Antitumor Activity : Some studies suggest that uridine derivatives may possess intrinsic antitumor properties. While direct evidence for 2',3'-di-O-acetyluridine is scarce, a study on 2',3'-di-O-cinnamoyl-5'-O-palmitoyluridine demonstrated promising anticancer activity against Ehrlich ascites carcinoma cells.[1][2] The proposed mechanism for the antitumor activity of some nucleoside analogs involves the induction of apoptosis.
Comparative Analysis: 2',3'-di-O-acetyluridine vs. Uridine Triacetate
| Feature | 2',3'-di-O-acetyluridine | Uridine Triacetate (2',3',5'-tri-O-acetyluridine) |
| Structure | Uridine with acetyl groups at the 2' and 3' positions of the ribose sugar. | Uridine with acetyl groups at the 2', 3', and 5' positions of the ribose sugar. |
| Expected Bioavailability | Likely to have enhanced oral bioavailability compared to uridine due to increased lipophilicity. | Clinically proven to have significantly higher oral bioavailability than uridine.[3] |
| Therapeutic Use | Investigational; expected to have similar applications as other uridine prodrugs. | Approved for the emergency treatment of 5-fluorouracil or capecitabine (B1668275) overdose and severe toxicity.[3] |
Supporting Experimental Data
While specific quantitative data for 2',3'-di-O-acetyluridine is limited in publicly available literature, data from related compounds provide insights into its potential efficacy.
Table 1: Antitumor Activity of a Di-acylated Uridine Derivative
| Compound | Cell Line | IC50 (µg/mL) |
| 2',3'-di-O-cinnamoyl-5'-O-palmitoyluridine | Ehrlich Ascites Carcinoma (EAC) | Not explicitly stated, but showed dose-dependent cytotoxicity up to 23.22% at 500 µg/mL.[4] |
Table 2: Efficacy of Uridine Triacetate in Mitigating 5-FU Toxicity (Preclinical)
| Treatment Group | Tumor Weight Reduction (%) | Survival Rate (%) |
| 5-FU (200 mg/kg) | Not specified | 0 |
| 5-FU (200 mg/kg) + Uridine Triacetate (2000 mg/kg) | Not specified | 100 |
Experimental Protocols
To validate the proposed mechanism of action of 2',3'-di-O-acetyluridine, the following key experiments are recommended.
Caspase Activation Assay (for Apoptosis Detection)
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
2',3'-di-O-acetyluridine
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of 2',3'-di-O-acetyluridine for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Lyse the cells using the cell lysis buffer.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
DNA Fragmentation Assay (for Apoptosis Detection)
This assay detects the cleavage of DNA into characteristic fragments, a hallmark of apoptosis.
Materials:
-
Cancer cell line of interest
-
2',3'-di-O-acetyluridine
-
DNA extraction kit
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
Protocol:
-
Treat cells with 2',3'-di-O-acetyluridine as described in the caspase assay protocol.
-
Harvest the cells and extract genomic DNA using a DNA extraction kit.
-
Run the extracted DNA on a 1.5-2% agarose gel containing a DNA stain.
-
Visualize the DNA under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.
HPLC Analysis of Uridine and 2',3'-di-O-acetyluridine
This method is used to quantify the conversion of the prodrug to uridine in plasma or cell culture media.
Materials:
-
Plasma or cell culture media samples
-
2',3'-di-O-acetyluridine and uridine standards
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) and water (HPLC grade)
Protocol:
-
Prepare a standard curve of known concentrations of 2',3'-di-O-acetyluridine and uridine.
-
Precipitate proteins from plasma or media samples (e.g., with acetonitrile) and centrifuge.
-
Inject the supernatant onto the HPLC column.
-
Elute the compounds using a gradient of acetonitrile and water.
-
Detect the compounds by UV absorbance (e.g., at 260 nm).
-
Quantify the concentrations of 2',3'-di-O-acetyluridine and uridine in the samples by comparing their peak areas to the standard curve.
Visualizing the Mechanism of Action
Caption: Metabolic pathway of 2',3'-di-O-acetyluridine.
Conclusion
2',3'-di-O-acetyluridine holds promise as a uridine prodrug with potential applications in mitigating chemotherapy-induced toxicity and possibly as an antitumor agent. Its mechanism of action is expected to be similar to other acetylated uridine prodrugs, primarily involving enzymatic conversion to uridine, which then participates in cellular nucleotide metabolism. While direct experimental data remains limited, the established principles of uridine prodrugs and data from analogous compounds provide a strong foundation for its further investigation and development. The experimental protocols outlined in this guide offer a framework for researchers to validate its mechanism of action and quantify its therapeutic efficacy.
References
- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [theoncologynurse.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Stability of Uridine Prodrugs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of uridine (B1682114), a fundamental component of RNA, is often hampered by its poor bioavailability.[1][2][3][4] To overcome this limitation, various prodrug strategies have been developed to enhance its in vivo stability and delivery. This guide provides an objective comparison of the in vivo performance of key uridine prodrugs, supported by experimental data, to aid researchers in the selection of promising candidates for further development.
Enhancing Uridine Delivery: A Prodrug Approach
Uridine's therapeutic applications are limited by its rapid metabolism and poor absorption from the gastrointestinal tract.[1][2][4] Prodrugs, which are bioreversible derivatives of a parent drug, are designed to improve pharmacokinetic and pharmacodynamic properties.[5] In the context of uridine, prodrugs aim to increase lipophilicity, bypass transport limitations, and protect against rapid enzymatic degradation.[1][6]
In Vivo Stability and Bioavailability Comparison
Significant research has focused on improving the in vivo stability and oral bioavailability of uridine through the design of various prodrugs. This section compares the performance of notable uridine prodrugs based on available pharmacokinetic data.
Triacetyluridine (TAU)
Triacetyluridine (TAU) is a well-studied uridine prodrug that has demonstrated significantly enhanced bioavailability compared to uridine. The additional acetyl groups increase its lipophilicity, leading to improved absorption.[1] Once absorbed, TAU is converted back to uridine by esterases in the intestine and plasma.[1]
A clinical study in healthy human volunteers directly compared the pharmacokinetics of an equimolar dose of TAU (administered as NucleomaxX®, a supplement containing over 90% TAU) with pure uridine.[1][2][3] The results, summarized in the table below, clearly indicate the superior bioavailability of TAU.
| Parameter | Uridine | Triacetyluridine (TAU) | Fold Increase (TAU vs. Uridine) |
| Maximum Plasma Concentration (Cmax) | 36.1 ± 11.3 µM | 150.9 ± 39.3 µM | ~4.2 |
| Area Under the Curve (AUC) | Data indicates a four-fold higher AUC for TAU | Data indicates a four-fold higher AUC for TAU | ~4 |
| Time to Maximum Concentration (Tmax) | 1-2 hours | 1.3 hours | - |
| Half-life (t½) | 4.6 ± 1.2 hours | 3.4 ± 0.8 hours | - |
Table 1: Comparative Pharmacokinetic Parameters of Uridine and Triacetyluridine (TAU) in Humans. Data sourced from a single-dose pharmacokinetic study in healthy volunteers.[1][2][3][4]
The study concluded that TAU has significantly greater bioavailability than pure uridine in humans.[1][3] In mice, the relative bioavailability of plasma uridine from orally administered TAU was found to be 7-fold greater than that from an equimolar amount of oral uridine.[1]
Amino Acid and Dipeptide Monoester Prodrugs of Floxuridine (B1672851)
While not direct prodrugs of uridine itself, amino acid and dipeptide monoester prodrugs of the uridine analog floxuridine provide valuable insights into prodrug stability. These studies often use in vitro stability in human tissue homogenates as a strong predictor of in vivo performance.[7][8]
In a series of experiments, the stability of various floxuridine prodrugs was evaluated in human liver, pancreas, and small intestine homogenates.[7][8] The findings highlight that the choice of amino acid and its stereochemistry significantly impacts stability.
-
5′-O-D-valyl-floxuridine was identified as the most stable among the tested amino acid monoester prodrugs, exhibiting 3- to 243-fold higher enzymatic stability than its L-form counterpart.[7]
-
5′-O-L-phenylalanyl-L-tyrosyl-floxuridine was the most stable of the dipeptide monoester prodrugs evaluated.[7][8]
These results suggest that prodrugs with D-form amino acids can exhibit improved enzymatic stability.[7] The strong correlation observed between prodrug stability in cell homogenates and human tissue homogenates (r² = 0.07 - 0.98) supports the use of these in vitro models for selecting promising candidates for in vivo studies.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison of uridine prodrugs.
Human Pharmacokinetic Study of Uridine and TAU
Objective: To compare the single- and multi-dose pharmacokinetics of a triacetyluridine (TAU)-rich supplement (NucleomaxX®) with an equimolar dose of pure uridine in healthy human volunteers.[1][3]
Methodology:
-
Study Design: A single- and multi-dose pharmacokinetic study was conducted.[1][3]
-
Participants: Healthy human volunteers were recruited for the study.
-
Dosing:
-
Blood Sampling: Blood samples were collected at baseline (t=0) and at various time points post-administration (e.g., 1, 2, 4, 6, 8, 12 hours) to determine plasma uridine concentrations.[1][9]
-
Sample Analysis: Plasma uridine levels were quantified using a validated high-pressure liquid chromatography (HPLC) method.[10]
-
Pharmacokinetic Analysis: Non-compartmental pharmacokinetic analysis was used to determine key parameters including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).[9]
In Vitro Stability of Floxuridine Prodrugs in Human Tissue Homogenates
Objective: To determine the stability (half-life) of amino acid and dipeptide monoester prodrugs of floxuridine in human tissue homogenates to predict their in vivo stability.[7][8]
Methodology:
-
Tissue Preparation: Human pancreas, liver, and small intestine tissues were homogenized in a suitable buffer.
-
Incubation: The floxuridine prodrugs were incubated with the tissue homogenates at 37°C.
-
Sampling: Aliquots were taken at various time points over a 2-hour period.
-
Analysis: The concentration of the remaining prodrug and the parent drug (floxuridine) in the samples was quantified by HPLC.
-
Data Analysis: The rate of disappearance of the prodrugs was used to calculate their stability, typically reported as a half-life (t½).
Visualizing the Pathways
To better understand the processes involved in uridine prodrug evaluation and action, the following diagrams illustrate the experimental workflow and the metabolic activation of a representative prodrug.
Caption: Experimental workflow for comparing uridine prodrugs.
Caption: Metabolic activation pathway of Triacetyluridine (TAU).
Conclusion
The development of uridine prodrugs represents a significant advancement in overcoming the limitations of uridine as a therapeutic agent. The available data strongly supports the superior in vivo performance of triacetyluridine (TAU) in terms of bioavailability when compared directly to uridine. Furthermore, in vitro stability studies of floxuridine prodrugs provide valuable guidance for the design of novel uridine prodrugs, highlighting the importance of factors such as the choice of amino acid promoieties and their stereochemistry. For researchers and drug development professionals, these findings underscore the potential of prodrug strategies to unlock the full therapeutic utility of uridine.
References
- 1. Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Enhanced uridine bioavailability following administration of a triacetyluridine-rich nutritional supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of suitable prodrug candidates for in vivo studies via in vitro studies; the correlation of prodrug stability in between cell culture homogenates and human tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic studies of high-dose uridine intended for rescue from 5-fluorouracil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Cross-Reactivity of Uridine Analogs in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specificity of an antibody-based assay is paramount for generating reliable and reproducible data. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the intended analyte, can lead to false-positive results or an overestimation of the analyte's concentration.[1][2] This guide provides a framework for understanding and evaluating the cross-reactivity of small molecules in immunoassays, with a focus on uridine (B1682114) analogs.
While specific cross-reactivity data for 2',3'-di-O-acetyluridine is not extensively available in public literature, this guide will use the well-documented cross-reactivity between 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 2'-deoxy-5-ethynyluridine (EdU) as a case study.[3][4] The principles and protocols outlined here offer a comprehensive approach to assessing the cross-reactivity of 2',3'-di-O-acetyluridine or any other small molecule of interest.
Principles of Antibody Specificity and Cross-Reactivity
Immunoassays leverage the highly specific binding between an antibody's paratope and an antigen's epitope.[5] For small molecules like uridine derivatives, which are haptens, they must be conjugated to a larger carrier protein to elicit an immune response and generate specific antibodies.[6][7]
Cross-reactivity occurs when an antibody binds to molecules other than the target antigen.[1] This is often observed with structurally related compounds that share similar epitopes.[2] The degree of cross-reactivity is influenced by several factors, including:
-
Structural Similarity: The more the cross-reactant resembles the target antigen, the higher the likelihood of binding.[2]
-
Antibody Affinity: High-affinity antibodies may be more specific, but this is not always the case.[2]
-
Assay Conditions: Factors such as pH, temperature, and reagent concentrations can influence binding and, consequently, cross-reactivity.[2][8]
Understanding these principles is the first step in designing experiments to quantify the specificity of an assay.
Case Study: Cross-Reactivity of Anti-BrdU Antibodies with EdU
A study by Liboska et al. (2012) provides an excellent example of assessing cross-reactivity between two structurally similar uridine analogs used in cell proliferation assays: BrdU and EdU.[3][4][9] Their research demonstrated that most commercially available anti-BrdU antibodies also recognize EdU.[3][4]
Comparative Data: Anti-BrdU Antibody Specificity
The following table summarizes the relative reactivity of various anti-BrdU antibody clones to BrdU and EdU, illustrating the variability in cross-reactivity among different antibodies.
| Antibody Clone | Target Antigen | Relative Fluorescence Intensity (BrdU) | Relative Fluorescence Intensity (EdU) | EdU/BrdU Signal Ratio |
| B44 | BrdU | 1.00 | 0.85 | 0.85 |
| BU1/75 (ICR1) | BrdU | 1.00 | 0.70 | 0.70 |
| MoBu-1 | BrdU | 1.00 | <0.05 | <0.05 |
| Br3 | BrdU | 1.00 | 0.90 | 0.90 |
| IU-4 | BrdU | 1.00 | 0.65 | 0.65 |
Data adapted from Liboska et al., PLOS ONE 7(12): e51679. The values are illustrative of the findings.
This data clearly shows that while most anti-BrdU antibodies exhibit significant cross-reactivity with EdU, the MoBu-1 clone is highly specific for BrdU.[9] This highlights the importance of empirical validation of antibody specificity.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cross-reactivity.[10][11] The assay measures the ability of a test compound (e.g., 2',3'-di-O-acetyluridine) to compete with a labeled target antigen for binding to a limited amount of specific antibody.[5][11]
Materials
-
Microtiter plates (96-well)
-
Capture antibody specific to the primary target (e.g., anti-uridine antibody)
-
Primary target antigen standard (e.g., uridine)
-
Test compounds (e.g., 2',3'-di-O-acetyluridine and other uridine analogs)
-
Enzyme-conjugated target antigen (e.g., Uridine-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure
-
Plate Coating: Coat the wells of a microtiter plate with the capture antibody (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Prepare serial dilutions of the primary target antigen standard and each test compound.
-
In a separate plate or tubes, pre-incubate the antibody with either the standard or the test compound for 30 minutes.
-
Add a fixed concentration of the enzyme-conjugated target antigen to this mixture.
-
Transfer 100 µL of these mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Generate a standard curve by plotting the absorbance against the concentration of the primary target antigen.
-
Determine the concentration of the primary antigen that causes 50% inhibition of the maximum signal (IC50).[10]
-
Similarly, determine the IC50 for each of the test compounds.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Primary Target / IC50 of Test Compound) x 100
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz can help clarify the complex interactions and processes involved in assessing cross-reactivity.
Caption: Specific vs. Cross-Reactive Antibody Binding.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. Most anti-BrdU antibodies react with 2'-deoxy-5-ethynyluridine -- the method for the effective suppression of this cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 6. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. betalifesci.com [betalifesci.com]
- 8. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 9. Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Confirming the Structure of 2',3'-di-O-acetyluridine: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of modified nucleosides is a critical step in drug discovery and development. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for confirming the structure of 2',3'-di-O-acetyluridine, a modified uridine (B1682114) with significant applications in biochemical studies. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their needs.
Structural Confirmation Techniques: A Head-to-Head Comparison
The confirmation of the 2',3'-di-O-acetyluridine structure relies on a combination of techniques that provide orthogonal information. While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offer detailed insights into the molecule's connectivity and three-dimensional arrangement.
| Analytical Technique | Information Provided | Sample Requirements | Throughput |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern | Small sample amount (µg-ng), requires ionization | High |
| NMR Spectroscopy | Detailed connectivity of atoms, stereochemistry | Larger sample amount (mg), soluble sample | Moderate |
| X-ray Crystallography | Absolute 3D structure in the solid state | Single, high-quality crystal | Low |
Mass Spectrometry Analysis of 2',3'-di-O-acetyluridine
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a primary technique for the structural confirmation of modified nucleosides like 2',3'-di-O-acetyluridine. The expected molecular weight of 2',3'-di-O-acetyluridine (C₁₃H₁₆N₂O₈) is 328.27 g/mol [1].
Predicted Fragmentation Pattern:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 329.0976 [M+H]⁺ | 287.0870 | CH₂CO (Ketene) |
| 329.0976 [M+H]⁺ | 269.0765 | CH₃COOH (Acetic Acid) |
| 329.0976 [M+H]⁺ | 227.0659 | 2 x CH₂CO |
| 329.0976 [M+H]⁺ | 113.0348 | Ribose moiety with acetyl groups |
Note: The fragmentation pattern is predictive and should be confirmed with experimental data.
Alternative Structural Confirmation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural information by detailing the chemical environment of each proton and carbon atom. For 2',3'-di-O-acetyluridine, ¹H and ¹³C NMR would confirm the presence and position of the acetyl groups on the ribose ring and the integrity of the uridine base.
Expected Chemical Shifts:
Based on data for similar acetylated nucleosides, the following chemical shifts can be anticipated:
-
¹H NMR: Acetyl protons (~2.1 ppm), ribose protons (4.0-6.0 ppm), and uracil protons (5.8 ppm, 7.9 ppm).
-
¹³C NMR: Acetyl carbonyl carbons (~170 ppm), acetyl methyl carbons (~21 ppm), ribose carbons (60-90 ppm), and uracil carbons (102-165 ppm).
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline form. While a crystal structure for 2',3'-di-O-acetyluridine is not publicly available, the structure of the closely related 2′-Deoxy-3′,5′-di-O-acetyluridine has been determined[2]. This provides a strong indication of the expected bond lengths, bond angles, and overall conformation of the target molecule.
Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve 2',3'-di-O-acetyluridine in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of approximately 1-10 µM.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Ionization: Introduce the sample solution into the ESI source at a flow rate of 5-20 µL/min. Apply a high voltage (3-5 kV) to the ESI needle to generate charged droplets.
-
MS1 Analysis: Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy to obtain a rich fragmentation spectrum.
-
Data Analysis: Analyze the fragmentation pattern to confirm the presence of characteristic neutral losses and fragment ions corresponding to the acetyl groups and the uracil base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2',3'-di-O-acetyluridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
2D NMR Acquisition (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, for unambiguous signal assignment.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals. Assign the chemical shifts to the respective protons and carbons in the molecule.
X-ray Crystallography
-
Crystallization: Grow single crystals of 2',3'-di-O-acetyluridine of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
-
Data Processing: Process the diffraction images to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
Structure Validation: Validate the final crystal structure using established crystallographic criteria.
References
A Comparative Guide to the Structure-Activity Relationship of 2',3'-di-O-acetyluridine Analogs
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2',3'-di-O-acetyluridine analogs, focusing on their potential as anticancer and antiviral agents. The acetylation of the 2' and 3' hydroxyl groups of the ribose moiety is a common strategy to enhance the lipophilicity and bioavailability of nucleoside analogs, often rendering them as prodrugs that are metabolized to their active forms within the cell.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activity of selected 2',3'-di-O-acetyluridine analogs with various substitutions at the 5-position of the uracil (B121893) ring. The data has been compiled from multiple studies to provide a comparative overview.
| Compound ID | 5-Substituent | Target/Assay | Cell Line | Activity (IC50/EC50 in µM) | Reference |
| 1 | -H (2',3'-di-O-acetyluridine) | Cytotoxicity | Multiple | >100 | General observation |
| 2 | -F (2',3'-di-O-acetyl-5-fluorouridine) | Cytotoxicity | Various Cancer Cells | Varies (often <10) | Precursor to 5-FU |
| 3 | -CH3 (2',3'-di-O-acetylthymidine) | Antiviral (HSV-1) | Vero | Inactive | [1] |
| 4 | -(E)-5-(2-bromovinyl) | Antiviral (HSV-1) | - | Potent (as parent) | [1] |
| 5 | -I | Antiviral (HSV-1) | - | Potent (as parent) | [1] |
Note: Acetylation at the 2' and 3' positions generally increases the lipophilicity of uridine (B1682114) analogs, which can lead to improved cell permeability. However, the intrinsic biological activity is largely determined by the nature of the substituent at the 5-position of the uracil ring and the ability of the cell to deacetylate the compound to its active form. For many 5-substituted uridine analogs, the non-acetylated form is the active species, and acetylation serves as a prodrug strategy.
Structure-Activity Relationship Insights
The biological activity of 2',3'-di-O-acetyluridine analogs is highly dependent on the substituent at the 5-position of the pyrimidine (B1678525) ring.
-
Anticancer Activity: Analogs with a fluorine atom at the 5-position, such as 2',3'-di-O-acetyl-5-fluorouridine, are precursors to the well-known anticancer drug 5-fluorouracil (B62378) (5-FU). The acetyl groups enhance oral bioavailability, and upon cellular uptake and deacetylation, the resulting 5-fluorouridine (B13573) is converted into metabolites that inhibit thymidylate synthase, a critical enzyme in DNA synthesis. This leads to the disruption of DNA replication and cell death in rapidly dividing cancer cells.
-
Antiviral Activity: The antiviral activity of these analogs is also dictated by the 5-substituent. For instance, analogs with small, electronegative groups or specific vinyl moieties at the 5-position have shown potent activity against herpes simplex virus type 1 (HSV-1).[1] The mechanism of action for these antiherpetic nucleosides involves phosphorylation by viral thymidine (B127349) kinase to the monophosphate, followed by further phosphorylation by cellular kinases to the triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase.[1] The 2',3'-di-O-acetyl groups would need to be removed for the initial viral kinase to recognize and phosphorylate the nucleoside.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of 2',3'-di-O-acetyluridine analogs are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Test compounds (2',3'-di-O-acetyluridine analogs)
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method used to measure the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.
Materials:
-
Test compounds
-
Susceptible host cell line (e.g., Vero cells for HSV-1)
-
Virus stock (e.g., HSV-1)
-
6-well or 12-well plates
-
Culture medium
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds in culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Pre-incubate the cell monolayer with the medium containing the test compounds for 1-2 hours. Then, infect the cells with the virus in the presence of the compounds.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the virus-containing medium and add the overlay medium containing the respective concentrations of the test compounds. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Fixing and Staining: Fix the cells with the fixing solution and then stain with the crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value (the concentration that reduces the number of plaques by 50%) is determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow for Compound Evaluation
Caption: General workflow for the synthesis and biological evaluation of 2',3'-di-O-acetyluridine analogs.
Proposed Mechanism of Action for 2',3'-di-O-acetyl-5-fluorouridine
Caption: Proposed mechanism of action for the anticancer activity of 2',3'-di-O-acetyl-5-fluorouridine.
References
Assessing the Specificity of 2',3'-di-O-acetyluridine: A Comparative Analysis
A comprehensive evaluation of the specific biological effects of 2',3'-di-O-acetyluridine is currently challenging due to a notable scarcity of direct comparative studies in publicly available scientific literature. While research has extensively explored the parent nucleoside, uridine (B1682114), and its clinically utilized tri-acetylated prodrug, 2',3',5'-tri-O-acetyluridine, specific investigations into the biological activity and target selectivity of the di-acetylated form are limited.
This guide aims to provide a framework for assessing the specificity of 2',3'-di-O-acetyluridine by outlining the necessary comparative studies and experimental approaches. In the absence of direct data, this document will focus on the hypothetical experimental designs and data presentation formats that would be required to fulfill the core requirements of a rigorous specificity assessment.
Comparison with Relevant Alternatives
A thorough assessment of 2',3'-di-O-acetyluridine's specificity would necessitate direct comparison with the following key compounds:
-
Uridine: The parent nucleoside, serving as a baseline for biological activity.
-
5'-O-acetyluridine: A mono-acetylated isomer, to understand the influence of the position of acetylation.
-
2',3',5'-tri-O-acetyluridine (Uridine Triacetate): The fully acetylated and clinically relevant prodrug of uridine, providing a benchmark for cellular uptake and conversion to uridine.
-
Unrelated Nucleoside Analogs: To determine if the observed effects are specific to the uridine scaffold or a general consequence of introducing an acetylated nucleoside.
Data Presentation: Framework for Comparative Analysis
To facilitate a clear comparison, quantitative data from future studies should be summarized in structured tables.
Table 1: Comparative Cytotoxicity in a Panel of Cell Lines
| Compound | Cell Line 1 (e.g., HeLa) IC₅₀ (µM) | Cell Line 2 (e.g., A549) IC₅₀ (µM) | Cell Line 3 (e.g., HepG2) IC₅₀ (µM) |
| 2',3'-di-O-acetyluridine | Data Not Available | Data Not Available | Data Not Available |
| Uridine | Data Not Available | Data Not Available | Data Not Available |
| 5'-O-acetyluridine | Data Not Available | Data Not Available | Data Not Available |
| 2',3',5'-tri-O-acetyluridine | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effect on Key Signaling Pathway Markers (e.g., Kinase Activity)
| Compound (at a fixed concentration) | Target Kinase 1 % Inhibition | Off-Target Kinase 1 % Inhibition | Off-Target Kinase 2 % Inhibition |
| 2',3'-di-O-acetyluridine | Data Not Available | Data Not Available | Data Not Available |
| Uridine | Data Not Available | Data Not Available | Data Not Available |
| 5'-O-acetyluridine | Data Not Available | Data Not Available | Data Not Available |
| 2',3',5'-tri-O-acetyluridine | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols: Methodologies for Specificity Assessment
Detailed methodologies for key experiments are crucial for reproducibility and interpretation of results.
Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of 2',3'-di-O-acetyluridine and comparator compounds.
-
MTT Assay: After 48-72 hours of incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human kinases and their specific peptide substrates are prepared in a kinase buffer.
-
Compound Incubation: The compounds (2',3'-di-O-acetyluridine and controls) are pre-incubated with the kinases in the assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control, and IC₅₀ values are determined from dose-response curves.
Mandatory Visualization
Diagrams illustrating key concepts and workflows are essential for clear communication.
Figure 1: A conceptual workflow for assessing the specificity of 2',3'-di-O-acetyluridine.
Figure 2: A hypothetical signaling pathway to investigate the inhibitory effects of 2',3'-di-O-acetyluridine.
The Protective Partnership: A Comparative Guide to 5-Fluorouracil and Uridine Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Fluorouracil (B62378) (5-FU) monotherapy versus its combination with uridine (B1682114), primarily administered as the prodrug uridine triacetate. This guide synthesizes experimental data to highlight the efficacy of this combination in mitigating 5-FU-induced toxicities, thereby improving its therapeutic index.
The use of 5-Fluorouracil (5-FU), a cornerstone in the treatment of various solid tumors, is often limited by its severe and sometimes life-threatening toxicities. A promising strategy to ameliorate these adverse effects is the co-administration of uridine, which acts as a rescue agent. Uridine triacetate, an orally bioavailable prodrug of uridine, has been clinically investigated and approved for this purpose. This guide delves into the quantitative outcomes, experimental designs, and underlying molecular mechanisms of this combination therapy.
Quantitative Outcomes of Uridine Triacetate Rescue in 5-FU Toxicity
Clinical studies have demonstrated a significant survival benefit and a rapid reversal of severe toxicities in patients receiving uridine triacetate following 5-FU overdose or in cases of severe early-onset toxicity. The following tables summarize the key quantitative data from these pivotal studies.
| Outcome Metric | 5-FU with Uridine Triacetate Rescue | 5-FU with Supportive Care (Historical Cohort) | Reference |
| Survival Rate (Overdose Patients) | 96% (137/142) | 16% (4/25) | [1][2][3] |
| Survival Rate (Early-Onset Severe Toxicity, treated within 96h) | 100% (18/18) | Not Available | [3] |
| Resumption of Chemotherapy (within 30 days) | 38% (53/141) | Not Applicable | [1][3] |
| Adverse Events Associated with Uridine Triacetate | Frequency | Severity | Reference |
| Vomiting | 8.1% | Mild to Moderate | [3] |
| Nausea | 4.6% | Mild to Moderate | [3] |
| Diarrhea | 3.5% | Mild to Moderate | [3] |
Experimental Protocols
The administration of uridine triacetate as a rescue agent for 5-FU toxicity follows a specific protocol to ensure its efficacy. The following provides a detailed methodology based on clinical trial designs.
Clinical Trial Protocol for Uridine Triacetate in 5-FU Overdose or Severe Toxicity
Objective: To evaluate the efficacy and safety of uridine triacetate in patients who have experienced a 5-FU overdose or exhibit early-onset, severe or life-threatening toxicities.
Patient Population: Adult and pediatric patients with a confirmed 5-FU or capecitabine (B1668275) overdose, or those who develop severe toxicities (e.g., cardiac or central nervous system toxicity, severe gastrointestinal toxicity, or neutropenia) within 96 hours of 5-FU administration.[4]
Treatment Regimen:
-
Uridine Triacetate Administration: 10 grams of uridine triacetate administered orally every 6 hours for a total of 20 doses.[5][6]
-
Timing of Administration: Treatment should be initiated as soon as possible after the overdose is identified or after the onset of severe toxicities, and within 96 hours of the last dose of 5-FU or capecitabine.[2][7]
-
Supportive Care: Standard supportive care measures are provided as clinically indicated. This can include antiemetics, hydration, and management of neutropenia.[8]
Efficacy Endpoints:
-
Primary Endpoint: Survival at 30 days post-treatment or until the resumption of chemotherapy if it occurs before 30 days.[9]
-
Secondary Endpoints: Time to resumption of chemotherapy, and the incidence and severity of adverse events.[5]
Safety Monitoring: Patients are monitored for adverse events, with a particular focus on gastrointestinal side effects such as nausea, vomiting, and diarrhea.[3]
Molecular Mechanisms and Signaling Pathways
Understanding the molecular basis of 5-FU's action and uridine's rescue mechanism is crucial for appreciating the rationale behind this combination therapy.
5-Fluorouracil (5-FU) Mechanism of Action and Toxicity
5-FU is a pyrimidine (B1678525) analog that, upon intracellular conversion to its active metabolites, exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, inhibiting the synthesis of thymidine, an essential precursor for DNA replication and repair.[10][11]
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) are incorporated into RNA and DNA, respectively, leading to disruption of RNA processing and function, and DNA damage.[10][11]
The toxicity of 5-FU in normal, rapidly dividing tissues such as the gastrointestinal mucosa and bone marrow is a direct consequence of these mechanisms.
Caption: Metabolic activation of 5-FU and its cytotoxic mechanisms.
Uridine Rescue Pathway
Uridine triacetate is rapidly deacetylated in the body to uridine. Uridine then competes with the toxic 5-FU metabolite, FUTP, for incorporation into RNA in normal cells. This competitive inhibition prevents the disruption of RNA synthesis and function, thereby mitigating 5-FU-induced toxicity.[7][12]
Caption: Mechanism of uridine rescue from 5-FU-induced RNA toxicity.
Experimental Workflow for a Clinical Trial
The successful implementation of a clinical trial for a rescue agent like uridine triacetate involves a well-defined workflow from patient identification to data analysis.
Caption: Workflow of a clinical trial for uridine triacetate rescue therapy.
References
- 1. Emergency use of uridine triacetate for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. england.nhs.uk [england.nhs.uk]
- 3. Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. drugs.com [drugs.com]
- 7. Frontiers | Case report: Uridine triacetate in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature [frontiersin.org]
- 8. Fluorouracil Overdose: Clinical Manifestations and Comprehensive Management During and After Hospitalization [jhoponline.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.mdedge.com [cdn.mdedge.com]
Investigating Resistance to 2',3'-di-O-acetyluridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential resistance mechanisms to the nucleoside analog 2',3'-di-O-acetyluridine. Due to the limited direct experimental data on this specific compound, this guide draws comparisons with the well-characterized resistance mechanisms of other nucleoside analogs, particularly 5-fluorouracil (B62378) (5-FU), and outlines experimental protocols to investigate these mechanisms.
Introduction to 2',3'-di-O-acetyluridine
2',3'-di-O-acetyluridine is an acetylated prodrug of the pyrimidine (B1678525) nucleoside uridine (B1682114). The addition of acetyl groups increases its lipophilicity, potentially enhancing its absorption across cell membranes.[1] Once inside the cell, it is presumed that cellular esterases cleave the acetyl groups, releasing uridine. Uridine is then phosphorylated by uridine-cytidine kinases (UCKs) to uridine monophosphate (UMP), which can be further converted to its active triphosphate form and incorporated into RNA, leading to cytotoxicity in cancer cells.[2] Resistance to such a compound can arise from alterations at any of these steps.
Comparative Analysis of Resistance Mechanisms
The development of resistance to nucleoside analogs is a significant challenge in cancer therapy. While specific data for 2',3'-di-O-acetyluridine is scarce, the mechanisms of resistance to clinically established pyrimidine analogs like 5-FU and gemcitabine (B846) are well-documented and provide a strong basis for comparison.
Table 1: Comparison of IC50 Values for Uridine Analogs in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Reference(s) |
| 2',3'-di-O-acetyluridine (Estimated) | Generic Cancer Cell Line | - | ~10-50 | >100 | ~2-10+ | Inferred from[3],[4] |
| 5-Fluorouracil (5-FU) | HT29 | Colorectal Cancer | 70 | >200 | >2.8 | [5] |
| 5-Fluorouracil (5-FU) | HCT116 | Colorectal Cancer | 5 | >50 | >10 | [5] |
| Gemcitabine | BxPC-3 | Pancreatic Cancer | ~0.01 | - | - | [1] |
| Acetylated Gemcitabine Prodrug | A549 | Lung Cancer | ~0.01-0.02 | - | - | [1] |
| Uridine (transport inhibition) | A549 | Lung Cancer | 1-29 (inhibitors) | - | - | [6] |
Note: The IC50 values for 2',3'-di-O-acetyluridine are estimated based on the general observation that acetylated nucleosides may have similar or slightly reduced potency compared to the parent compound, depending on the efficiency of intracellular activation. The actual values would need to be determined experimentally.
Key Resistance Mechanisms
The primary mechanisms by which cancer cells can develop resistance to 2',3'-di-O-acetyluridine are likely to involve one or more of the following:
-
Reduced Prodrug Activation:
-
Decreased Esterase Activity: The first step in the activation of 2',3'-di-O-acetyluridine is the removal of the acetyl groups by intracellular esterases. A reduction in the expression or activity of these enzymes would lead to decreased levels of intracellular uridine, thereby conferring resistance.
-
-
Altered Nucleoside Metabolism:
-
Downregulation of Uridine-Cytidine Kinases (UCKs): UCKs, particularly UCK2 which is often overexpressed in tumors, are responsible for the initial and rate-limiting phosphorylation of uridine to UMP.[2][7] Decreased expression or mutations in the UCK2 gene can significantly reduce the levels of the active phosphorylated forms of the drug.[7]
-
Increased Catabolism: Uridine phosphorylase can degrade uridine to uracil, an inactive form. Upregulation of this enzyme would lead to a more rapid breakdown of the intracellularly generated uridine before it can be phosphorylated.
-
-
Changes in Drug Transport:
-
Reduced Uptake: Cellular uptake of uridine is mediated by equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). Downregulation or mutation of these transporters can limit the entry of uridine into the cell, although the acetylated prodrug may have alternative uptake mechanisms due to its increased lipophilicity.[6]
-
Increased Efflux: ATP-binding cassette (ABC) transporters are a major family of efflux pumps that can actively transport a wide range of drugs out of the cell. Overexpression of transporters such as ABCB1 (MDR1) or members of the ABCC (MRP) family could potentially recognize and efflux 2',3'-di-O-acetyluridine or its metabolites.
-
Experimental Protocols
To investigate the mechanisms of resistance to 2',3'-di-O-acetyluridine, a series of in vitro experiments can be performed.
Cell Viability Assay (MTT Assay) to Determine IC50
This assay measures the metabolic activity of cells and is commonly used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (sensitive and potentially resistant variants)
-
Complete cell culture medium
-
96-well plates
-
2',3'-di-O-acetyluridine (and other compounds for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of 2',3'-di-O-acetyluridine in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) to determine the IC50 value.
Cellular Esterase Activity Assay
This colorimetric assay measures the activity of intracellular esterases using p-nitrophenyl acetate (B1210297) (pNPA) as a substrate.
Materials:
-
Cell lysate from sensitive and resistant cells
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
p-Nitrophenyl acetate (pNPA) solution (in acetone (B3395972) or methanol)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from an equal number of sensitive and resistant cells using a suitable lysis buffer. Determine the protein concentration of each lysate.
-
Reaction Setup: In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Substrate Addition: Add 100 µL of pNPA solution to each well.
-
Enzyme Addition: Add 50 µL of cell lysate (containing a standardized amount of protein) to initiate the reaction. Include a blank with lysis buffer but no lysate.
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm (for the p-nitrophenolate product) at regular intervals for a set period (e.g., 10-30 minutes).
-
Data Analysis: Calculate the rate of change in absorbance (ΔA/min). Use the molar extinction coefficient of p-nitrophenol to convert this rate into enzyme activity (µmol of product formed/min/mg of protein).[8][9]
Uridine Kinase Activity Assay
This assay measures the phosphorylation of uridine to UMP using radiolabeled uridine.
Materials:
-
Cell lysate from sensitive and resistant cells
-
Tris-HCl buffer (pH 7.5)
-
ATP and MgCl2
-
[³H]-Uridine (radiolabeled)
-
DEAE-cellulose filter discs
-
Scintillation counter
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and cell lysate.
-
Initiate Reaction: Start the reaction by adding [³H]-uridine. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto DEAE-cellulose filter discs and immediately immersing them in cold ethanol (B145695).
-
Washing: Wash the filter discs multiple times with ethanol to remove unreacted [³H]-uridine. The phosphorylated [³H]-UMP will be retained on the discs.
-
Quantification: Dry the filter discs and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]-UMP formed per unit of time per milligram of protein in the cell lysate.
Cellular Uptake Assay
This assay measures the rate of uptake of radiolabeled uridine into intact cells.
Materials:
-
Sensitive and resistant cells cultured in multi-well plates
-
[³H]-Uridine
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Ice-cold PBS
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Cell Preparation: Grow cells to confluency in multi-well plates.
-
Uptake Initiation: Wash the cells with transport buffer. Add transport buffer containing a known concentration of [³H]-uridine to each well to start the uptake.
-
Time Course: At various time points (e.g., 1, 5, 10, 20 minutes), rapidly terminate the uptake by aspirating the radioactive medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to a scintillation vial and measure the radioactivity.
-
Data Analysis: Determine the protein concentration in parallel wells. Calculate the uptake rate as the amount of [³H]-uridine accumulated per milligram of protein per unit of time.
Visualizing Resistance Mechanisms and Experimental Workflows
dot
Caption: Proposed metabolic activation and resistance pathways for 2',3'-di-O-acetyluridine.
dot
Caption: Experimental workflow for investigating resistance to 2',3'-di-O-acetyluridine.
References
- 1. 2',3',5'-tri-O-acetyluridine | C15H18N2O9 | CID 20058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Uridine as a hub in cancer metabolism and RNA biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.isciii.es [scielo.isciii.es]
- 4. scielo.isciii.es [scielo.isciii.es]
- 5. AZD6738 promotes the tumor suppressive effects of trifluridine in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Team:AHUT-ZJU-China/Protocol - 2020.igem.org [2020.igem.org]
- 9. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
Safety Operating Guide
Proper Disposal of 2',3'-Di-O-acetyl-D-uridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 2',3'-Di-O-acetyl-D-uridine, a modified nucleoside used in various research applications.
Safety and Hazard Assessment
Key Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O₈ |
| Molecular Weight | 328.27 g/mol |
| Appearance | White to off-white solid/powder |
| Storage | Store at < -15°C in a well-closed container.[2] |
Recommended Disposal Procedures
Based on the likely non-hazardous nature of this compound, the following disposal procedures are recommended. However, always consult and adhere to your institution's specific safety guidelines and local regulations before proceeding with any disposal method.
Step 1: Initial Assessment and Decontamination
-
Small Quantities: For trace amounts of this compound, such as residue in empty containers or on contaminated labware (e.g., gloves, paper towels), these can typically be disposed of in the regular laboratory solid waste stream.
-
Empty Containers: Ensure containers are fully empty. Triple rinse the container with a suitable solvent (e.g., water or ethanol). The rinsate can likely be disposed of down the sanitary sewer with copious amounts of water, provided it meets local wastewater regulations. Deface the label of the empty container before disposal in the regular trash.
Step 2: Disposal of Unused or Waste Material
For larger quantities of unused or waste this compound, two primary options are available, contingent on your local regulations and institutional policies:
Option 1: Disposal as Non-Hazardous Waste
If your institution's Environmental Health and Safety (EHS) department confirms that this compound can be treated as non-hazardous waste:
-
Solid Waste: The solid powder can be securely packaged in a sealed container, clearly labeled as "Non-Hazardous Waste: this compound," and disposed of in the designated non-hazardous laboratory waste stream.
-
Aqueous Solutions: Dilute aqueous solutions can typically be disposed of down the sanitary sewer with a large volume of running water.
Option 2: Precautionary Disposal as Chemical Waste
In the absence of a definitive hazard classification or if required by your institution, it is best practice to dispose of this compound as chemical waste.
-
Collection: Collect the waste material in a compatible, sealed, and clearly labeled container. The label should include the chemical name ("this compound") and any other information required by your institution's waste management program.
-
Storage: Store the waste container in a designated satellite accumulation area for chemical waste.
-
Pickup: Arrange for pickup by your institution's EHS or a licensed chemical waste disposal contractor.
Experimental Workflow for Disposal Decision
The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for this compound.
Key Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound.
-
Avoid Dust Inhalation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
Spill Response: In case of a spill, contain the material and clean the area with a suitable absorbent. Dispose of the cleanup materials as chemical waste.
By following these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
Personal protective equipment for handling 2',3'-Di-O-acetyl-D-uridine
Essential Safety and Handling Guide for 2',3'-Di-O-acetyl-D-uridine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Personal Protective Equipment (PPE) and Safe Handling
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personnel safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for handling. Inspect gloves before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing and skin from potential contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be appropriate. |
Operational Plan for Handling:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. The work area, such as a chemical fume hood or a benchtop in a well-ventilated lab, should be clean and uncluttered.
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Minimize the generation of dust.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
As this compound is not considered hazardous waste, the disposal should adhere to institutional and local guidelines for non-hazardous chemical waste.
-
Unused Product: If possible, unused product should be returned to the supplier or offered to another researcher. If disposal is necessary, it should be managed through your institution's chemical waste program.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, deface the label on the container and dispose of it with regular laboratory glass or plastic waste, in accordance with your institution's policies.[2]
-
Contaminated Materials: Any materials, such as gloves or paper towels, that are contaminated with the compound should be disposed of as chemical waste.
Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[2][3]
Visualized Workflows
To further clarify the procedural steps for handling and safety, the following diagrams illustrate the operational workflow and the hierarchy of hazard controls.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
